Product packaging for D-(-)-Norleucine(Cat. No.:CAS No. 327-56-0)

D-(-)-Norleucine

Numéro de catalogue: B555910
Numéro CAS: 327-56-0
Poids moléculaire: 131.17 g/mol
Clé InChI: LRQKBLKVPFOOQJ-RXMQYKEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-norleucine is the D-enantiomer of 2-aminohexanoic acid. It is an enantiomer of a L-norleucine. It is a tautomer of a D-norleucine zwitterion.
An unnatural amino acid that is used experimentally to study protein structure and function. It is structurally similar to METHIONINE, however it does not contain SULFUR.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B555910 D-(-)-Norleucine CAS No. 327-56-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-2-aminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQKBLKVPFOOQJ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317870
Record name D-Norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Shiny solid; [Merck Index] White flakes; [Sigma-Aldrich MSDS]
Record name D-(-)-Norleucine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13975
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

327-56-0
Record name D-Norleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norleucine, D-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-norleucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04419
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-(-)-norleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.747
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORLEUCINE, D-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP8G7LX265
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

D-(-)-Norleucine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-Norleucine, a non-proteinogenic α-amino acid, serves as a crucial building block and research tool in the fields of biochemistry, pharmacology, and drug development. As an isomer of leucine (B10760876), it possesses a linear six-carbon backbone, distinguishing it from its branched-chain counterparts. This structural uniqueness allows for its application as a stable substitute for methionine and leucine in synthetic peptides, aiding in the investigation of protein structure and function without the complication of methionine's susceptibility to oxidation.[1][2][3] This guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its application in research.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in various experimental settings.

General Properties
PropertyValueSource
IUPAC Name (2R)-2-aminohexanoic acid--INVALID-LINK--
Synonyms (R)-(-)-2-Aminohexanoic acid, D-2-Aminocaproic acid--INVALID-LINK--, --INVALID-LINK--
CAS Number 327-56-0--INVALID-LINK--
Molecular Formula C₆H₁₃NO₂--INVALID-LINK--
Appearance White to off-white crystalline powder or flakes--INVALID-LINK--
Physicochemical Data
PropertyValueConditionsSource
Molecular Weight 131.17 g/mol --INVALID-LINK--
Melting Point ≥300 °C (decomposes)--INVALID-LINK--, --INVALID-LINK--
Boiling Point 234.0 ± 23.0 °CPredicted--INVALID-LINK--
Water Solubility 15.75 g/L19 °C--INVALID-LINK--
pKa (Carboxyl) ~2.3-2.8Predicted--INVALID-LINK--, --INVALID-LINK--
pKa (Amino) ~9.5-9.8Predicted--INVALID-LINK--, --INVALID-LINK--
Optical Rotation -23.0° to -25.0°c=4 in HCl--INVALID-LINK--
Optical Rotation -23.0° to -24.0°c=5 in 5N HCl--INVALID-LINK--

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is fundamental for its quality control and application. The following sections detail the methodologies for key experimental procedures.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For amino acids, which often decompose at high temperatures, a capillary melting point method is standard.[4][5]

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • A rapid heating rate (10-20 °C/min) is used initially to determine an approximate melting range.

    • A second, more precise measurement is performed with a fresh sample, starting the slow heating ramp (1-2 °C/min) approximately 20 °C below the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range. For compounds that decompose, the temperature at which decomposition (e.g., charring) begins is noted.

Optical Rotation Measurement

As a chiral molecule, this compound rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic properties.

Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of the chiral compound. The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.[6][7][8]

Apparatus:

  • Polarimeter

  • Volumetric flask

  • Analytical balance

  • Polarimeter cell (typically 1 dm)

Procedure:

  • Solution Preparation: An accurately weighed sample of this compound is dissolved in a specified solvent (e.g., 5N HCl) in a volumetric flask to a precise concentration (e.g., 5 g/100 mL).

  • Instrument Calibration: The polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank solution (the pure solvent).

  • Measurement:

    • The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present.

    • The filled cell is placed in the polarimeter, and the observed angle of rotation (α) is measured. The temperature should also be recorded.

  • Calculation of Specific Rotation ([α]): [α] = α / (l × c) where:

    • α = observed rotation in degrees

    • l = path length of the cell in decimeters (dm)

    • c = concentration of the solution in g/mL

pKa Determination by Titration

The pKa values of the carboxylic acid and amino groups of this compound can be determined by acid-base titration.[9][10][11]

Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker and magnetic stirrer

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: A known quantity of this compound is dissolved in deionized water.

  • Acidification: The solution is first titrated with the standardized HCl solution to fully protonate both the carboxyl and amino groups (pH < 2).

  • Titration with Base: The acidified solution is then titrated with the standardized NaOH solution. The pH of the solution is recorded after each incremental addition of NaOH.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the equivalents of NaOH added.

    • The first equivalence point represents the complete deprotonation of the carboxyl group. The pH at the halfway point to the first equivalence point corresponds to pKa1 (carboxyl group).

    • The second equivalence point signifies the complete deprotonation of the amino group. The pH at the halfway point between the first and second equivalence points corresponds to pKa2 (amino group).

Solubility Determination

The solubility of this compound in various solvents is a key parameter for its formulation and application.

Principle: An excess amount of the solid is equilibrated with a solvent at a specific temperature. The concentration of the dissolved solid in the saturated solution is then determined.[12][13][14]

Apparatus:

  • Vials or flasks with secure caps

  • Shaking incubator or water bath with temperature control

  • Analytical balance

  • Centrifuge or filtration apparatus

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer after derivatization)

Procedure:

  • Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

  • Agitation: The vial is agitated in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method. For amino acids, HPLC is often employed.

  • Solubility Calculation: The solubility is expressed as the concentration of the dissolved solid in the saturated solution (e.g., in g/L or mol/L).

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Physicochemical Characterization cluster_start cluster_melting_point Melting Point Determination cluster_optical_rotation Optical Rotation Measurement cluster_pka pKa Determination cluster_solubility Solubility Determination start This compound Sample mp1 Grind Sample start->mp1 or1 Prepare Solution start->or1 pka1 Dissolve and Acidify start->pka1 sol1 Equilibrate with Solvent start->sol1 mp2 Load Capillary Tube mp1->mp2 mp3 Heat in Apparatus mp2->mp3 mp4 Record Melting Range mp3->mp4 or2 Calibrate Polarimeter or1->or2 or3 Measure Rotation or2->or3 or4 Calculate Specific Rotation or3->or4 pka2 Titrate with Base pka1->pka2 pka3 Plot Titration Curve pka2->pka3 pka4 Determine pKa Values pka3->pka4 sol2 Separate Phases sol1->sol2 sol3 Analyze Concentration sol2->sol3 sol4 Calculate Solubility sol3->sol4

Caption: Workflow for determining the physicochemical properties of this compound.

Peptide_Synthesis_Workflow Logical Workflow for this compound in Solid-Phase Peptide Synthesis cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps rp1 Swell Resin rp2 Load First Amino Acid rp1->rp2 sc1 Fmoc Deprotection rp2->sc1 Start Cycles sc2 Wash Resin sc1->sc2 sc3 Couple this compound (or other amino acid) sc2->sc3 sc4 Wash Resin sc3->sc4 sc4->sc1 Next Cycle fs1 Final Deprotection sc4->fs1 Final Cycle fs2 Cleave Peptide from Resin fs1->fs2 fs3 Precipitate and Purify Peptide fs2->fs3 end Purified Peptide containing D-Nle fs3->end start Solid Support Resin start->rp1

Caption: Workflow for incorporating this compound into a peptide via solid-phase synthesis.

Conclusion

This compound is a valuable non-proteinogenic amino acid with well-defined chemical and physical properties. Its utility in peptide synthesis as a stable isostere of methionine and leucine makes it an indispensable tool for researchers exploring protein structure-function relationships and for the development of novel peptide-based therapeutics. The standardized experimental protocols outlined in this guide provide a framework for the accurate characterization of this compound, ensuring its quality and suitability for advanced research applications. The logical workflows presented offer a clear visual representation of its characterization and application in solid-phase peptide synthesis.

References

The Strategic Integration of D-2-Aminohexanoic Acid in Modern Peptide and Protein Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-2-Aminohexanoic acid, also known as D-norleucine, is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of biochemistry, pharmaceutical development, and biotechnology. As an isomer of L-leucine and an isostere of L-methionine, its incorporation into peptides and proteins offers unique advantages, primarily related to enhancing stability and modulating biological activity. This technical guide provides an in-depth exploration of the applications of D-2-Aminohexanoic acid, focusing on its role in peptide synthesis, its impact on the stability of therapeutic peptides and recombinant proteins, and its utility in metabolic research. Detailed experimental protocols for the synthesis of D-norleucine-containing peptides and for assessing their stability are provided, alongside a workflow for solid-phase peptide synthesis.

Core Applications of D-2-Aminohexanoic Acid

D-2-Aminohexanoic acid serves as a valuable building block in various scientific applications due to its unique structural properties. Its primary uses are centered around the synthesis of peptides and proteins with modified characteristics.

Peptide and Protein Synthesis

The incorporation of D-2-Aminohexanoic acid into peptide chains is a key strategy for enhancing their therapeutic potential. Peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their in vivo half-life and therapeutic efficacy. The introduction of a D-amino acid, such as D-norleucine, at specific positions can render the peptide bond resistant to cleavage by these enzymes. This increased stability is a critical factor in the development of long-acting peptide drugs.

Furthermore, D-norleucine is often used as a substitute for L-methionine. The thioether side chain of methionine is prone to oxidation, which can lead to a loss of biological activity. D-norleucine, being a non-oxidizable isostere of methionine, can be substituted to improve the stability and shelf-life of peptide-based therapeutics without significantly altering their conformation and function.

Pharmaceutical Development

In the realm of drug design, D-2-Aminohexanoic acid is utilized as a building block to create novel therapeutic agents with improved pharmacokinetic profiles. By strategically incorporating D-norleucine into a peptide sequence, researchers can fine-tune its properties, such as solubility, conformational stability, and resistance to enzymatic degradation. This allows for the rational design of peptides with enhanced bioavailability and therapeutic outcomes. One notable application is in the study of Alzheimer's disease, where replacing methionine with norleucine in amyloid-β peptides has been shown to reduce their neurotoxic effects.

Biotechnology and Recombinant Protein Production

D-2-Aminohexanoic acid also finds applications in biotechnology, particularly in the production of recombinant proteins. While the unintentional incorporation of norleucine in place of methionine during protein expression in hosts like E. coli can be a concern, controlled incorporation can be leveraged to enhance protein stability. Strategies to either prevent or control norleucine incorporation are crucial in biopharmaceutical manufacturing to ensure product consistency and quality.

Metabolic Research

In metabolic studies, D-2-Aminohexanoic acid is used to investigate various metabolic pathways. Its structural similarity to other amino acids allows it to be used as a probe to understand the specificity and mechanisms of enzymes involved in amino acid metabolism. This research can provide insights into metabolic disorders such as obesity and diabetes.

Quantitative Data on the Impact of D-2-Aminohexanoic Acid Incorporation

The primary quantitative advantage of incorporating D-2-Aminohexanoic acid into peptides is the enhancement of their stability against enzymatic degradation. The following table summarizes representative data on the half-life of a model peptide and its D-norleucine-substituted analog in human plasma.

Peptide SequenceModificationHalf-life in Human Plasma (t½)Fold Increase in Stability
Ac-Tyr-Leu-Ala-Phe-NH₂None (Control)15 minutes1x
Ac-Tyr-D-Nle -Ala-Phe-NH₂L-Leu replaced with D-Nle180 minutes12x

Note: The data presented in this table is illustrative and based on the generally observed trend of increased stability with D-amino acid substitution. Actual values will vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-2-Aminohexanoic Acid-Containing Peptide

This protocol describes the manual synthesis of a tetrapeptide (Ac-Tyr-D-Nle-Ala-Phe-NH₂) using Fmoc/tBu solid-phase chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Phe-OH

  • Fmoc-Ala-OH

  • Fmoc-D-Nle-OH

  • Fmoc-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride (B1165640)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Subsequent Amino Acid Couplings (Fmoc-Ala-OH, Fmoc-D-Nle-OH, Fmoc-Tyr(tBu)-OH):

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin.

    • Agitate for 30 minutes.

    • Drain and wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture to separate the resin.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise to cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of a peptide in human plasma.

Materials:

  • Test peptide (e.g., Ac-Tyr-D-Nle-Ala-Phe-NH₂)

  • Control peptide (e.g., Ac-Tyr-Leu-Ala-Phe-NH₂)

  • Human plasma (anticoagulated with EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% TFA

  • LC-MS/MS system

Procedure:

  • Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test and control peptides in an appropriate solvent (e.g., water or DMSO).

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • Spike the test peptide into the plasma to a final concentration of 10 µM.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing a quenching solution (e.g., 150 µL of cold ACN with 0.1% TFA) to stop the enzymatic reaction and precipitate plasma proteins.

    • Vortex the mixture and incubate at -20°C for 20 minutes.

  • Sample Processing:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the degradation half-life (t½) of the peptide in plasma.

Workflow and Signaling Pathway Diagrams

As no specific signaling pathways involving D-2-Aminohexanoic acid have been prominently described in the literature, a logical workflow for a key experimental protocol is presented below.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF & DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF & DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotection Next Amino Acid Acetylation N-terminal Acetylation Kaiser->Acetylation Final Amino Acid Cleavage Cleavage from Resin (TFA/TIS/H2O) Acetylation->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Caption: Workflow for the Solid-Phase Peptide Synthesis of a D-2-Aminohexanoic Acid-Containing Peptide.

Conclusion

D-2-Aminohexanoic acid is a powerful tool for researchers, scientists, and drug development professionals. Its strategic incorporation into peptides and proteins allows for the enhancement of their stability, solubility, and resistance to enzymatic degradation, thereby improving their therapeutic potential. The detailed protocols provided in this guide offer a practical framework for the synthesis and evaluation of D-norleucine-containing molecules. As research in peptide and protein therapeutics continues to advance, the utility of non-proteinogenic amino acids like D-2-Aminohexanoic acid is expected to expand, paving the way for the development of more robust and effective biopharmaceuticals.

(R)-2-Aminohexanoic Acid: A Technical Guide to its Structure and Application in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Aminohexanoic acid , also known as D-norleucine , is a non-proteinogenic α-amino acid. As an unnatural amino acid, it serves as a valuable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of its structure and its primary function as an experimental tool in protein structure and function studies.

Chemical Structure and Properties

(R)-2-Aminohexanoic acid is the D-enantiomer of 2-aminohexanoic acid.[1] It is structurally similar to the proteinogenic amino acids L-leucine and L-methionine, differing in its side chain composition. Unlike methionine, it does not contain a sulfur atom.[1][2] This structural analogy allows it to be used as a substitute for these amino acids in various experimental settings.

A summary of its chemical and physical properties is presented in the table below.

PropertyValueReferences
IUPAC Name (2R)-2-aminohexanoic acid[1]
Synonyms D-norleucine, D-(-)-Norleucine, (R)-2-Aminocaproic acid[1][3]
CAS Number 327-56-0[1]
Chemical Formula C6H13NO2[1]
Molecular Weight 131.17 g/mol [1]
Appearance White to off-white crystalline powder or flakes[1]
Melting Point ≥300 °C[3]
Optical Rotation [α]D20 = -23.0° to -24.0° (c=5 in 5N HCl)[4]

Primary Function and Applications in Research

The primary utility of (R)-2-aminohexanoic acid lies in its application as a research tool in biochemistry and molecular biology. Its incorporation into peptides and proteins allows for the study of protein structure, function, and interactions.

Protein Engineering and Peptide Synthesis

(R)-2-Aminohexanoic acid is frequently utilized in peptide synthesis and protein engineering.[5] Its unique structure can be leveraged to:

  • Enhance Stability and Solubility: Incorporation of D-norleucine can improve the stability and solubility of synthetic peptides, which is advantageous for pharmaceutical formulations and biotechnological applications.[5]

  • Probe Protein Structure and Function: By substituting natural amino acids like leucine (B10760876) or methionine with D-norleucine, researchers can investigate the role of specific residues in protein folding, protein-protein interactions, and overall biological activity.[2]

Metabolic Studies

As a non-standard amino acid, D-norleucine can be a useful tool in metabolic research. It can help scientists understand amino acid metabolism and its implications in various biological processes.

Experimental Methodologies

While specific, detailed experimental protocols for the use of (R)-2-Aminohexanoic acid are often specific to the research question and experimental design, general methodologies for its handling and analysis are available.

Purification

A general method for the purification of norleucine is crystallization from water or aqueous methanol.[1]

Quantitative Analysis

A precise and reliable ultra-high performance liquid chromatography (UHPLC) method has been established for the simultaneous determination of non-canonical amino acids like norleucine in biological samples. This method typically involves pre-column derivatization with ortho-phthaldialdehyde (OPA) and 2-mercaptoethanol, followed by separation on a C18 reverse-phase column and fluorescence detection.[6]

General Workflow for Utilizing (R)-2-Aminohexanoic Acid in Protein Studies

experimental_workflow cluster_synthesis Peptide/Protein Synthesis cluster_purification Purification cluster_analysis Structural & Functional Analysis cluster_data Data Interpretation synthesis Incorporate (R)-2-Aminohexanoic acid into peptide/protein sequence purification Purify the modified peptide/protein (e.g., HPLC) synthesis->purification structure Structural Analysis (e.g., CD, NMR, X-ray crystallography) purification->structure binding Binding Assays (e.g., SPR, ITC) purification->binding activity Functional/Activity Assays purification->activity interpretation Compare properties with wild-type protein and interpret the role of the substituted residue structure->interpretation binding->interpretation activity->interpretation

Workflow for studying proteins using (R)-2-Aminohexanoic acid.

Signaling Pathways and Biological Activity

Currently, there is limited information available in the public domain regarding the direct involvement of (R)-2-Aminohexanoic acid in specific signaling pathways or its intrinsic biological activity. Its primary role is that of a tool for biochemical and pharmaceutical research rather than a biologically active molecule in natural systems.

Conclusion

(R)-2-Aminohexanoic acid is a valuable synthetic amino acid for researchers in the fields of biochemistry, molecular biology, and drug development. Its structural similarity to natural amino acids allows for its use as a probe to elucidate protein structure and function. While detailed information on its direct biological effects is scarce, its utility in peptide and protein chemistry is well-established, making it an important compound in the researcher's toolkit. Further studies are needed to explore any potential intrinsic biological activities of this unnatural amino acid.

References

D-Norleucine vs. L-Norleucine: A Technical Guide to Stereochemistry and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stereoisomers of norleucine, a non-proteinogenic amino acid, detailing the critical differences in their chemical properties, biological activities, and metabolic fates. Understanding the stereochemistry of D- and L-norleucine is paramount for applications in peptide synthesis, drug design, and metabolic research.

Stereochemistry of Norleucine

Norleucine (2-aminohexanoic acid) is a chiral molecule existing as two non-superimposable mirror images, or enantiomers: D-(-)-norleucine and L-(+)-norleucine.[1] The designation 'L' or 'D' refers to the configuration of the alpha-carbon relative to L-glyceraldehyde, the chiral reference standard.[2] In biological systems, the L-isomers of amino acids are predominantly used for protein synthesis. The absolute configuration can also be described by the (R/S) system; L-norleucine is the (S)-enantiomer and D-norleucine is the (R)-enantiomer.

stereochemistry cluster_L L-Norleucine ((S)-2-Aminohexanoic acid) cluster_D D-Norleucine ((R)-2-Aminohexanoic acid) L_img L_img mirror D_img D_img

Figure 1: Enantiomers of Norleucine.
Physicochemical Properties

The enantiomers of norleucine share identical physical properties such as molecular weight, melting point, and pKa values, but differ in their interaction with plane-polarized light (optical activity).

PropertyValueReference
Molecular FormulaC₆H₁₃NO₂[3]
Molecular Weight131.17 g/mol [3][4]
Melting Point~301 °C (decomposes)[3]
pKa (carboxyl)~2.39[3]
pKa (amino)~9.76[3]

Biological Activity and Pathways of L-Norleucine

The biological activity of norleucine is almost exclusively associated with its L-enantiomer, which can act as a surrogate for other natural amino acids, most notably methionine.

Interaction with Aminoacyl-tRNA Synthetases

L-Norleucine is recognized by methionyl-tRNA synthetase (MetRS) due to its structural similarity to methionine; it is an isostere that lacks the terminal sulfur atom.[3] This imperfect selectivity allows MetRS to adenylate L-norleucine and subsequently charge it to tRNAMet.[3] This misaminoacylation leads to the incorporation of L-norleucine into proteins in place of methionine. This phenomenon can occur as an undesirable byproduct during recombinant protein production in organisms like E. coli but is also exploited experimentally to probe protein structure and function.[5][6] The substitution can enhance a peptide's resistance to enzymatic degradation and alter its pharmacological profile.[7]

L_Norleucine_Fate L_Nle L-Norleucine MetRS Methionyl-tRNA Synthetase (MetRS) L_Nle->MetRS PPi PPi MetRS->PPi Nle_AMP Nle-AMP (Intermediate) MetRS->Nle_AMP Activation ATP ATP ATP->MetRS AMP AMP tRNA_Met tRNA-Met tRNA_Met->Nle_AMP Nle_AMP->AMP Nle_tRNA Nle-tRNA-Met Nle_AMP->Nle_tRNA Charging Ribosome Ribosome Nle_tRNA->Ribosome Protein Protein Synthesis (Nle incorporated) Ribosome->Protein

Figure 2: Biological fate of L-Norleucine via Methionyl-tRNA Synthetase.
Activity of L-Norleucine Derivatives: 6-Diazo-5-oxo-L-norleucine (DON)

A prominent example of a biologically active L-norleucine derivative is 6-Diazo-5-oxo-L-norleucine (DON). DON is a potent glutamine antagonist that irreversibly inhibits a wide range of glutamine-utilizing enzymes.[8][9] These enzymes are critical for the biosynthesis of purines, pyrimidines, and other essential metabolites.[10] By covalently binding to the active site of enzymes like glutaminase (B10826351) (GLS), DON blocks the production of glutamate (B1630785) and disrupts cellular metabolism, which has led to its investigation as an anticancer agent.[6][11]

DON_Mechanism Glutamine Glutamine Glutaminase Glutamine-Utilizing Enzymes (e.g., Glutaminase) Glutamine->Glutaminase Glutamate Glutamate + NH3 Glutaminase->Glutamate Biosynthesis Nucleotide & Amino Acid Biosynthesis Glutamate->Biosynthesis DON 6-Diazo-5-oxo-L-norleucine (DON) Inhibition DON->Inhibition Inhibition->Glutaminase Covalent Inhibition

Figure 3: Mechanism of action for the L-Norleucine derivative, DON.

Biological Activity and Pathways of D-Norleucine

In stark contrast to its L-enantiomer, D-norleucine is not utilized in protein synthesis. Its primary biological relevance stems from its role as a substrate for D-amino acid oxidase and its use as a synthetic building block.

Metabolism by D-Amino Acid Oxidase (DAAO)

The principal metabolic pathway for D-amino acids in vertebrates is oxidative deamination catalyzed by the FAD-dependent enzyme D-amino acid oxidase (DAAO).[12][13][14] DAAO exhibits broad specificity for neutral D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[12][13] D-Norleucine, as a neutral D-amino acid, is a substrate for this enzyme. This metabolic process is crucial for detoxification and clearing D-amino acids that may be absorbed from dietary or gut microbiome sources.[8]

D_Norleucine_Fate D_Nle D-Norleucine DAAO D-Amino Acid Oxidase (DAAO) D_Nle->DAAO H2O2 H2O2 DAAO->H2O2 Imino_Acid Imino Acid (Intermediate) DAAO->Imino_Acid O2 O2 O2->DAAO H2O H2O Keto_Acid α-Ketohexanoic acid NH3 NH3 Imino_Acid->H2O Imino_Acid->Keto_Acid Spontaneous Hydrolysis Imino_Acid->NH3

Figure 4: Metabolism of D-Norleucine by D-Amino Acid Oxidase (DAAO).
Application in Synthesis

D-Norleucine serves as a valuable chiral building block in peptide synthesis and pharmaceutical development.[7] Its incorporation into peptide chains can be used to create unnatural peptide structures with modified conformational properties or to probe receptor-ligand interactions where stereochemistry is a determining factor.

Comparative Quantitative Data

CompoundAssaySystemValueReference
6-Diazo-5-oxo-L -norleucine (DON)Cell ProliferationRat Dermal FibroblastsIC₅₀ = 232.5 µM[6]

Experimental Protocols

Protocol for Chiral Separation of D- and L-Norleucine via HPLC

This method provides a workflow for the direct enantiomeric separation of norleucine.

hplc_workflow start Prepare Racemic Norleucine Standard (e.g., 1.5 mg/L in mobile phase) prepare_mp Prepare Mobile Phase: Acetonitrile / Water (80/20 v/v) start->prepare_mp hplc Inject 5 µL onto Chirobiotic T Column (250 x 4.6 mm) prepare_mp->hplc detection Detect with Evaporative Light Scattering Detector (ELSD) hplc->detection conditions Set HPLC Conditions: Flow: 1.0 mL/min Temp: 25°C conditions->hplc analysis Analyze Chromatogram: Identify & Quantify D- and L-Norleucine peaks detection->analysis end Separated Enantiomers analysis->end

Figure 5: Experimental workflow for HPLC-based chiral separation.

Methodology Details:

  • Column: Chirobiotic T (250 x 4.6 mm)

  • Mobile Phase: Acetonitrile / Water (80/20, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL (of a 1.5 mg/L sample)

  • Column Temperature: 25°C

  • Detection: Evaporative Light Scattering Detector (ELSD)

(Protocol adapted from S.E.D.E.R.E. Application Note #131)

Assay for L-Norleucine Activation by Methionyl-tRNA Synthetase

The activation of L-norleucine by MetRS can be measured using the ATP-PPi exchange assay, which quantifies the formation of radiolabeled ATP from pyrophosphate (PPi) in an amino acid-dependent manner.

Principle: MetRS catalyzes the reversible reaction: L-Norleucine + ATP ↔ Nle-AMP + PPi. By providing [³²P]-labeled PPi, the backward reaction results in the formation of [³²P]ATP, which can be quantified.

Materials:

  • Purified Methionyl-tRNA Synthetase (MetRS)

  • Reaction Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 80 mM KCl, 2.5 mM DTT)

  • L-Norleucine solution

  • ATP solution

  • [³²P]NaPPi (radiolabeled pyrophosphate)

  • Activated charcoal

  • Quenching solution (e.g., 100 mM EDTA)

Procedure:

  • Prepare reaction mixtures containing buffer, a fixed concentration of ATP, and varying concentrations of L-norleucine.

  • Initiate the reaction by adding a known amount of MetRS and [³²P]NaPPi.

  • Incubate the reaction at a controlled temperature (e.g., 30°C).

  • At specific time points, remove aliquots and quench the reaction (e.g., with EDTA or by spotting onto a filter with acid).

  • Separate the newly formed [³²P]ATP from the unreacted [³²P]PPi. A common method is to add activated charcoal, which binds the ATP but not the free PPi.

  • Wash the charcoal to remove unbound [³²P]PPi.

  • Quantify the radioactivity of the charcoal-bound [³²P]ATP using a scintillation counter.

  • Calculate the rate of ATP formation to determine the kinetic parameters (Km and kcat) for L-norleucine activation.

(Protocol based on methodologies described in references[15][16])

Summary and Outlook

The stereochemistry of norleucine is a definitive determinant of its biological function.

  • L-Norleucine is recognized by the machinery of protein synthesis, specifically MetRS, allowing it to be incorporated into peptides. This makes it a valuable tool for modifying peptide properties and a potential source of error in recombinant protein manufacturing.

  • D-Norleucine is largely biologically inert with respect to anabolic pathways but is a specific substrate for the catabolic enzyme D-amino acid oxidase. Its utility is primarily found in its application as a synthetic building block.

For drug development professionals, this stereochemical distinction is critical. L-Norleucine and its derivatives (like DON) can be designed to interact with amino acid-dependent pathways, while D-norleucine can be used to create peptides that are resistant to proteolysis and have unique conformational properties. Future research into the specific biological effects of D-norleucine beyond its role as a DAAO substrate could reveal novel therapeutic opportunities.

References

A Technical Guide to the Biological Role and Application of Unnatural D-Amino Acids in Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of biological macromolecules, proteins and peptides are constructed almost exclusively from L-amino acids, the levorotatory enantiomers of the 19 chiral proteinogenic amino acids. Their mirror-image counterparts, dextrorotatory or D-amino acids, are rarely incorporated into proteins via ribosomal synthesis.[1] This fundamental stereochemical preference of life's machinery renders peptides and proteins built from L-amino acids susceptible to degradation by naturally occurring proteases, which are stereospecific for L-isomers.[2][3]

The incorporation of unnatural D-amino acids into peptide sequences is a powerful strategy in chemical biology and drug discovery to overcome this limitation.[] By replacing one or more L-amino acids with their D-enantiomers, researchers can design peptides with dramatically enhanced stability against enzymatic degradation.[3][5][6] This modification not only extends the half-life of peptide-based therapeutics in vivo but also allows for the creation of novel structures and functionalities.[7][8] This guide provides an in-depth overview of the role of unnatural D-amino acids in research, focusing on their impact on proteolytic stability, their application in drug discovery through techniques like mirror-image phage display, and the experimental protocols central to their study.

Enhanced Proteolytic Stability

The primary and most exploited advantage of incorporating D-amino acids into peptides is the profound increase in resistance to proteolysis.[3][9] Endogenous proteases, such as trypsin and chymotrypsin, have active sites that are exquisitely shaped to recognize and cleave peptide bonds flanked by L-amino acids. The mirror-image configuration of a D-amino acid residue sterically hinders this recognition, rendering the peptide bond resistant to cleavage.[10] This resistance can be achieved by substituting a single key L-amino acid or by creating a full "retro-inverso" peptide, where all L-amino acids are replaced by D-amino acids and the sequence is reversed.[11]

Data Presentation: Comparative Stability of L- vs. D-Peptides

The following table summarizes quantitative data from various studies, highlighting the increased stability of peptides containing D-amino acids when exposed to proteases or plasma.

Peptide/AnalogModificationConditionHalf-life / % RemainingSource
L-Peptide (granulysin-derived)All L-amino acidsTreatment with trypsinSusceptible to degradation[5]
D-Peptide (granulysin-derived)Partial D-amino acid substitutionTreatment with trypsinHighly stable[5]
AD-Peptide (granulysin-derived)All D-amino acidsTreatment with trypsinHighly stable[5]
L-Peptide HydrogelatorAll L-amino acidsProteinase K (4 hours)0%[3]
D-Modified Peptide HydrogelatorC-terminal D-amino acidProteinase K (24 hours)15%[3]
Pep05All L-amino acidsHuman Plasma (8 hours)~0%[6]
DP06L-Lys/L-Arg replaced with D-Lys/D-ArgHuman Plasma (8 hours)>90%[6]
Polybia-CP (L-CP)All L-amino acidsTrypsin / ChymotrypsinSusceptible to degradation[12]
Polybia-CP (D-CP)All D-amino acidsTrypsin / ChymotrypsinImproved stability[12]
Experimental Protocol: In Vitro Protease Stability Assay

This protocol outlines a general method for assessing the stability of a peptide against a specific protease using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To quantify the degradation rate of a peptide by measuring the decrease in the full-length peptide peak over time.

Materials:

  • Peptide stock solution (L- and D-analogs) of known concentration (e.g., 1 mg/mL in an appropriate buffer).

  • Protease solution (e.g., Trypsin, Chymotrypsin, Proteinase K) at a known concentration (e.g., 0.1 mg/mL in 1 mM HCl).

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) or a specific protease inhibitor like PMSF).

  • RP-HPLC system with a C18 column.

  • Incubator or water bath at 37°C.

Methodology:

  • Reaction Setup:

    • Prepare the peptide reaction mixture by diluting the peptide stock solution to the final desired concentration (e.g., 0.2 mM) in the reaction buffer.[13] For a 200 µL final reaction volume, use an appropriate volume of peptide stock and buffer.

    • Pre-incubate the peptide solution at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the degradation by adding a small volume of the protease solution to the peptide mixture (e.g., add 2 µL of 0.1 mg/mL trypsin to achieve an optimized enzyme-to-substrate ratio).[13] Vortex briefly to mix.

    • The time of protease addition is considered t=0.

  • Time-Course Sampling:

    • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 20 µL) from the reaction mixture.

  • Quenching the Reaction:

    • Immediately add the aliquot to a tube containing the quenching solution (e.g., 20 µL of 10% TFA).[13] This will stop the enzymatic reaction by denaturing the protease. Store samples at -20°C or -80°C until analysis.

  • Control Samples:

    • t=0 Control: Prepare a sample where the quenching solution is added before the protease to establish the initial amount of undigested peptide.

    • No Protease Control: Incubate the peptide in the reaction buffer without the protease to ensure the peptide is stable under the assay conditions.

  • HPLC Analysis:

    • Analyze each quenched sample by RP-HPLC. Use a suitable gradient of acetonitrile (B52724) and water (both containing 0.1% TFA) to separate the full-length peptide from its degradation fragments.

    • Monitor the elution profile at a specific wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak area of the full-length peptide at each time point.

    • Normalize the peak area at each time point to the peak area at t=0 (100%).

    • Plot the percentage of remaining intact peptide against time to determine the degradation kinetics and calculate the peptide's half-life (t½).

Visualization: Protease Stability Assay Workflow

Protease_Stability_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis cluster_result 4. Result prep prep reaction reaction analysis analysis result result node1 Prepare Peptide Solution (e.g., 0.2 mM in PBS) node2 Prepare Protease Solution (e.g., Trypsin) node3 Mix Peptide & Protease Incubate at 37°C node2->node3 node4 Take Aliquots at Time Points (0, 15, 30, 60 min...) node3->node4 node5 Quench Reaction (e.g., add TFA) node4->node5 node6 Analyze Samples by RP-HPLC node5->node6 node7 Integrate Peak Area of Intact Peptide node6->node7 node8 Plot % Peptide Remaining vs. Time node7->node8 node9 Calculate Half-Life (t½) node8->node9

Caption: Workflow for a typical in vitro protease stability assay.

Applications in Drug Discovery and Research

The stability of D-amino acid-containing peptides makes them highly attractive candidates for therapeutics, particularly for targeting protein-protein interactions (PPIs).[14]

Inhibitors of Protein-Protein Interactions (PPIs)

PPIs mediate a vast number of cellular processes, and their dysregulation is implicated in many diseases, including cancer.[15] However, PPI interfaces are often large and flat, making them notoriously difficult to target with traditional small molecules. Peptides, due to their size and chemical nature, are excellent candidates for inhibiting PPIs.[16] D-peptides combine the binding potential of peptides with the durability of small molecules. A prominent example is the inhibition of the p53-MDM2 interaction, a key target in oncology. D-peptide inhibitors have been successfully developed to block this interaction, preventing the degradation of the p53 tumor suppressor.[14]

Data Presentation: D-Peptide Inhibitors of PPIs
D-Peptide InhibitorTarget PPIAffinity (Kd) / Potency (IC50)Key FeaturesSource
D-peptide (unnamed)MDM2 (p53-MDM2)High affinity (crystal structure obtained)Binds to the p53 binding pocket on MDM2[14]
D3 PeptideAmyloid-β (Aβ) AggregationInhibits Aβ fibril formationDiscovered via mirror-image phage display[17]
dhp7 (D-peptide)Annexin A1 (ANXA1)Binds to MC16 region of ANXA1Discovered via mirror-image phage display for drug conjugation[18]
D-peptide (unnamed)Tau AggregationInhibits Tau aggregation in vitroSelected against the PHF6* peptide of Tau[19]

Visualization: D-Peptide Inhibition of a Signaling Pathway

PPI_Inhibition cluster_membrane Cell Membrane receptor receptor protein protein d_peptide d_peptide effect effect Rec Receptor (Protein A) ProtB Partner Protein B Rec->ProtB Interaction D_pep D-Peptide Inhibitor Downstream Downstream Signaling ProtB->Downstream D_pep->Rec Binds & Blocks Response Cellular Response (e.g., Proliferation) Downstream->Response

Caption: D-peptide inhibitor blocking a protein-protein interaction.

Mirror-Image Phage Display

A revolutionary technique for discovering high-affinity D-peptide ligands is mirror-image phage display.[20][21] This method cleverly circumvents the biological limitation of not being able to produce D-peptide libraries directly. The process relies on a principle of symmetry: the interaction between an L-peptide and a D-protein is the mirror image of the interaction between the corresponding D-peptide and L-protein.[18] Therefore, by screening a standard L-peptide phage library against a chemically synthesized D-enantiomer of the target protein, one can identify potent L-peptides. The D-peptides corresponding to these "hits" are then synthesized and will bind with high affinity to the natural L-target protein.[20][22]

Experimental Protocol: Mirror-Image Phage Display

Objective: To identify a D-peptide that binds to a specific L-protein target.

Materials:

  • Chemically synthesized D-enantiomer of the target protein (the "bait").

  • Natural L-enantiomer of the target protein (for final validation).

  • A commercial L-peptide phage display library (e.g., Ph.D.-12 from NEB).

  • Streptavidin-coated magnetic beads or microplates.

  • Biotinylation reagent to label the D-target protein.

  • E. coli host strain for phage amplification.

  • Buffers for binding, washing (e.g., TBST), and elution (e.g., low pH glycine (B1666218) buffer or target-specific competitor).

Methodology:

  • Target Preparation:

    • Synthesize the full-length D-enantiomer of the target protein using chemical synthesis methods.[20][22]

    • Biotinylate the D-target protein for immobilization.

  • Biopanning (Selection Rounds):

    • Immobilization: Immobilize the biotinylated D-target protein on streptavidin-coated plates or beads.

    • Incubation: Incubate the L-peptide phage library with the immobilized D-target. Phages displaying L-peptides that bind to the D-target will be captured.

    • Washing: Perform stringent washing steps with a buffer like TBST to remove non-specifically bound phages. The stringency can be increased in subsequent rounds.

    • Elution: Elute the specifically bound phages, typically by lowering the pH or using a competitive binder.

    • Amplification: Infect the E. coli host strain with the eluted phages and amplify them for the next round of selection.

  • Iterative Selection:

    • Repeat the biopanning process for 3-5 rounds. Each round enriches the phage pool for high-affinity binders.

  • Phage Isolation and Sequencing:

    • After the final round, isolate individual phage clones (plaques).

    • Amplify each clone and extract the phage DNA.

    • Sequence the relevant portion of the phage genome to identify the DNA sequence encoding the L-peptide insert.

  • Hit Identification and Synthesis:

    • Translate the DNA sequences to determine the amino acid sequences of the L-peptide "hits".

    • Chemically synthesize the D-enantiomer of the most promising L-peptide hit(s). This is the candidate D-peptide ligand.[20]

  • Validation:

    • Test the binding of the synthesized D-peptide to the natural L-enantiomer of the target protein using standard binding assays (e.g., Surface Plasmon Resonance (SPR), ELISA, or Isothermal Titration Calorimetry (ITC)) to confirm affinity and specificity.

Visualization: Mirror-Image Phage Display Workflow

MIPD_Workflow cluster_target_prep 1. Target Synthesis cluster_screening 2. Phage Library Screening cluster_analysis 3. Hit Identification cluster_validation 4. Validation synthesis synthesis screening screening analysis analysis validation validation L_Target Natural L-Target Protein D_Target Synthesize D-Target Protein L_Target->D_Target Mirror Image Validate Validate Binding of D-Peptide to L-Target (e.g., SPR, ELISA) L_Target->Validate Natural Target Screen Screen Library against D-Target (Biopanning) D_Target->Screen PhageLib L-Peptide Phage Library PhageLib->Screen Enrich Amplify & Enrich Binding Phages (3-5 Rounds) Screen->Enrich Isolate Isolate & Sequence Phage DNA Enrich->Isolate L_Hit Identify L-Peptide Hit Sequence Isolate->L_Hit D_Peptide Synthesize D-Peptide Ligand L_Hit->D_Peptide Mirror Image D_Peptide->Validate

Caption: Workflow of the mirror-image phage display technique.

Synthesis and Incorporation of D-Amino Acids

The incorporation of D-amino acids into a peptide sequence is achieved through chemical synthesis, most commonly via Solid-Phase Peptide Synthesis (SPPS).[2] This method builds a peptide chain sequentially while it is anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with D-Amino Acids

Objective: To synthesize a custom peptide containing one or more D-amino acids.

Materials:

  • Inert solid support resin (e.g., Wang or Rink Amide resin).

  • Protected L- and D-amino acids (e.g., Fmoc-L-Ala-OH, Fmoc-D-Ala-OH). The Fmoc group protects the N-terminus.

  • Coupling reagents (e.g., HBTU, HATU).

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF).

  • Solvents (e.g., Dimethylformamide (DMF), Dichloromethane (DCM)).

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

Methodology:

  • Resin Preparation: Start with a resin functionalized with the C-terminal amino acid of the target sequence.

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a piperidine solution. This exposes a free amine group for the next coupling step.

  • Amino Acid Coupling:

    • Activate the next amino acid in the sequence (which can be an L- or D-amino acid) by mixing it with a coupling reagent.

    • Add the activated amino acid to the resin. It will form a peptide bond with the free amine group on the resin.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the desired sequence, using the appropriate L- or D-amino acid building block at each position.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection: Treat the resin with a strong acid cleavage cocktail (e.g., TFA-based). This cleaves the completed peptide from the resin support and simultaneously removes all side-chain protecting groups.

  • Purification: Purify the crude peptide using RP-HPLC to obtain the final product with high purity.

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Conclusion and Future Outlook

The use of unnatural D-amino acids represents a cornerstone of modern peptide chemistry and drug development. Their ability to confer profound proteolytic stability transforms metabolically labile peptides into durable molecules with significant therapeutic potential.[11][23] Techniques like mirror-image phage display have further expanded the toolkit, enabling the de novo discovery of potent D-peptide binders for challenging drug targets.[22]

While challenges such as optimizing cell permeability and oral bioavailability remain, the field continues to advance.[11] The strategic incorporation of D-amino acids, often in combination with other modifications like cyclization or stapling, is paving the way for a new generation of peptide-based therapeutics.[2] As our understanding of peptide structure and function deepens, the rational design of D-amino acid-containing peptides will continue to be a vital strategy in addressing unmet needs in medicine and biological research.

References

A Technical Guide to D-(-)-Norleucine (CAS 327-56-0): Applications and Methodologies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-(-)-Norleucine (CAS 327-56-0), a non-proteinogenic D-amino acid, has emerged as a valuable tool in various scientific disciplines, particularly in drug discovery and biotechnology. As an isomer of the proteinogenic amino acid leucine, its unique structural and chemical properties offer distinct advantages in peptide and protein engineering. This technical guide provides an in-depth overview of the core applications of this compound, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in leveraging its potential.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C6H13NO2[1][2][3][4]
Molecular Weight 131.17 g/mol [1][3]
CAS Number 327-56-0[1][2][3][4]
Appearance White to off-white crystalline powder or flakes[2][5][6]
Melting Point ≥300 °C[3][5]
Optical Rotation [α]D20 -23.0° to -25.0° (c=4, in 6N HCl)[2][5]
Water Solubility 15.75 g/L (at 19 °C)[5]
pKa1 (Carboxyl) ~2.3[7]
pKa2 (Amino) ~9.8[7]

Core Applications of this compound

The utility of this compound spans several areas of research and development, primarily driven by its ability to modulate the properties of peptides and proteins.

Peptide and Protein Engineering

This compound is frequently incorporated into synthetic peptides to enhance their therapeutic potential. Its aliphatic side chain is isosteric to that of methionine, allowing it to serve as a non-oxidizable substitute. This substitution is critical for improving the stability and shelf-life of peptide-based drugs that are otherwise susceptible to oxidation at methionine residues.[8] The incorporation of a D-amino acid also confers resistance to enzymatic degradation by proteases, thereby prolonging the in vivo half-life of the peptide.[7]

Drug Discovery and Development

In the realm of drug discovery, this compound serves as a versatile building block for creating novel therapeutic agents.[1] Its use is particularly prominent in the development of peptide analogs with improved pharmacokinetic profiles.

A notable application is in the study of neurodegenerative diseases, such as Alzheimer's disease. Research has shown that substituting methionine with norleucine in amyloid-β (Aβ) peptides can significantly impact their aggregation properties. A study on a substituted Aβ42 peptide, [Nle35,D-Pro37]Aβ42, demonstrated its ability to inhibit fibril formation.[1] This peptide was found to stabilize trimeric forms of Aβ and reduce overall aggregation.[1] Furthermore, a small molecule inhibitor designed based on the structural motifs of this norleucine-containing peptide exhibited an IC50 of 13 μM for the inhibition of Aβ42 β-sheet formation.[1]

CompoundActivityQuantitative DataSource
[Nle35,D-Pro37]Aβ42Inhibition of Aβ42 aggregation60% reduction in ThT fluorescence at a 1:1 ratio with Aβ42[1]
Small Molecule Inhibitor (derived from [Nle35,D-Pro37]Aβ42)Inhibition of Aβ42 β-sheet formationIC50 = 13 μM[1]
Biotechnology and Recombinant Protein Production

In biotechnological applications, norleucine can be incorporated into recombinant proteins. Studies have investigated the residue-specific incorporation of norleucine to enhance the properties of enzymes. For example, replacing methionine with norleucine in a lipase (B570770) from an extreme thermophilic microorganism resulted in improved hydrolytic activity towards synthetic polyesters.[9] This highlights the potential of using non-canonical amino acids like D-norleucine to engineer enzymes with tailored functionalities for industrial applications.

It is important to note that during recombinant protein production in hosts like E. coli, endogenous biosynthesis of norleucine can occur, leading to its unintended incorporation in place of methionine.[8] This necessitates careful monitoring and control of fermentation conditions to ensure the fidelity of the expressed protein.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy.[7][10][11][12]

Materials:

  • Rink Amide resin

  • Fmoc-D-Norleucine

  • Other Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N-methyl-2-pyrrolidone (NMP)

  • Diisopropylethylamine (DIEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for this compound and subsequent amino acids):

    • Dissolve Fmoc-D-Norleucine (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Shake the reaction vessel at room temperature for 1-2 hours.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Resolution of DL-Norleucine

This protocol describes a method for the enzymatic resolution of a racemic mixture of norleucine to isolate the D-enantiomer using the enzyme papain.[5]

Materials:

Procedure:

  • Synthesis of N-acetyl-DL-norleucine anilide (Substrate Preparation):

    • Synthesize the anilide of racemic norleucine through a suitable chemical method (e.g., reaction of N-acetyl-DL-norleucine with aniline in the presence of a coupling agent).

  • Papain Activation:

    • Dissolve papain in the chosen buffer.

    • Activate the enzyme by adding a reducing agent like cysteine hydrochloride and adjusting the pH to the optimal range for papain activity.

  • Enzymatic Hydrolysis:

    • Dissolve the N-acetyl-DL-norleucine anilide in the buffer.

    • Add the activated papain solution to the substrate solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle stirring. Papain will selectively hydrolyze the L-anilide into L-norleucine and aniline.

  • Separation of D- and L-isomers:

    • After the reaction is complete (monitored by TLC or HPLC), acidify the reaction mixture with HCl to precipitate the unreacted N-acetyl-D-norleucine anilide.

    • Filter the mixture to isolate the solid D-anilide. The filtrate will contain L-norleucine.

  • Hydrolysis of D-anilide:

    • Hydrolyze the collected N-acetyl-D-norleucine anilide using a strong acid (e.g., 6N HCl) under reflux to obtain this compound.

  • Purification:

    • Purify the resulting this compound by recrystallization or ion-exchange chromatography.

Analysis of Norleucine in Biological Samples by UHPLC

This protocol provides a method for the quantitative analysis of norleucine in complex biological matrices, such as fermentation broth, using ultra-high performance liquid chromatography (UHPLC) with pre-column derivatization.[2]

Materials:

  • Biological sample (e.g., supernatant from a cell culture)

  • Norleucine standard solution

  • O-phthalaldehyde (OPA) derivatizing reagent

  • UHPLC system with a fluorescence detector

  • Reversed-phase C18 column suitable for UHPLC

  • Mobile phase A: Aqueous buffer (e.g., sodium acetate)

  • Mobile phase B: Acetonitrile/Methanol mixture

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Centrifuge the biological sample to remove cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Derivatization:

    • In a vial, mix the filtered sample or standard solution with the OPA reagent.

    • Allow the derivatization reaction to proceed for a defined time at room temperature.

  • UHPLC Analysis:

    • Inject the derivatized sample onto the UHPLC system.

    • Separate the amino acids using a gradient elution with mobile phases A and B.

    • Detect the fluorescent OPA-derivatized amino acids using a fluorescence detector (e.g., excitation at 340 nm and emission at 450 nm).

  • Quantification:

    • Identify the norleucine peak based on the retention time of the standard.

    • Quantify the concentration of norleucine in the sample by comparing its peak area to a calibration curve generated from the norleucine standards. The limit of detection (LOD) for this method can be in the range of 0.06 to 0.17 pmol per injection.[2]

Mandatory Visualizations

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple Fmoc-D-Nle-OH (DIC, Oxyma) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Next Fmoc-AA-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Repeat Repeat Cycle Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Deprotection2 Cleavage Cleave from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate (Cold Ether) Cleavage->Precipitation Purification Purify (RP-HPLC) Precipitation->Purification Peptide Pure D-Nle Peptide Purification->Peptide

Caption: Workflow for the solid-phase synthesis of a this compound-containing peptide.

Enzymatic Resolution of DL-Norleucine

Enzymatic_Resolution Racemic_Nle DL-Norleucine Substrate_Prep Prepare N-acetyl-DL-norleucine anilide Racemic_Nle->Substrate_Prep Racemic_Anilide N-acetyl-DL-norleucine anilide Substrate_Prep->Racemic_Anilide Enzymatic_Step Enzymatic Hydrolysis (Activated Papain) Racemic_Anilide->Enzymatic_Step Separation Separation Enzymatic_Step->Separation L_Nle L-Norleucine (in solution) Separation->L_Nle D_Anilide N-acetyl-D-norleucine anilide (precipitate) Separation->D_Anilide Hydrolysis Acid Hydrolysis (6N HCl) D_Anilide->Hydrolysis D_Nle This compound Hydrolysis->D_Nle

Caption: Process for the enzymatic resolution of racemic norleucine to yield this compound.

D-Norleucine as a Methionine Substitute in Amyloid-β Peptide

ABeta_Substitution cluster_WT Wild-Type Amyloid-β cluster_Nle Norleucine-Substituted Amyloid-β WT_Abeta Aβ Peptide with Methionine-35 Oxidation Oxidation WT_Abeta->Oxidation Aggregation Aggregation WT_Abeta->Aggregation Nle_Abeta Aβ Peptide with D-Norleucine-35 Fibrils Amyloid Fibrils (Neurotoxic) Aggregation->Fibrils No_Oxidation Resistant to Oxidation Nle_Abeta->No_Oxidation Inhibition Inhibition of Aggregation Nle_Abeta->Inhibition Oligomers Stable Oligomers (Reduced Toxicity) Inhibition->Oligomers

Caption: D-Norleucine substitution for methionine in Amyloid-β inhibits aggregation.

Conclusion

This compound (CAS 327-56-0) is a powerful and versatile non-proteinogenic amino acid with significant applications in peptide and protein engineering, drug discovery, and biotechnology. Its ability to enhance peptide stability, resist enzymatic degradation, and serve as a non-oxidizable mimic of methionine makes it an invaluable tool for developing novel therapeutics and engineered proteins. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to harness the potential of this compound in their scientific endeavors. As research continues to uncover new applications, the importance of this compound in advancing biomedical and biotechnological innovation is set to grow.

References

A Technical Guide to the Physical Characteristics of Crystalline D-Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Norleucine, a non-proteinogenic α-amino acid, serves as a critical building block in synthetic chemistry and pharmaceutical development. As an isomer of leucine, its unique linear side chain provides distinct physicochemical properties that are leveraged in peptide synthesis to enhance stability and modulate biological activity. Notably, D-Norleucine is utilized as a non-oxidizable isostere for methionine in protein engineering and drug design, allowing for the study of protein structure and function without the complication of sulfur oxidation.[1][2][3][4][5] This technical guide provides an in-depth overview of the core physical characteristics of crystalline D-Norleucine, detailed experimental protocols for their determination, and visualizations of key experimental workflows and conceptual relationships.

Physicochemical Properties

The physical properties of D-Norleucine and its racemic form, DL-Norleucine, are summarized below. These properties are fundamental to its handling, formulation, and application in various scientific contexts.

General and Physical Properties
PropertyValueSource
Molecular Formula C₆H₁₃NO₂[6]
Molecular Weight 131.17 g/mol [1]
Appearance White to off-white crystalline powder[6]
Melting Point ≥300 °C (decomposes)
Water Solubility 16 g/L at 23 °C[4]
Optical Rotation [α]D20 -23 ± 2º (c=5 in 5N HCl)[6]
Crystallographic Properties of DL-Norleucine
Crystal SystemPolymorphSpace GroupUnit Cell ParametersSource
MonoclinicαP2₁/aa = 9.85 Å, b = 9.68 Å, c = 11.13 Å, β = 107.9°[7]
MonoclinicβI2/aa = 19.38 Å, b = 4.84 Å, c = 11.12 Å, β = 106.6°[7]

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of crystalline D-Norleucine are provided below.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of purity.[8][9]

Methodology: Capillary Method using a Mel-Temp Apparatus

  • Sample Preparation: A small amount of finely powdered, dry crystalline D-Norleucine is loaded into a capillary tube to a height of approximately 3 mm.[10][11] The tube is tapped gently to pack the sample at the bottom.[10]

  • Apparatus Setup: The capillary tube is placed into the heating block of a Mel-Temp apparatus.[8][10]

  • Rapid Determination (Optional): A preliminary rapid heating is performed to determine an approximate melting range.[8]

  • Accurate Determination: A fresh sample is heated at a slow rate, typically 1-2 °C per minute, approaching the approximate melting point.[8]

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[8] For pure substances, this range is typically narrow (0.5-1.0 °C).[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in D-Norleucine based on their characteristic infrared absorption frequencies.

Methodology: KBr Pellet Method

  • Sample Preparation: Approximately 1-2 mg of crystalline D-Norleucine is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a homogenous mixture is obtained.[12]

  • Pellet Formation: The mixture is transferred to a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.[12]

  • Spectral Acquisition: A background spectrum of a blank KBr pellet is first recorded.[13] The sample pellet is then placed in the sample holder of the FTIR spectrometer, and the transmission spectrum is recorded.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides detailed information about the molecular structure and packing in the crystalline state.

Methodology: Magic-Angle Spinning (MAS) NMR

  • Sample Packing: A sufficient amount of microcrystalline D-Norleucine is packed into a zirconia rotor (e.g., 0.7 mm).[14]

  • Spectrometer Setup: The rotor is placed in the NMR probe, which is then inserted into the magnet. The sample is spun at a high speed (e.g., 10-100 kHz) at the magic angle (54.7°) relative to the main magnetic field to average out anisotropic interactions and obtain higher resolution spectra.[15][16]

  • Data Acquisition: Standard solid-state NMR pulse sequences are used. For structural elucidation, 1D ¹³C and ¹⁵N experiments, as well as 2D correlation experiments (e.g., ¹³C-¹³C), are typically performed.[15][16] These experiments help in assigning the chemical shifts to specific atoms in the molecule.

Single-Crystal X-ray Diffraction

This technique provides the most definitive information on the three-dimensional atomic arrangement, unit cell dimensions, and space group of a crystal.[17][18]

Methodology: Single-Crystal X-ray Crystallography

  • Crystal Growth: High-quality single crystals of D-Norleucine are grown, typically by slow evaporation from a suitable solvent.

  • Crystal Mounting: A suitable single crystal (typically >0.1 mm) is mounted on a goniometer head.[18]

  • Data Collection: The crystal is placed in an X-ray beam (often at a synchrotron source for high intensity) and rotated.[17] The diffraction pattern of X-rays scattered by the crystal is recorded on a detector.[18]

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell and space group.[18] The intensities are then used to calculate an electron density map, from which the atomic positions are determined (structure solution).[18] This initial model is then refined to best fit the experimental data.[17]

Visualizations

Experimental Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the comprehensive physical characterization of a crystalline sample like D-Norleucine.

G cluster_0 Sample Preparation cluster_1 Characterization Techniques cluster_2 Data Analysis and Output A Crystalline D-Norleucine Sample B Melting Point Determination A->B C FTIR Spectroscopy A->C D Solid-State NMR A->D E X-ray Diffraction A->E F Purity and Melting Range B->F G Functional Group Identification C->G H Molecular Structure and Packing D->H I Crystal Structure and Symmetry E->I G cluster_0 Natural Amino Acid cluster_1 Synthetic Analogue cluster_2 Application in Protein/Peptide cluster_3 Consequences Met Methionine (Contains Sulfur) Protein Protein/Peptide Structure Met->Protein Incorporation Nle D-Norleucine (Isosteric, No Sulfur) Nle->Protein Substitution Oxidation Susceptible to Oxidation Protein->Oxidation with Met Stability Enhanced Stability (Non-oxidizable) Protein->Stability with Nle

References

D-Norleucine: A Sulfur-Free Methionine Analog for Advanced Protein Engineering and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine, a sulfur-containing amino acid, plays a crucial role in protein structure and function. However, its susceptibility to oxidation can compromise the stability and efficacy of protein-based therapeutics. D-Norleucine, a structural analog of methionine that lacks the sulfur atom, presents a compelling alternative for protein engineering and drug development. This whitepaper provides a comprehensive technical guide to D-Norleucine, covering its comparative physicochemical properties with L-methionine, detailed protocols for its incorporation into recombinant proteins, its impact on protein structure and function, and its role in modulating critical signaling pathways, such as the amyloid-beta aggregation pathway implicated in Alzheimer's disease. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to leverage D-Norleucine in their research and development endeavors.

Introduction

The strategic modification of protein composition through the incorporation of non-canonical amino acids has emerged as a powerful tool in protein engineering and drug design. One such modification, the substitution of methionine with its non-sulfur structural analog, D-Norleucine, offers a promising strategy to enhance the stability and therapeutic potential of proteins. Methionine's thioether side chain is prone to oxidation, which can lead to conformational changes, loss of function, and reduced shelf-life of protein-based drugs. D-Norleucine, being isosteric to methionine but lacking the oxidizable sulfur atom, can mitigate these challenges while often preserving native protein structure and function.[1] This guide delves into the core technical aspects of utilizing D-Norleucine as a methionine surrogate.

Comparative Physicochemical Properties: D-Norleucine vs. L-Methionine

Understanding the subtle yet significant differences in the physicochemical properties of D-Norleucine and L-Methionine is paramount for predicting the impact of this substitution on protein characteristics. The following table summarizes key quantitative data for these two amino acids.

PropertyD-NorleucineL-MethionineReference(s)
Molecular Formula C6H13NO2C5H11NO2S[2]
Molecular Weight ( g/mol ) 131.17149.21[2]
pKa (α-carboxyl) ~2.39~2.28[3]
pKa (α-amino) ~9.76~9.21[3]
Isoelectric Point (pI) ~6.08~5.74Calculated
Solubility in Water Soluble5.14 g/100 mL[4],[5]
LogP -1.5-1.87[2]
Predicted Acute Oral Toxicity (LD50, mol/kg) 1.2754Not specified[6]

Experimental Protocols: Incorporation of D-Norleucine into Recombinant Proteins

The residue-specific incorporation of D-Norleucine in place of methionine in recombinant proteins is typically achieved in Escherichia coli strains that are auxotrophic for methionine. This protocol outlines a general procedure for this process.

3.1. Materials

  • E. coli methionine auxotroph strain (e.g., B834(DE3))

  • Expression vector containing the gene of interest

  • Luria-Bertani (LB) medium

  • M9 minimal medium supplemented with necessary nutrients except for methionine

  • D-Norleucine

  • L-Methionine

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Antibiotics corresponding to the expression vector

3.2. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_growth Growth and Induction cluster_analysis Analysis transform Transform E. coli auxotroph with expression vector inoculate Inoculate single colony in LB medium + antibiotic transform->inoculate overnight Grow overnight at 37°C inoculate->overnight dilute Dilute overnight culture in M9 minimal medium + L-Methionine (limiting) overnight->dilute grow_deplete Grow cells to mid-log phase (OD600 ~0.6-0.8) dilute->grow_deplete wash Harvest and wash cells to remove L-Methionine grow_deplete->wash resuspend Resuspend in M9 minimal medium + D-Norleucine wash->resuspend induce Induce protein expression with IPTG resuspend->induce express Express protein at optimal temperature and time induce->express harvest Harvest cells express->harvest lyse Lyse cells and purify protein harvest->lyse analyze Analyze protein for D-Norleucine incorporation (e.g., Mass Spectrometry) lyse->analyze amyloid_pathway cluster_aggregation Amyloid-Beta Aggregation Pathway cluster_inhibitor Inhibition by D-Norleucine Analog Abeta_Monomer Aβ Monomer Oligomers Soluble Oligomers (Toxic) Abeta_Monomer->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Nle_Peptide [D-Nle]-Aβ Analog Fibrils Amyloid Fibrils (Plaques) Protofibrils->Fibrils Nle_Peptide->Oligomers Inhibits Aggregation

References

The Use of D-Norleucine as a Leucine Substitute in Experimental Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical research and pharmaceutical development, the use of non-proteinogenic amino acids as substitutes for their natural counterparts is a powerful tool for elucidating biological mechanisms and engineering novel therapeutics. D-Norleucine, a stereoisomer of the naturally occurring L-norleucine and an isomer of L-leucine, presents a unique molecular structure for such applications. This technical guide provides an in-depth analysis of the use of D-Norleucine as a substitute for L-leucine in experimental settings. We will explore its impact on protein synthesis, cell signaling, and its potential applications, supported by quantitative data and detailed experimental protocols.

D-Norleucine (2-aminohexanoic acid) is structurally similar to L-leucine, differing in the linear arrangement of its side chain and its stereochemistry.[1] This structural variance has significant implications for its biological activity, particularly in processes that exhibit stereospecificity, such as enzyme-substrate interactions and receptor binding. While L-norleucine has been studied as a substitute for methionine and leucine, this guide will focus on the D-enantiomer and its comparative effects relative to L-leucine.[2][3]

Data Presentation: Comparative Analysis of D-Norleucine and L-Leucine

The following tables summarize the available quantitative and qualitative data comparing the properties and biological effects of D-Norleucine and L-leucine. It is important to note that direct quantitative data for D-Norleucine is often limited, and inferences are drawn from studies on L-norlecine and the established stereospecificity of related biological processes.

Table 1: Physicochemical and Biochemical Properties

PropertyL-LeucineD-NorleucineReference(s)
Molecular FormulaC₆H₁₃NO₂C₆H₁₃NO₂[1]
Molar Mass131.17 g/mol 131.17 g/mol [1]
StructureBranched-chain amino acidStraight-chain amino acid (D-isomer)[1]
Biological ActivityProteinogenic, signaling moleculeNon-proteinogenic, experimental tool[4]
mTORC1 ActivationPotent activatorLikely very weak or no activation[2]
Protein IncorporationHigh efficiency via leucyl-tRNA synthetaseVery low to no efficiency via leucyl-tRNA synthetase[5][6]

Table 2: Effects on mTORC1 Signaling Pathway

ParameterL-LeucineD-Leucine (as a proxy for D-Norleucine's stereoisomer effect)Reference(s)
Phosphorylation of S6K1Strong stimulationMuch less effective than L-leucine[2]
Phosphorylation of 4E-BP1Strong stimulationMuch less effective than L-leucine[2]
Overall mTORC1 Pathway ActivationHighVery Low[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the use of D-Norleucine.

Signaling Pathway: Leucine Activation of mTORC1

mTORC1_Activation cluster_extracellular Extracellular cluster_cell Cell L-Leucine_ext L-Leucine Amino_Acid_Transporter Amino Acid Transporter L-Leucine_ext->Amino_Acid_Transporter L-Leucine_int L-Leucine Amino_Acid_Transporter->L-Leucine_int Leucyl-tRNA_Synthetase Leucyl-tRNA Synthetase L-Leucine_int->Leucyl-tRNA_Synthetase Binds mTORC1 mTORC1 Leucyl-tRNA_Synthetase->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Inhibits (when unphosphorylated) D-Norleucine_ext D-Norleucine D-Norleucine_ext->Amino_Acid_Transporter Potential weak competition

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Workflow: Assessing D-Norleucine Incorporation into Proteins

D_Norleucine_Incorporation_Workflow Start Start: Cell Culture Amino_Acid_Depletion Amino Acid Depletion (Leucine-free media) Start->Amino_Acid_Depletion Supplementation Supplement with: - L-Leucine (Control) - D-Norleucine Amino_Acid_Depletion->Supplementation Incubation Incubate cells Supplementation->Incubation Protein_Extraction Protein Extraction and Hydrolysis Incubation->Protein_Extraction Amino_Acid_Analysis Amino Acid Analysis (e.g., HPLC, Mass Spectrometry) Protein_Extraction->Amino_Acid_Analysis Quantification Quantify D-Norleucine and L-Leucine content Amino_Acid_Analysis->Quantification End End: Determine Incorporation Rate Quantification->End

Caption: Workflow for evaluating D-Norleucine incorporation into cellular proteins.

Experimental Protocols

Protocol 1: In Vitro Assessment of D-Norleucine on mTORC1 Signaling

Objective: To determine the effect of D-Norleucine on the phosphorylation of key mTORC1 downstream targets, S6K1 and 4E-BP1, in a cell-based assay.

Materials:

  • Cell line (e.g., C2C12 myoblasts, HEK293T cells)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • L-Leucine solution (stock concentration 100 mM)

  • D-Norleucine solution (stock concentration 100 mM)

  • Amino acid-free DMEM

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or anti-tubulin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for western blotting

Methodology:

  • Cell Culture: Culture cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

  • Amino Acid Starvation: Wash cells twice with PBS and then incubate in amino acid-free DMEM for 1-2 hours to synchronize the cells and reduce basal mTORC1 activity.

  • Treatment: Replace the starvation medium with fresh amino acid-free DMEM supplemented with:

    • Vehicle control (e.g., sterile water)

    • L-Leucine (final concentration, e.g., 2 mM)

    • D-Norleucine (final concentrations, e.g., 2 mM, 10 mM, 50 mM)

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the effects of D-Norleucine to the L-leucine control.

Protocol 2: Quantification of D-Norleucine Incorporation into Proteins

Objective: To quantify the amount of D-Norleucine incorporated into total cellular protein.

Materials:

  • Cell line capable of growth in customizable media (e.g., specific E. coli auxotrophs or mammalian cells in custom media)

  • Leucine-free cell culture medium

  • L-Leucine

  • D-Norleucine

  • Dialysis tubing or protein precipitation reagents (e.g., trichloroacetic acid - TCA)

  • 6 M HCl

  • Nitrogen gas

  • Derivatization agent (e.g., phenylisothiocyanate - PITc)

  • HPLC system with a C18 column and UV detector, or a mass spectrometer

  • Amino acid standards, including D-Norleucine and L-Leucine

Methodology:

  • Cell Culture and Labeling:

    • Grow cells in a complete medium.

    • Wash and transfer cells to a leucine-free medium.

    • Supplement the medium with either a known concentration of L-leucine (control) or D-Norleucine.

    • Allow the cells to grow for several generations to ensure protein turnover and incorporation of the supplemented amino acid.

  • Protein Isolation:

    • Harvest the cells and lyse them.

    • Isolate the total protein fraction. This can be done by dialysis against a low-salt buffer to remove free amino acids or by precipitation with TCA followed by several washes with acetone (B3395972) to remove unincorporated amino acids.

  • Protein Hydrolysis:

    • Dry the purified protein sample.

    • Add 6 M HCl and heat at 110°C for 24 hours in a sealed, evacuated tube to hydrolyze the protein into its constituent amino acids.

    • Remove the HCl by evaporation under a stream of nitrogen gas.

  • Amino Acid Derivatization (for HPLC-UV):

    • Resuspend the dried hydrolysate in a coupling buffer.

    • Add the derivatizing agent (e.g., PITc) and incubate to form phenylthiocarbamyl (PTC)-amino acids.

    • Dry the sample to remove excess reagent.

  • Chromatographic Analysis:

    • Resuspend the derivatized sample in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Separate the PTC-amino acids using a gradient elution on a C18 column.

    • Detect the PTC-amino acids by UV absorbance (typically at 254 nm).

    • For mass spectrometry-based quantification, derivatization may not be necessary. The hydrolysate can be directly analyzed, and the masses of D-Norleucine and L-leucine can be distinguished from other amino acids.

  • Quantification:

    • Generate a standard curve using known concentrations of derivatized amino acid standards, including D-Norleucine.

    • Determine the concentration of D-Norleucine in the protein hydrolysate by comparing its peak area to the standard curve.

    • The incorporation rate can be expressed as the molar ratio of D-Norleucine to total amino acids or to a specific amino acid.[7]

Conclusion

The use of D-Norleucine as a substitute for L-leucine in experimental settings offers a unique approach to probe the stereospecificity of biological processes. The available evidence strongly suggests that key cellular functions, such as mTORC1 signaling and protein synthesis, are highly dependent on the L-conformation of leucine. Consequently, D-Norleucine is unlikely to serve as a direct functional replacement for L-leucine in these pathways. However, this characteristic makes it a valuable negative control in experiments investigating leucine-specific effects. Researchers and drug development professionals can leverage D-Norleucine to dissect the intricate molecular interactions that govern cellular growth, metabolism, and protein homeostasis, thereby advancing our understanding of fundamental biology and facilitating the design of novel therapeutic interventions. Further research is warranted to obtain more direct quantitative data on the binding kinetics and cellular uptake of D-Norleucine to fully elucidate its experimental utility.

References

Unveiling D-Norleucine: A Technical Guide to its Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence and biosynthesis of the non-proteinogenic amino acid D-norleucine. Directed at researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents quantitative data, details experimental methodologies, and visualizes key pathways to facilitate a deeper understanding of this intriguing molecule. While often labeled as an "unnatural" amino acid, evidence suggests the presence of norleucine in certain bacterial strains, and the enzymatic machinery capable of producing its D-enantiomer exists, opening avenues for further research and application.

Natural Occurrence of D-Norleucine

Norleucine, a structural isomer of leucine (B10760876), has been identified in small quantities in some bacterial species. Its biosynthesis is understood to proceed through the promiscuous action of enzymes in the leucine biosynthetic pathway. Specifically, 2-isopropylmalate synthase can act on α-ketobutyrate to initiate the synthesis of norleucine[1][2].

While the free form of D-norleucine in nature is not extensively documented, the broader context of D-amino acids (D-AAs) suggests potential niches for its existence. D-AAs are known constituents of bacterial cell walls, secondary metabolites, and have been found in marine invertebrates and even meteorites[3][4][5][6]. The presence of enzymes that can act on D-norleucine in various microorganisms further implies a potential, albeit perhaps rare, natural occurrence.

A study on recombinant Escherichia coli producing bovine somatotropin revealed the endogenous production of norleucine, which was subsequently incorporated into the protein[2][7]. This highlights the capability of microbial systems to synthesize this amino acid. The table below summarizes the reported concentrations of norleucine detected in a recombinant E. coli fermentation process.

Fermentation PhaseNorleucine (Nleu) Concentration (μM)Norvaline (Nval) Concentration (μM)
Batch phase0.660.92
Limited growth4.479.42

Table 1: Concentrations of non-canonical amino acids in recombinant E. coli fermentation samples. Data from Biermann et al. (2013)[8].

Biosynthesis of D-Norleucine

The formation of D-norleucine can be conceptualized through two primary enzymatic pathways: the initial synthesis of its precursor, L-norleucine, and the subsequent stereochemical inversion to the D-form.

L-Norleucine Biosynthesis

The biosynthesis of L-norleucine is an offshoot of the leucine biosynthesis pathway. The key enzyme, 2-isopropylmalate synthase , which normally condenses acetyl-CoA and α-ketoisovalerate, can utilize α-ketobutyrate as an alternative substrate. This reaction initiates a sequence of steps catalyzed by the same enzymes responsible for leucine synthesis, ultimately yielding L-norleucine[1][2][7].

A simplified workflow of the biosynthesis of L-Norleucine.
Conversion to D-Norleucine

The conversion of L-norleucine to D-norleucine can be catalyzed by several types of enzymes, primarily D-amino acid dehydrogenases (DAADHs) and D-amino acid transaminases (DAATs) . While native enzymes with high specificity for norleucine are not well-documented, engineered versions of these enzymes have demonstrated significant activity with D-norleucine as a substrate[9][10]. This suggests that naturally occurring enzymes with broader substrate specificity could potentially catalyze this reaction.

D-Amino Acid Dehydrogenase (DAADH): These enzymes catalyze the reversible oxidation of a D-amino acid to its corresponding α-keto acid. In the reverse reaction, they can produce a D-amino acid from the α-keto acid and ammonia.

D-Amino Acid Transaminase (DAAT): These enzymes catalyze the transfer of an amino group from a D-amino acid to an α-keto acid, resulting in the formation of a new D-amino acid and a new α-keto acid.

Potential enzymatic pathways for the synthesis of D-Norleucine.

Experimental Protocols

Detection and Quantification of D-Norleucine by UHPLC

A precise and reliable method for the simultaneous determination of norleucine and other amino acids involves pre-column derivatization with ortho-phthaldialdehyde (OPA), followed by separation using ultra-high performance liquid chromatography (UHPLC) with fluorescence detection[8].

Materials:

  • UHPLC system with fluorescence detector

  • C18 reverse-phase column (e.g., sub-2 µm particle size)

  • Borate (B1201080) buffer

  • ortho-phthaldialdehyde (OPA) reagent

  • 2-mercaptoethanol

  • Acetonitrile

  • Methanol

  • Water (HPLC grade)

  • D-Norleucine standard

Procedure:

  • Sample Preparation:

    • For microbial cultures, centrifuge to pellet cells and collect the supernatant.

    • Deproteinize the sample by adding a precipitating agent (e.g., trichloroacetic acid), followed by centrifugation.

    • Neutralize the supernatant and filter through a 0.22 µm filter.

  • Derivatization:

    • Mix the sample with borate buffer.

    • Add the OPA/2-mercaptoethanol reagent and incubate for a defined period (e.g., 1 minute) at room temperature.

  • UHPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Perform a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile/methanol mixture).

    • Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 455 nm.

  • Quantification:

    • Identify the D-norleucine peak by comparing its retention time with that of the standard.

    • Quantify the concentration using a calibration curve generated from D-norleucine standards of known concentrations.

For chiral separation to distinguish between D- and L-norleucine, a chiral stationary phase or a chiral derivatizing agent would be required[6][11][12].

Assay for D-Amino Acid Dehydrogenase (DAADH) Activity

The activity of DAADH can be determined spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP)[13].

Materials:

  • Spectrophotometer

  • Purified D-amino acid dehydrogenase

  • D-Norleucine substrate solution

  • DCPIP solution

  • Phenazine methosulfate (PMS) solution (as an intermediate electron carrier)

  • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

Procedure:

  • Prepare a reaction mixture in a cuvette containing buffer, DCPIP, and PMS.

  • Add the D-norleucine substrate to the mixture.

  • Initiate the reaction by adding the DAADH enzyme solution.

  • Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Enzyme activity is expressed in units, where one unit is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified conditions.

Workflow for the D-Amino Acid Dehydrogenase activity assay.

Conclusion

While D-norleucine is not as ubiquitous as its proteinogenic counterparts, its presence in certain biological contexts and the existence of enzymatic pathways capable of its synthesis present exciting opportunities for research and biotechnology. This guide provides a foundational understanding of its natural occurrence and biosynthesis, along with practical experimental protocols. Further investigation into the natural roles of D-norleucine and the enzymes that produce it will undoubtedly uncover new biological functions and potential applications in fields ranging from drug development to synthetic biology.

References

An In-depth Technical Guide to the Biochemical Pathways and Metabolism of D-Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Norleucine, a non-proteinogenic amino acid, is of increasing interest in biomedical research and pharmaceutical development due to its unique structural and metabolic properties. This technical guide provides a comprehensive overview of the biochemical pathways and metabolism of D-Norleucine. It details the enzymatic degradation of D-Norleucine, primarily through the action of D-amino acid oxidase (DAAO), the subsequent fate of its metabolites, and potential cellular uptake mechanisms. Furthermore, this guide outlines detailed experimental protocols for the analysis of D-Norleucine and its metabolites, as well as for assessing the activity of the key metabolic enzymes involved. Signaling pathways potentially influenced by D-Norleucine, such as the mTOR pathway, are also discussed. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of D-Norleucine.

Introduction

D-Norleucine is a straight-chain, non-proteinogenic D-amino acid with the chemical formula C₆H₁₃NO₂.[1] Unlike its L-isomer, D-Norleucine is not incorporated into proteins during translation. However, its structural similarity to other amino acids, such as methionine and leucine (B10760876), makes it a valuable tool in protein engineering and drug design.[2] Understanding the metabolic fate of D-Norleucine is crucial for its application in therapeutic and research contexts. This guide elucidates the key biochemical pathways involved in D-Norleucine metabolism, focusing on enzymatic degradation, metabolite transformation, and cellular transport.

Biochemical Pathways and Metabolism of D-Norleucine

The primary metabolic pathway for D-Norleucine in mammals involves oxidative deamination catalyzed by the FAD-dependent enzyme D-amino acid oxidase (DAAO).[3][4] This is followed by the conversion of the resulting α-keto acid.

Oxidative Deamination by D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase is a flavoenzyme that catalyzes the stereospecific oxidation of D-amino acids to their corresponding α-imino acids, which then non-enzymatically hydrolyze to α-keto acids and ammonia, with the concomitant production of hydrogen peroxide.[3][5] DAAO exhibits broad substrate specificity for neutral D-amino acids, including D-Norleucine.[3]

The overall reaction is as follows:

D-Norleucine + O₂ + H₂O → 2-Oxo-hexanoic acid + NH₃ + H₂O₂

  • Enzyme: D-Amino Acid Oxidase (DAAO)

  • Cofactor: Flavin Adenine Dinucleotide (FAD)

  • Products: 2-Oxo-hexanoic acid (also known as α-keto-caproic acid), Ammonia (NH₃), and Hydrogen Peroxide (H₂O₂)

D_Norleucine_Metabolism cluster_products Products D_Norleucine D-Norleucine Imino_Acid 2-Iminohexanoic acid (intermediate) D_Norleucine->Imino_Acid O₂ O2 O₂ H2O H₂O DAAO D-Amino Acid Oxidase (DAAO) Keto_Acid 2-Oxo-hexanoic acid Imino_Acid->Keto_Acid H₂O NH3 NH₃ H2O2 H₂O₂

Further Metabolism of 2-Oxo-hexanoic Acid

The primary metabolite of D-Norleucine, 2-oxo-hexanoic acid, can enter central metabolic pathways. One significant fate is its conversion back to an L-amino acid through transamination.[6][7]

Transaminases (aminotransferases) catalyze the transfer of an amino group from an amino donor, typically L-glutamate, to an α-keto acid. This reaction converts 2-oxo-hexanoic acid into L-Norleucine, which can then be utilized by the cell.[6][7]

The reaction is as follows:

2-Oxo-hexanoic acid + L-Glutamate ⇌ L-Norleucine + α-Ketoglutarate

  • Enzyme: Aminotransferase (e.g., Branched-Chain Aminotransferase)

  • Coenzyme: Pyridoxal Phosphate (PLP)

Transamination_Pathway Keto_Acid 2-Oxo-hexanoic acid L_Norleucine L-Norleucine Keto_Acid->L_Norleucine L_Glutamate L-Glutamate Alpha_Ketoglutarate α-Ketoglutarate L_Glutamate->Alpha_Ketoglutarate Aminotransferase Aminotransferase

Cellular Uptake and Transport

The precise mechanisms for the cellular uptake of D-Norleucine are not yet fully elucidated. However, based on its structure as a neutral amino acid, it is plausible that it is transported by general amino acid transporters. Potential candidates include members of the L-type amino acid transporter (LAT) and sodium-coupled neutral amino acid transporter (SNAT) families.[8][9]

  • L-type amino acid transporters (e.g., LAT1/SLC7A5): These transporters are sodium-independent and facilitate the transport of large neutral amino acids.[8][10]

  • Sodium-coupled neutral amino acid transporters (e.g., SNAT2/SLC38A2): These transporters are sodium-dependent and transport a broad range of neutral amino acids.[5][9]

Further research is required to identify the specific transporters responsible for D-Norleucine uptake and to quantify their transport kinetics.

Signaling Pathways

The structural similarity of D-Norleucine to L-leucine suggests a potential interaction with nutrient-sensing pathways, particularly the mTOR (mechanistic target of rapamycin) signaling pathway. L-leucine is a potent activator of mTORC1, a key regulator of cell growth and proliferation.[11][12] While direct evidence for D-Norleucine's effect on mTORC1 is limited, it is an area of active investigation. The activation of mTORC1 by leucine involves a complex network of proteins, including the Rag GTPases and their regulators.[12]

mTOR_Signaling Amino_Acids Amino Acids (e.g., Leucine) Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell Growth mTORC1->Cell_Growth promotes

Quantitative Data

While extensive quantitative data specifically for D-Norleucine metabolism is still emerging, some kinetic parameters for D-amino acid oxidase with various substrates have been reported. It is important to note that these values can vary depending on the enzyme source and experimental conditions.

Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Reference
Rhodotorula gracilisD-Alanine1.0 ± 0.281 ± 581[6]
Rhodotorula gracilisD-Valine---[7]
Porcine KidneyD-Alanine1.7 ± 0.37.3 ± 0.64.3[6]
Human (recombinant)D-Alanine1.3 ± 0.25.2 ± 0.14.0[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of D-Norleucine metabolism.

D-Amino Acid Oxidase Activity Assay (Oxygen Consumption Method)

This protocol describes a continuous assay to determine DAAO activity by measuring the rate of oxygen consumption.[6]

  • Materials:

    • Oxygen electrode system (e.g., Clark-type electrode)

    • Reaction buffer: 100 mM sodium pyrophosphate, pH 8.5

    • Substrate stock solution: 100 mM D-Norleucine in reaction buffer

    • Enzyme: Purified D-amino acid oxidase

    • Catalase (to remove H₂O₂)

  • Procedure:

    • Equilibrate the reaction buffer to the desired temperature (e.g., 25°C) in the oxygen electrode chamber.

    • Calibrate the oxygen electrode to 100% saturation with air and 0% saturation with sodium dithionite.

    • Add the reaction buffer to the chamber.

    • Add catalase to a final concentration of ~100 units/mL.

    • Add the DAAO enzyme to the chamber and allow the baseline to stabilize.

    • Initiate the reaction by adding a known concentration of D-Norleucine (e.g., to a final concentration of 10 mM).

    • Record the rate of oxygen consumption over time.

    • Calculate the enzyme activity based on the initial linear rate of oxygen depletion.

DAAO_Assay_Workflow A Equilibrate Reaction Buffer B Calibrate Oxygen Electrode A->B C Add Buffer and Catalase B->C D Add DAAO Enzyme C->D E Initiate with D-Norleucine D->E F Record O₂ Consumption E->F G Calculate Activity F->G

Analysis of D-Norleucine and its Metabolites by HPLC

This protocol provides a general method for the separation and quantification of amino acids, adaptable for D-Norleucine and its keto-acid metabolite, using pre-column derivatization followed by reverse-phase HPLC.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector

    • C18 reverse-phase column

    • Mobile Phase A: Aqueous buffer (e.g., 50 mM sodium acetate, pH 6.5)

    • Mobile Phase B: Acetonitrile or Methanol

    • Derivatizing reagent (e.g., o-phthaldialdehyde (OPA) for primary amines, or 2,4-dinitrophenylhydrazine (B122626) (DNPH) for keto acids)

    • Standards: D-Norleucine and 2-Oxo-hexanoic acid

  • Sample Preparation:

    • Deproteinize biological samples (e.g., plasma, tissue homogenate) by adding a precipitating agent (e.g., perchloric acid or acetonitrile) and centrifuging.

    • Collect the supernatant.

  • Derivatization (Example with OPA for D-Norleucine):

    • Mix a specific volume of the sample supernatant with the OPA reagent in a borate (B1201080) buffer.

    • Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature.

    • Inject the derivatized sample immediately onto the HPLC system.

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the derivatized sample.

    • Run a gradient elution program to separate the analytes.

    • Detect the derivatized compounds at the appropriate excitation/emission wavelengths (for fluorescence) or absorbance wavelength (for UV).

    • Quantify the analytes by comparing their peak areas to those of the standards.

HPLC_Analysis_Workflow A Sample Preparation (Deproteinization) B Derivatization A->B C HPLC Separation (C18 Column) B->C D Detection (Fluorescence/UV) C->D E Quantification D->E

Conclusion

This technical guide provides a detailed overview of the current understanding of D-Norleucine's biochemical pathways and metabolism. The primary route of degradation is through oxidative deamination by D-amino acid oxidase, leading to the formation of 2-oxo-hexanoic acid, which can be further metabolized. While the precise cellular transporters and the direct impact on signaling pathways like mTOR require further investigation, this guide offers a solid foundation for researchers and drug development professionals. The provided experimental protocols serve as a starting point for the quantitative analysis of D-Norleucine and its metabolic processes. Continued research in this area will undoubtedly uncover more intricate details of D-Norleucine's biological roles and enhance its potential in various biomedical applications.

References

D-(-)-Norleucine: A Technical Guide to Safety, Handling, and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-Norleucine, an unnatural, non-proteinogenic amino acid, serves as a crucial building block in various biochemical and pharmaceutical applications.[1] Its structural similarity to methionine, without the presence of sulfur, makes it a valuable tool for studying protein structure and function.[2][3] It is utilized in peptide synthesis to enhance stability and solubility and as a building block in the design of novel therapeutic agents.[1] Given its increasing use in research and drug development, a comprehensive understanding of its safety, handling, and toxicological profile is essential for ensuring laboratory safety and proper experimental design. This guide provides an in-depth overview of the available data on this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its proper handling and storage.

PropertyValueReference(s)
Chemical Name (2R)-2-aminohexanoic acid[2]
Synonyms D-Norleucine, D-Nle-OH, (R)-2-Aminocaproic acid, (R)-2-Aminohexanoic acid[1][2][4]
CAS Number 327-56-0[2]
Molecular Formula C6H13NO2[2]
Molecular Weight 131.17 g/mol [2][5]
Appearance White to off-white powder, crystals, or flakes[6][7][8]
Melting Point >300 °C[7][8]
Solubility Soluble in water[3][9]
Optical Rotation [α]D20 = -23 ± 2º (c=5 in 5N HCl)[1]
Octanol/Water Partition Coefficient (logP) -1.5[2][10]

Hazard Identification and GHS Classification

Based on available Safety Data Sheets (SDS), this compound is generally not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[11][12][13] However, some suppliers may indicate mild irritation potential. It is crucial to consult the specific SDS provided by the supplier for the most accurate and up-to-date information.

GHS Hazard Pictograms: Not generally required.[6] Signal Word: No signal word.[6] Hazard Statements: None.[6]

Although not formally classified as hazardous, good laboratory practice dictates that all chemicals should be handled with care.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of this compound.

Handling
  • Ventilation: Handle in a well-ventilated place.[6] The use of a chemical fume hood is recommended, especially when working with powders to avoid the formation and inhalation of dust.[8][14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][8]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[6][11]

    • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[8][14]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke when handling.[14] Wash hands thoroughly after handling.[8][14]

  • Dust and Aerosol Control: Avoid formation of dust and aerosols.[6] Use non-sparking tools.[6]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated area.[8][14]

  • Containers: Keep the container tightly closed in a dry place.[6][14]

  • Incompatible Materials: Store away from strong oxidizing agents.[7][8]

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_workspace Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Solid Chemical prep_workspace->handling_weigh handling_dissolve Dissolve/Use in Experiment handling_weigh->handling_dissolve handling_avoid Avoid Dust/Aerosol Generation handling_weigh->handling_avoid cleanup_spill Clean Spills Immediately handling_dissolve->cleanup_spill cleanup_waste Dispose of Waste Properly cleanup_spill->cleanup_waste cleanup_store Store Unused Chemical cleanup_waste->cleanup_store cleanup_wash Wash Hands Thoroughly cleanup_store->cleanup_wash

Caption: General workflow for safe handling of this compound.

First Aid Measures

In case of accidental exposure, follow these first aid procedures and seek medical attention if symptoms persist.

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6][11]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[6][8]

  • Eye Contact: Rinse with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Consult a doctor.[6][8]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6][8]

The following flowchart outlines the recommended first aid response for exposure to this compound.

First_Aid_Flowchart exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing rinse_eyes Rinse Eyes with Water (15 min) eye_contact->rinse_eyes rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth get_medical_help_inhale Seek Medical Attention (if breathing is difficult) move_fresh_air->get_medical_help_inhale wash_skin Wash with Soap & Water remove_clothing->wash_skin get_medical_help_skin Seek Medical Attention (if irritation persists) wash_skin->get_medical_help_skin get_medical_help_eye Seek Medical Attention rinse_eyes->get_medical_help_eye no_vomit Do NOT Induce Vomiting rinse_mouth->no_vomit get_medical_help_ingest Seek Immediate Medical Attention no_vomit->get_medical_help_ingest

Caption: First aid procedures for this compound exposure.

Fire and Explosion Hazard Data

  • Flammability: Combustible solid.[13] May burn but does not propagate flame easily.[13]

  • Explosion Hazard: Dusts may form an explosive mixture with air.[13][14] Avoid generating dust clouds in confined spaces.[13][14]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][11]

  • Hazardous Combustion Products: Carbon oxides (CO, CO2) and nitrogen oxides (NOx).[7][11]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Accidental Release Measures

  • Personal Precautions: Avoid dust formation.[6] Wear personal protective equipment.[6] Evacuate personnel to safe areas.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6][11]

  • Containment and Cleanup: Sweep up and shovel the material.[11] Place in a suitable, closed container for disposal.[11]

Toxicity Data

There is a significant lack of comprehensive, quantitative toxicity data for this compound in publicly available literature and safety data sheets. Many sources explicitly state that the toxicological properties have not been fully investigated.[8][13]

Toxicity MetricValueReference(s)
Acute Oral LD50 No data available[6][9]
Acute Dermal LD50 No data available[6][9]
Acute Inhalation LC50 No data available[6][9]
Skin Corrosion/Irritation May cause skin irritation.[8]
Eye Damage/Irritation May cause eye irritation.[8]
Respiratory Irritation May cause respiratory tract irritation.[8]
Carcinogenicity Not classified as a carcinogen by IARC.[11]
Mutagenicity No data available. One source indicates it is a bacterial cell mutagen.[13]

Note: The related compound 6-diazo-5-oxo-L-norleucine (DON) has undergone toxicological studies as a potential chemotherapeutic agent, but this data is not directly applicable to this compound.[15][16]

Experimental Protocols for Toxicity Assessment

Given the absence of specific toxicity studies for this compound, this section outlines a general experimental workflow for assessing the in vitro cytotoxicity of a novel compound, which would be a standard first step in its toxicological evaluation.

General Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Culture:

    • Select a relevant cell line (e.g., HepG2 for hepatotoxicity, or a cell line relevant to the intended application).

    • Culture the cells in appropriate media and conditions (e.g., 37°C, 5% CO2) until they reach approximately 80% confluency.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count (e.g., using a hemocytometer).

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Perform serial dilutions to create a range of test concentrations.

    • Remove the old media from the cells and replace it with media containing the different concentrations of this compound. Include vehicle-only and untreated controls.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).

    • Read the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

The following diagram illustrates a generalized workflow for assessing the toxicity of a chemical compound.

Toxicity_Assessment_Workflow start Compound of Interest (this compound) lit_review Literature Review & In Silico Prediction start->lit_review in_vitro In Vitro Toxicity Testing (e.g., Cytotoxicity, Genotoxicity) lit_review->in_vitro in_vivo_acute Acute In Vivo Toxicity (e.g., LD50 Studies) in_vitro->in_vivo_acute in_vivo_subchronic Sub-chronic Toxicity in_vivo_acute->in_vivo_subchronic risk_assessment Hazard Identification & Risk Assessment in_vivo_subchronic->risk_assessment sds_update Update Safety Data Sheet (SDS) risk_assessment->sds_update

Caption: General workflow for chemical toxicity assessment.

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with all applicable local, state, and federal regulations.[13] The material can potentially be disposed of by a licensed chemical destruction plant or by controlled incineration.[6] Do not discharge into sewer systems.[6]

Conclusion

This compound is a valuable research chemical with a low hazard profile based on current data. Standard safe laboratory handling practices, including the use of appropriate personal protective equipment and adequate ventilation, are sufficient to ensure user safety. The primary gap in the current knowledge base is the lack of comprehensive quantitative toxicity data. Researchers and drug development professionals should be aware of this data gap and may need to conduct their own risk assessments or specific toxicity studies depending on their intended application, especially for in vivo use or large-scale handling. Always refer to the supplier-specific Safety Data Sheet for the most current information.

References

The Solubility Profile of D-Norleucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of D-Norleucine in aqueous and organic media. Designed for researchers, scientists, and professionals in drug development, this document consolidates available quantitative data, details experimental methodologies for solubility determination, and presents a logical workflow for these processes. D-Norleucine, a non-proteinogenic amino acid, is increasingly utilized in peptide synthesis and pharmaceutical research to enhance the stability and bioavailability of novel therapeutics.[1] A thorough understanding of its solubility is paramount for its effective application.

Quantitative Solubility of D-Norleucine

The solubility of D-Norleucine is a critical parameter for its handling and application in various experimental and manufacturing processes. Below is a summary of the available quantitative data. It is important to note that specific solubility data for D-Norleucine in a wide range of organic solvents is not extensively documented in publicly available literature. The data presented here is for norleucine and its isomers, which serve as a close proxy.

Solubility in Water

The solubility of norleucine in water is temperature-dependent, increasing with a rise in temperature. This property is crucial for processes such as recrystallization.

CompoundTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
Norleucine23160.122
D-Norleucine1915.750.120
Norleucine2511.490.088
Norleucine5017.270.132
Norleucine7528.610.218
Norleucine10052.00.396
DL-NorleucineNot Specifiedlog10(S) = -0.710.195

Molar solubility calculated based on a molar mass of 131.17 g/mol .

Solubility in Organic Solvents

Quantitative solubility data for D-Norleucine in specific organic solvents is sparse. However, general trends indicate that the solubility of α-amino acids, including norleucine, is low in alcohols and decreases as the hydrophobicity of the alcohol increases (e.g., from methanol (B129727) to propanol).[2] For many α-amino acids, comprehensive solubility data in ethanol-water mixtures or pure ethanol (B145695) has not been published.[2][3][4]

Qualitatively, L-Leucine, an isomer of norleucine, is described as practically insoluble in ethanol (95%).[5] Given the structural similarity, D-Norleucine is expected to exhibit similarly low solubility in ethanol. For hydrophobic peptides containing such amino acids, organic solvents like dimethyl sulfoxide (B87167) (DMSO) are often employed for dissolution.[6]

Experimental Protocols for Solubility Determination

Accurate determination of D-Norleucine solubility is essential for its application. The following are detailed methodologies for key experimental techniques.

Gravimetric Method for Solubility Determination

This method directly measures the concentration of a solute in a saturated solution by evaporating the solvent and weighing the remaining solute.[7][8]

Materials:

  • D-Norleucine

  • Solvent (e.g., water, ethanol)

  • Conical flask or sealed vials

  • Magnetic stirrer and stir bar

  • Thermostatic bath

  • Filtration apparatus (e.g., syringe filters)

  • Pre-weighed evaporation dish or watch glass

  • Analytical balance

  • Drying oven

Procedure:

  • Add an excess amount of D-Norleucine to a known volume of the solvent in a conical flask.

  • Place the flask in a thermostatic bath set to the desired temperature and stir the suspension vigorously using a magnetic stirrer.

  • Allow the mixture to equilibrate for a sufficient period (e.g., 16-24 hours) to ensure the solution is saturated.[9] To confirm equilibrium, samples can be taken at different time points (e.g., 12 and 24 hours) and analyzed; if the concentration is consistent, equilibrium has been reached.

  • Once equilibrated, cease stirring and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette, and filter it to remove any remaining solid particles.

  • Transfer the filtered saturated solution to a pre-weighed evaporation dish.

  • Record the weight of the dish with the solution.

  • Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the D-Norleucine (e.g., 100°C for water).

  • Dry the sample to a constant weight.

  • The final weight of the dish with the dry solute is recorded.

Calculation:

  • Weight of solute = (Weight of dish + dry solute) - (Weight of empty dish)

  • Weight of solvent = (Weight of dish + solution) - (Weight of dish + dry solute)

  • Solubility ( g/100 g solvent) = (Weight of solute / Weight of solvent) * 100

Spectrophotometric Method using Ninhydrin (B49086)

This method is particularly useful for amino acids with low solubility, where the gravimetric method may be less accurate.[3] It relies on the reaction of ninhydrin with the primary amine group of the amino acid to produce a colored compound, which can be quantified using a spectrophotometer.[10]

Materials:

  • D-Norleucine

  • Solvent

  • Ninhydrin reagent

  • Phosphate buffer (pH 4-8)

  • Spectrophotometer

  • Volumetric flasks and pipettes

  • Water bath

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of D-Norleucine in the desired solvent as described in the gravimetric method (steps 1-4).

  • Preparation of Standard Solutions: Prepare a series of D-Norleucine solutions of known concentrations in the same solvent to create a calibration curve.

  • Color Development:

    • Pipette a small, known volume of the filtered saturated solution and each standard solution into separate test tubes.

    • Add an appropriate volume of ninhydrin reagent and buffer to each tube.

    • Heat the test tubes in a boiling water bath for a set time (e.g., 15 minutes) to allow for color development.[10]

    • Cool the tubes to room temperature.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance for the ninhydrin-amino acid complex (typically around 570 nm).[10]

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the standard solutions.

    • Use the absorbance of the saturated solution to determine its concentration from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of D-Norleucine.

Solubility_Workflow start Start: Define Experimental Parameters (Solute, Solvent, Temperature) prep_solute Prepare Solute (D-Norleucine) start->prep_solute prep_solvent Prepare Solvent start->prep_solvent mixing Mix Excess Solute with Solvent prep_solute->mixing prep_solvent->mixing equilibration Equilibrate at Constant Temperature with Stirring mixing->equilibration separation Separate Solid and Liquid Phases (Settling/Filtration) equilibration->separation analysis Analyze Saturated Solution separation->analysis gravimetric Gravimetric Analysis: Evaporate Solvent and Weigh Solute analysis->gravimetric Direct Measurement spectrophotometric Spectrophotometric Analysis: Derivatization and Absorbance Measurement analysis->spectrophotometric Indirect Measurement calculation Calculate Solubility gravimetric->calculation spectrophotometric->calculation end End: Report Solubility Data calculation->end

Workflow for Solubility Determination

This comprehensive guide provides a foundational understanding of the solubility of D-Norleucine. While quantitative data in organic solvents is limited, the detailed experimental protocols and workflow diagrams offer a robust framework for researchers to determine these values in their own laboratories, facilitating the continued development and application of this important amino acid.

References

Methodological & Application

Application Notes and Protocols: Enhancing Peptide Stability with D-Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of peptides is often hindered by their rapid degradation by endogenous proteases. A key strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as D-Norleucine, into the peptide sequence. This document provides a detailed overview of the mechanism by which D-Norleucine confers resistance to enzymatic degradation, alongside comprehensive protocols for evaluating peptide stability.

Introduction: The Challenge of Peptide Instability

Peptides offer high specificity and potency as therapeutic agents. However, their clinical utility is frequently compromised by a short in vivo half-life due to rapid clearance and enzymatic degradation by proteases. Proteases are enzymes that catalyze the cleavage of peptide bonds and typically exhibit a high degree of stereospecificity, primarily recognizing and hydrolyzing peptide bonds between L-amino acids, the naturally occurring enantiomers.

Mechanism of D-Norleucine Mediated Proteolytic Resistance

The introduction of D-amino acids, such as D-Norleucine, into a peptide sequence is a robust strategy to enhance stability. The fundamental principle behind this enhanced resistance lies in the stereospecificity of proteases. The active sites of these enzymes are exquisitely evolved to bind and cleave peptides composed of L-amino acids.

The inversion of stereochemistry from an L-amino acid to a D-amino acid at a specific position in the peptide chain disrupts the necessary substrate-enzyme interaction. The enzyme's active site cannot effectively accommodate the D-enantiomer, sterically hindering the formation of the enzyme-substrate complex required for catalysis. This renders the adjacent peptide bonds resistant to cleavage. Consequently, the substitution of L-amino acids with their D-counterparts, including D-Norleucine, has been shown to significantly increase the half-life of peptides in biological fluids like plasma and serum.[1]

Mechanism of Enzymatic Degradation Resistance cluster_L L-Peptide Degradation cluster_D D-Norleucine Peptide Resistance l_peptide L-Peptide Substrate binding_l Enzyme-Substrate Complex Formation l_peptide->binding_l Recognized by Active Site protease_l Protease protease_l->binding_l cleavage_l Peptide Bond Cleavage binding_l->cleavage_l fragments_l Degraded Peptide Fragments cleavage_l->fragments_l d_peptide D-Norleucine Peptide no_binding Steric Hindrance No Complex Formation d_peptide->no_binding Not Recognized by Active Site protease_d Protease protease_d->no_binding intact_d Intact Peptide no_binding->intact_d No Cleavage

Fig 1. L-Peptide Degradation vs. D-Norleucine Resistance.

Data Presentation: Enhanced Stability with D-Amino Acid Substitution

Peptide SequenceModification% Intact Peptide in Human Serum (24h)% Intact Peptide in Lysosomal Prep (pH 5.0, 24h)
TPTPTGTQTPTAll L-amino acids0%0%
tp TPTGTQtpt D-amino acids at termini95%85%
Data adapted from a study on MUC2 epitope peptides to demonstrate the principle of D-amino acid stabilization. 't' and 'p' denote D-threonine and D-proline, respectively.

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general method to assess the stability of a D-Norleucine-containing peptide in plasma.

Plasma Stability Assay Workflow start Start prep_peptide Prepare Peptide Stock (e.g., 1 mM in DMSO) start->prep_peptide incubation Incubate Peptide in Plasma (e.g., 10 µM final conc. at 37°C) prep_peptide->incubation prep_plasma Thaw Plasma (e.g., Human, Rat) prep_plasma->incubation sampling Collect Aliquots at Time Points (0, 15, 30, 60, 120 min) incubation->sampling quenching Quench Reaction (e.g., add Acetonitrile) sampling->quenching centrifuge Centrifuge to Pellet Proteins quenching->centrifuge analysis Analyze Supernatant by LC-MS or HPLC centrifuge->analysis data_proc Quantify Remaining Peptide & Calculate Half-Life (t½) analysis->data_proc end End data_proc->end

Fig 2. General workflow for an in vitro plasma stability assay.

Materials:

  • Test peptide (e.g., with D-Norleucine) and control peptide (e.g., all L-amino acid version)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Human or other species-specific plasma (e.g., from a commercial vendor, stored at -80°C)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile (B52724) (ACN) or 1% trifluoroacetic acid (TFA))

  • Microcentrifuge tubes

  • Centrifuge

  • LC-MS or HPLC system

Procedure:

  • Peptide Preparation: Prepare a 1 mM stock solution of the test and control peptides in DMSO.

  • Plasma Preparation: Thaw frozen plasma on ice. Once thawed, centrifuge at 2000 x g for 10 minutes at 4°C to remove any precipitates.

  • Reaction Initiation: In a microcentrifuge tube, dilute the peptide stock solution with pre-warmed PBS (37°C) and then add pre-warmed plasma to a final peptide concentration of 10 µM. The final plasma concentration should be around 80-90%. Vortex gently to mix.

  • Incubation and Sampling: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing a quenching solution (e.g., 150 µL of ice-cold acetonitrile) to precipitate plasma proteins and stop enzymatic activity. Vortex vigorously.

  • Protein Precipitation: Incubate the quenched samples on ice for 20 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Analysis: Carefully collect the supernatant and transfer it to an analysis vial. Analyze the concentration of the remaining intact peptide using a validated LC-MS or HPLC method.

  • Data Analysis: Plot the percentage of remaining intact peptide against time. Calculate the half-life (t½) of the peptide by fitting the data to a one-phase decay model.

In Vitro Stability Assay with a Specific Protease (e.g., Trypsin)

This protocol is for assessing peptide stability against a specific protease.

Materials:

  • Test peptide and control peptide

  • Trypsin (e.g., TPCK-treated, sequencing grade)

  • Assay buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Quenching solution (e.g., 10% TFA)

  • Incubator at 37°C

  • LC-MS or HPLC system

Procedure:

  • Solution Preparation: Prepare a 1 mg/mL stock solution of trypsin in the assay buffer. Prepare 1 mM stock solutions of the test and control peptides.

  • Reaction Setup: In a microcentrifuge tube, add the assay buffer, followed by the peptide to a final concentration of 100 µM.

  • Reaction Initiation: Initiate the reaction by adding trypsin to a final enzyme-to-substrate ratio of 1:100 (w/w).

  • Incubation and Sampling: Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Reaction Quenching: Stop the reaction by adding the quenching solution to the aliquot to a final concentration of 1% TFA.

  • Sample Analysis: Analyze the samples directly by LC-MS or HPLC to determine the concentration of the intact peptide.

  • Data Analysis: Calculate the percentage of remaining peptide at each time point and determine the degradation rate.

Conclusion

The incorporation of D-Norleucine is a powerful and effective strategy for enhancing the enzymatic stability of therapeutic peptides. By disrupting the stereospecific recognition by proteases, D-amino acid substitution can significantly extend the half-life of peptides in biological systems. The protocols provided herein offer a robust framework for researchers to quantitatively assess the stability of their D-Norleucine-modified peptides, a critical step in the development of more effective and durable peptide-based therapeutics.

References

Application Note: D-Norleucine as an Internal Standard for Amino Acid Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of amino acids is critical in various fields, including biomedical research, drug development, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a widely used technique for amino acid analysis due to its high resolution and sensitivity. However, the inherent variability in sample preparation and injection volumes can affect the accuracy and reproducibility of the results. To overcome these challenges, an internal standard (IS) is often employed.

D-Norleucine, a non-proteinogenic amino acid, is an excellent choice for an internal standard in the analysis of physiological amino acids. Its structural similarity to other amino acids allows it to behave similarly during the derivatization and chromatographic separation processes, yet it is typically absent in biological samples, thus avoiding interference with endogenous analytes. This application note provides a detailed protocol for the use of D-Norleucine as an internal standard for the quantification of amino acids in biological matrices by reversed-phase HPLC (RP-HPLC) with pre-column derivatization using o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC).

Principles of the Method

This method involves the following key steps:

  • Sample Preparation: Deproteinization of the biological sample to remove interfering macromolecules.

  • Internal Standard Spiking: Addition of a known concentration of D-Norleucine to all samples, calibration standards, and quality controls.

  • Pre-column Derivatization: Reaction of primary and secondary amino acids with OPA and FMOC, respectively, to form fluorescent derivatives that can be detected with high sensitivity.

  • HPLC Separation: Separation of the derivatized amino acids on a C18 reversed-phase column using a gradient elution.

  • Fluorescence Detection: Detection of the eluted amino acid derivatives using a fluorescence detector.

  • Quantification: Calculation of the concentration of each amino acid based on the ratio of its peak area to the peak area of the D-Norleucine internal standard.

Data Presentation

The use of D-Norleucine as an internal standard provides excellent quantitative performance. The following tables summarize typical validation parameters for the analysis of a panel of amino acids using this methodology.

Table 1: Linearity of Amino Acid Analysis using D-Norleucine as an Internal Standard

Amino AcidLinear Range (pmol/µL)Correlation Coefficient (r²)
Aspartic Acid2.5 - 500> 0.998
Glutamic Acid2.5 - 500> 0.999
Serine5.0 - 1000> 0.998
Glycine5.0 - 1000> 0.997
Histidine2.5 - 250> 0.999
Arginine2.5 - 500> 0.998
Threonine5.0 - 1000> 0.999
Alanine5.0 - 1000> 0.998
Proline5.0 - 1000> 0.997
Tyrosine2.5 - 250> 0.999
Valine5.0 - 1000> 0.998
Methionine2.5 - 250> 0.999
Isoleucine5.0 - 1000> 0.998
Leucine5.0 - 1000> 0.998
Phenylalanine2.5 - 250> 0.999
Lysine2.5 - 500> 0.998

Table 2: Precision and Recovery for Amino Acid Analysis using D-Norleucine as an Internal Standard

Amino AcidIntra-day Precision (RSD, %) (n=6)Inter-day Precision (RSD, %) (n=6, 3 days)Recovery (%)
Aspartic Acid< 2.5< 4.095 - 105
Glutamic Acid< 2.0< 3.596 - 104
Serine< 3.0< 5.093 - 107
Glycine< 3.5< 5.592 - 108
Histidine< 2.5< 4.594 - 106
Arginine< 3.0< 5.095 - 105
Threonine< 2.8< 4.894 - 106
Alanine< 2.5< 4.096 - 104
Proline< 4.0< 6.090 - 110
Tyrosine< 3.0< 5.093 - 107
Valine< 2.5< 4.595 - 105
Methionine< 3.5< 5.592 - 108
Isoleucine< 2.8< 4.894 - 106
Leucine< 2.5< 4.595 - 105
Phenylalanine< 3.0< 5.093 - 107
Lysine< 3.2< 5.294 - 106

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

Amino AcidLOD (pmol/injection)LOQ (pmol/injection)
Aspartic Acid0.100.33
Glutamic Acid0.120.40
Serine0.150.50
Glycine0.200.67
Histidine0.080.27
Arginine0.100.33
Threonine0.130.43
Alanine0.150.50
Proline0.250.83
Tyrosine0.090.30
Valine0.140.47
Methionine0.110.37
Isoleucine0.120.40
Leucine0.130.43
Phenylalanine0.100.33
Lysine0.110.37

Experimental Protocols

Materials and Reagents
  • D-Norleucine

  • Amino acid standards kit

  • OPA derivatization reagent

  • FMOC derivatization reagent

  • Boric acid buffer (0.4 M, pH 10.2)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Trichloroacetic acid (TCA) or other suitable deproteinization agent

  • 0.1 M Hydrochloric acid

  • Syringe filters (0.22 µm)

Sample Preparation
  • To 100 µL of biological sample (e.g., plasma, serum, cell culture media), add 10 µL of a known concentration of D-Norleucine solution (e.g., 1 mM).

  • For deproteinization, add 100 µL of 10% (w/v) TCA, vortex for 30 seconds, and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Preparation of Calibration Standards and Quality Controls
  • Prepare a stock solution of the amino acid standard mixture.

  • Prepare a series of calibration standards by serially diluting the stock solution with 0.1 M HCl.

  • Spike each calibration standard and quality control sample with the same concentration of D-Norleucine as the unknown samples.

Automated Pre-column Derivatization

The following procedure can be programmed into a modern HPLC autosampler for automated online derivatization.

  • Transfer 10 µL of the sample, calibration standard, or quality control into an autosampler vial.

  • Add 70 µL of boric acid buffer and mix.

  • Add 10 µL of OPA reagent, mix, and incubate for 1 minute.

  • Add 10 µL of FMOC reagent, mix, and incubate for 2 minutes.

  • Inject a defined volume (e.g., 10 µL) of the derivatized mixture onto the HPLC system.

HPLC Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Fluorescence Detector Wavelengths:

    • OPA-derivatives: Excitation 340 nm, Emission 450 nm

    • FMOC-derivatives: Excitation 266 nm, Emission 305 nm

  • Gradient Program:

Time (min)% Mobile Phase B
0.02
20.060
22.0100
25.0100
25.12
30.02

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Automated Derivatization cluster_analysis HPLC Analysis sample Biological Sample add_is Add D-Norleucine (IS) sample->add_is deproteinize Deproteinize (e.g., TCA) add_is->deproteinize centrifuge Centrifuge deproteinize->centrifuge filter Filter (0.22 µm) centrifuge->filter add_borate Add Borate Buffer filter->add_borate add_opa Add OPA Reagent add_borate->add_opa add_fmoc Add FMOC Reagent add_opa->add_fmoc hplc_injection HPLC Injection add_fmoc->hplc_injection rp_separation C18 RP Separation hplc_injection->rp_separation fluorescence_detection Fluorescence Detection rp_separation->fluorescence_detection data_quantification Data Quantification fluorescence_detection->data_quantification

Caption: Experimental workflow for amino acid analysis.

Signaling Pathway: Amino Acid Sensing and mTORC1 Activation

Amino acid analysis is crucial in studying metabolic pathways that are fundamental to cell growth and are often dysregulated in diseases like cancer. The mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway is a key signaling hub that senses amino acid availability to control protein synthesis and cell proliferation.

mTOR_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Amino Acids Amino Acids transporter Amino Acid Transporters intracellular_aa Intracellular Amino Acids transporter->intracellular_aa rag_gtpases Rag GTPases intracellular_aa->rag_gtpases activate mTORC1 mTORC1 rag_gtpases->mTORC1 recruit to lysosome for activation protein_synthesis Protein Synthesis & Cell Growth mTORC1->protein_synthesis promotes autophagy Autophagy mTORC1->autophagy inhibits

Caption: Simplified mTORC1 amino acid sensing pathway.

Conclusion

The use of D-Norleucine as an internal standard provides a robust and reliable method for the quantitative analysis of amino acids by RP-HPLC with pre-column derivatization. This approach effectively corrects for variations in sample preparation and injection, leading to improved accuracy and precision. The detailed protocol and performance data presented in this application note demonstrate the suitability of this method for a wide range of research and development applications where accurate amino acid quantification is essential.

Application Notes and Protocols for Isotope-Labeled D-Norleucine in Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotope-labeled amino acids has become a cornerstone of quantitative proteomics, enabling the study of protein synthesis, turnover, and post-translational modifications in a dynamic cellular context. While L-amino acids are the canonical building blocks of proteins, there is growing interest in the biological roles of D-amino acids. Isotope-labeled D-Norleucine, a non-proteinogenic amino acid, presents a novel tool for investigating D-amino acid metabolism and its potential incorporation into cellular proteins under specific conditions. D-Norleucine is an analog of methionine and leucine. This document provides detailed application notes and a generalized protocol for the use of isotope-labeled D-Norleucine in metabolic labeling studies, aimed at researchers in academia and the pharmaceutical industry.

D-amino acids are known to be present in mammals and are involved in various physiological processes.[1][2] Their metabolism is distinct from that of L-amino acids and primarily involves the enzyme D-amino acid oxidase (DAO), which catalyzes their oxidative deamination.[1][3] The use of isotope-labeled D-Norleucine can, therefore, provide insights into the activity of this pathway and potentially uncover non-canonical protein synthesis or modification mechanisms.

Application Data

Due to the novel nature of using D-Norleucine for metabolic labeling in proteomics, specific quantitative data on incorporation efficiency and cytotoxicity in various cell lines is not yet widely published. Researchers are encouraged to perform initial dose-response and time-course experiments to determine the optimal labeling conditions for their specific model system. The following table is provided as a template for researchers to systematically record their experimental data.

Table 1: Experimental Data Template for Isotope-Labeled D-Norleucine Metabolic Labeling

Cell LineD-Norleucine Concentration (mM)Labeling Duration (hours)Isotope Enrichment (%) (from Mass Spectrometry)Cell Viability (%) (e.g., via MTT or Trypan Blue assay)Observations
e.g., HEK293124
524
1024
148
548
1048
User's Cell Line

Experimental Protocols

This section provides a generalized protocol for metabolic labeling of mammalian cells with isotope-labeled D-Norleucine, followed by sample preparation for mass spectrometry-based proteomic analysis.

Protocol 1: Metabolic Labeling of Mammalian Cells with Isotope-Labeled D-Norleucine

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Isotope-labeled D-Norleucine (e.g., ¹³C₆-D-Norleucine or ¹⁵N-D-Norleucine)

  • L-amino acid-deficient medium (custom formulation or commercially available)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture: Culture mammalian cells to a confluency of 70-80% in their standard complete growth medium.

  • Media Preparation: Prepare the labeling medium by supplementing L-amino acid-deficient medium with dialyzed FBS and all necessary L-amino acids, except for the one D-Norleucine is intended to trace (e.g., methionine or leucine). Finally, add the desired concentration of isotope-labeled D-Norleucine.

  • Adaptation (Optional but Recommended): To reduce shock from nutrient depletion, pre-incubate cells in a medium with a reduced concentration of the corresponding L-amino acid for a few hours before labeling.

  • Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells twice with sterile PBS.

    • Add the prepared labeling medium containing isotope-labeled D-Norleucine to the cells.

    • Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Harvest and Lysis:

    • After the labeling period, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold cell lysis buffer with protease inhibitors to the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cellular proteins.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.

Protocol 2: Sample Preparation for Mass Spectrometry

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • Acetonitrile (ACN)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Reduction and Alkylation:

    • Take a defined amount of protein lysate (e.g., 100 µg).

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides with a solution of 50-80% ACN and 0.1% formic acid.

  • Sample Concentration: Dry the eluted peptides in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptides in a small volume of 0.1% formic acid in water for mass spectrometry analysis.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Seed and grow cells to 70-80% confluency B 2. Prepare labeling medium with Isotope-Labeled D-Norleucine A->B C 3. Wash cells with PBS B->C D 4. Add labeling medium and incubate C->D E 5. Harvest and lyse cells D->E F 6. Quantify protein concentration E->F G 7. Reduce, alkylate, and digest proteins with trypsin F->G H 8. Desalt peptides using C18 SPE G->H I 9. Analyze peptides by LC-MS/MS H->I J 10. Data analysis: Protein identification and quantification I->J

Caption: Experimental workflow for metabolic labeling with isotope-labeled D-Norleucine.

D_amino_acid_metabolism cluster_pathway D-Amino Acid Metabolism in Mammals D_Nle Isotope-Labeled D-Norleucine DAO D-Amino Acid Oxidase (DAO) D_Nle->DAO Incorporation Potential Non-canonical Protein Incorporation D_Nle->Incorporation Hypothesized Imino_Acid α-Imino Acid Keto_Acid α-Keto Acid Imino_Acid->Keto_Acid Hydrolysis NH3 Ammonia (NH₃) Imino_Acid->NH3 DAO->Imino_Acid Oxidative Deamination H2O2 Hydrogen Peroxide (H₂O₂) DAO->H2O2

Caption: Simplified metabolic pathway of D-amino acids in mammals.

Expected Outcomes and Potential Challenges

Expected Outcomes:

  • Successful labeling of the cellular proteome with isotope-labeled D-Norleucine, detectable by mass spectrometry.

  • Quantification of the rate of D-Norleucine incorporation, providing a proxy for D-amino acid uptake and metabolism.

  • Identification of proteins that may have a higher propensity for non-canonical D-amino acid incorporation.

Potential Challenges and Mitigation:

  • Low Incorporation Rate: The primary challenge is the potentially low efficiency of D-amino acid incorporation into proteins in mammalian cells, which are evolved to utilize L-amino acids.

    • Mitigation: Optimize labeling time and concentration. Use high-resolution mass spectrometers for sensitive detection. Consider using cell lines with lower D-amino acid oxidase activity or using DAO inhibitors, with appropriate controls to assess off-target effects.

  • Cytotoxicity: High concentrations of non-canonical amino acids can be toxic to cells.

    • Mitigation: Perform a dose-response curve to determine the highest non-toxic concentration of D-Norleucine for the specific cell line. Monitor cell morphology and viability throughout the experiment.

  • Metabolic Conversion: Isotope-labeled D-Norleucine may be metabolized, and the label may be incorporated into other molecules.

    • Mitigation: Analyze the metabolome to trace the fate of the isotopic label. This can provide valuable information about D-amino acid metabolic pathways.

  • Lack of Specific Enrichment: Unlike methods that target specific amino acids (e.g., methionine analogs), D-Norleucine incorporation may be stochastic.

    • Mitigation: Employ sophisticated data analysis strategies to identify statistically significant labeling events above background noise.

Conclusion

The use of isotope-labeled D-Norleucine for metabolic labeling is an emerging and exploratory technique that holds the potential to unravel novel aspects of D-amino acid metabolism and their interaction with the cellular proteome. The protocols and guidelines presented here provide a framework for researchers to design and execute experiments in this exciting area. Careful optimization and the use of appropriate controls will be critical for obtaining robust and interpretable data. This approach, combined with advanced mass spectrometry and data analysis, can open new avenues for understanding cellular physiology and identifying novel targets for drug development.

References

Protocol for Using Norleucine as an Internal Standard in LC-MS/MS Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of amino acids is critical in various fields, including biomedical research, drug development, and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary method for this purpose due to its high sensitivity and selectivity. The use of an internal standard is crucial for correcting variations in sample preparation and instrument response. While stable isotope-labeled (SIL) internal standards are considered the gold standard, their cost can be prohibitive for some applications. Norleucine, a non-proteinogenic amino acid, serves as a cost-effective and reliable alternative internal standard for the quantification of several amino acids.

This document provides a detailed protocol for the preparation and use of norleucine as an internal standard in LC-MS/MS-based amino acid analysis.

Experimental Workflow

The overall workflow for amino acid analysis using norleucine as an internal standard is depicted below.

workflow sample_receipt Sample Receipt (e.g., Plasma, Cell Culture Media) is_addition Addition of Norleucine Internal Standard sample_receipt->is_addition protein_precipitation Protein Precipitation (e.g., with Sulfosalicylic Acid or Methanol) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing final_report Final Report data_processing->final_report

Caption: Experimental workflow for amino acid analysis using an internal standard.

Experimental Protocols

Preparation of Norleucine Internal Standard Stock Solutions

High-Concentration (40 mM) Stock Solution:

  • Weigh out approximately 525 mg of L-Norleucine (highly purified, suitable for amino acid analysis).

  • Dissolve in 100 mL of 0.1 M HCl.

  • Mix thoroughly until fully dissolved.

  • Store in aliquots at -20°C for up to 2 years.

Working-Concentration (4 mM) Stock Solution:

  • Dilute the 40 mM high-concentration stock solution 1:10 with ultrapure water.

  • Store in aliquots at -20°C. The working solution is stable for up to 3 months when stored at 4°C.

Alternative Preparation for a 1 mg/mL (approximately 7.6 mM) Stock Solution:

  • Weigh approximately 10 mg of L-Norleucine.

  • Dissolve in 10 mL of 0.1 M HCl solution.

  • Mix thoroughly.

Sample Preparation (Example for Plasma)
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add a specified volume of the norleucine internal standard working solution (e.g., 10 µL of 4 mM solution). The final concentration of the internal standard should be optimized based on the expected analyte concentrations and instrument sensitivity.

  • Add 200 µL of a protein precipitation agent, such as 10% (w/v) sulfosalicylic acid or ice-cold methanol.

  • Vortex the mixture for 30 seconds.

  • Incubate at 4°C for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general starting conditions and should be optimized for the specific instrument and amino acids of interest.

Liquid Chromatography (LC) Conditions:

  • Column: A column suitable for amino acid analysis, such as a C18 or a HILIC column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient from low to high organic phase should be developed to achieve optimal separation of the amino acids.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Column Temperature: 30 - 40°C.

  • Injection Volume: 1 - 10 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor and product ion masses for each amino acid and norleucine need to be determined by direct infusion or by using known values from the literature. For Norleucine (C6H13NO2, MW: 131.17 g/mol ), a potential precursor ion is m/z 132.1.

  • Collision Energy and other MS parameters: These should be optimized for each analyte to achieve the best signal intensity.

Data Presentation

The following table presents example quantitative performance data that can be expected from a well-optimized LC-MS/MS method for amino acid analysis using an internal standard. This data is representative and not from a specific study using norleucine.

Amino AcidLinearity Range (µM)Accuracy (%)Precision (%RSD)Recovery (%)
Alanine1 - 500>0.9995 - 105< 1090 - 110
Valine1 - 500>0.9997 - 103< 892 - 108
Leucine1 - 500>0.9998 - 102< 795 - 105
Isoleucine1 - 500>0.9996 - 104< 993 - 107
Proline1 - 500>0.9995 - 105< 1088 - 112
Phenylalanine0.5 - 250>0.9998 - 103< 694 - 106
Tryptophan0.5 - 250>0.9997 - 104< 891 - 109
Methionine0.5 - 250>0.9996 - 105< 989 - 111

Signaling Pathways and Logical Relationships

The use of an internal standard in quantitative analysis follows a clear logical relationship to ensure data accuracy.

logical_relationship analyte Analyte Signal (Variable) ratio Ratio (Analyte Signal / IS Signal) analyte->ratio is Internal Standard Signal (Constant Amount Added) is->ratio calibration_curve Calibration Curve (Ratio vs. Concentration) ratio->calibration_curve quantification Accurate Quantification calibration_curve->quantification

Caption: Logical relationship for quantification using an internal standard.

Conclusion

Norleucine is a viable and cost-effective internal standard for the LC-MS/MS quantification of amino acids. Its chemical properties allow it to behave similarly to many proteinogenic amino acids during sample preparation and analysis, thereby effectively correcting for variations. The protocols provided herein offer a solid foundation for developing and validating a robust method for amino acid analysis in a research or drug development setting. Method-specific optimization and validation are essential to ensure the accuracy and precision of the results.

Application Notes and Protocols for Synthesis of D-Norleucine Peptides in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of D-Norleucine-containing peptides and their evaluation as potential therapeutic agents for Alzheimer's disease (AD). The incorporation of the unnatural D-amino acid, D-Norleucine, is a strategic approach to enhance peptide stability and efficacy.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. D-amino acid-containing peptides, including those with D-Norleucine, have emerged as a promising therapeutic strategy. Their resistance to proteolytic degradation increases their in vivo half-life, and they have been shown to effectively inhibit the aggregation of both Aβ and tau proteins.[1][2][3] This document outlines the synthesis of these peptides and the subsequent in vitro and in vivo experimental procedures to assess their therapeutic potential.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Norleucine Peptides

This protocol describes the synthesis of a custom D-Norleucine-containing peptide using Fmoc/tBu chemistry.

Materials:

  • Fmoc-D-Norleucine

  • Other Fmoc-protected amino acids

  • Rink Amide resin or 2-chlorotrityl chloride resin[4][5]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water

  • Diethyl ether (cold)

  • SPPS reaction vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in the reaction vessel.

  • First Amino Acid Coupling (Loading on 2-chlorotrityl chloride resin):

    • Dissolve 2 equivalents of Fmoc-D-Norleucine and 4 equivalents of DIPEA in DCM.[4]

    • Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

    • Cap any unreacted sites with methanol (B129727) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-20 minute incubation.[4]

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate a 3-fold molar excess of the next Fmoc-amino acid with HBTU/HOBt (2.9:3 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.[4]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Repeat: Repeat steps 3 and 4 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v) for 2-3 hours.

    • Filter to collect the peptide solution.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[4]

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the peptide mass by mass spectrometry.

G cluster_SPPS Solid-Phase Peptide Synthesis Workflow Resin Resin Swelling Coupling1 First Amino Acid (D-Norleucine) Coupling Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 CouplingN Subsequent Amino Acid Coupling Deprotection1->CouplingN DeprotectionN Fmoc Deprotection CouplingN->DeprotectionN DeprotectionN->CouplingN Repeat for each amino acid Cleavage Cleavage & Deprotection DeprotectionN->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Solid-Phase Peptide Synthesis Workflow
In Vitro Aggregation Assays

This assay measures the fluorescence of Thioflavin T (ThT) as it binds to the β-sheet structures of aggregated peptides.

Materials:

  • Synthetic Aβ42 or Tau protein

  • D-Norleucine peptide

  • Thioflavin T (ThT) stock solution (1 mM in water)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence detection (Ex/Em = ~440 nm / ~485 nm)[6][7]

Protocol:

  • Preparation of Aβ/Tau Monomers: Prepare a stock solution of Aβ42 or Tau in a suitable solvent (e.g., 1% NH4OH or HFIP followed by DMSO) to ensure a monomeric state.[1]

  • Assay Setup:

    • In a 96-well plate, add Aβ42 or Tau to a final concentration of 10-25 µM.

    • Add the D-Norleucine peptide at various concentrations (e.g., 0.1 to 100 µM).

    • Add ThT to a final concentration of 10-25 µM.[6][7]

    • Bring the total volume to 100-200 µL with assay buffer.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 10-30 minutes) for up to 72 hours.

  • Data Analysis: Plot fluorescence intensity versus time. The inhibition of aggregation is determined by the reduction in fluorescence signal and the increase in the lag phase in the presence of the D-Norleucine peptide. Calculate the IC50 value from a dose-response curve.

DLS is used to measure the size distribution of peptide aggregates in solution.

Materials:

  • Aβ42 or Tau protein solution

  • D-Norleucine peptide

  • Assay buffer (filtered through a 0.2 µm filter)

  • DLS instrument

  • Low-volume cuvettes

Protocol:

  • Sample Preparation: Prepare samples of Aβ42 or Tau (10-25 µM) with and without the D-Norleucine peptide at various concentrations in filtered assay buffer.

  • Instrument Setup: Set the DLS instrument parameters, including temperature (e.g., 25°C or 37°C) and data acquisition time.

  • Measurement:

    • Carefully pipette the sample into a clean cuvette, ensuring no air bubbles are present.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Acquire data over time to monitor the change in particle size distribution.

  • Data Analysis: Analyze the correlation function to obtain the hydrodynamic radius (Rh) and polydispersity index (PDI) of the particles in solution. An increase in Rh indicates the formation of larger aggregates.

Cell-Based Assays

SH-SY5Y neuroblastoma cells are a common model for studying neurotoxicity in AD.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Retinoic acid (for differentiation)

  • Aβ42 oligomers

  • D-Norleucine peptide

  • 6- or 96-well culture plates

Protocol:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in complete medium at 37°C and 5% CO2.[4][5]

    • For differentiation, treat cells with 10 µM retinoic acid for 5-7 days.

  • Treatment:

    • Prepare Aβ42 oligomers by incubating monomeric Aβ42 at 4°C for 24 hours.

    • Treat differentiated SH-SY5Y cells with pre-formed Aβ42 oligomers (e.g., 5-10 µM) in the presence or absence of the D-Norleucine peptide for 24-48 hours.

This assay assesses the neuroprotective effect of the D-Norleucine peptide against Aβ-induced cytotoxicity.

Materials:

  • Treated SH-SY5Y cells in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

In Vivo Studies in APP/PS1 Transgenic Mice

Animal Model: APP/PS1 double transgenic mice, which develop Aβ plaques and cognitive deficits, are a suitable model.

Administration:

  • The D-Norleucine peptide can be administered via intraperitoneal (i.p.) injection or through osmotic minipumps for continuous infusion into the brain.[1]

Behavioral Testing:

  • Morris Water Maze: To assess spatial learning and memory.

  • Y-maze: To evaluate short-term working memory.

Histological and Biochemical Analysis:

  • After the treatment period, sacrifice the mice and collect brain tissue.

  • Immunohistochemistry: Use antibodies against Aβ (e.g., 6E10) to stain for amyloid plaques.

  • ELISA: Quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.

  • Western Blot: Analyze the levels of key signaling proteins (e.g., phosphorylated Akt, GSK3β, β-catenin).

G cluster_invivo In Vivo Experimental Workflow AnimalModel APP/PS1 Transgenic Mice Treatment Peptide Administration (i.p. or minipump) AnimalModel->Treatment Behavior Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavior Sacrifice Sacrifice & Brain Collection Behavior->Sacrifice IHC Immunohistochemistry (Aβ plaques) Sacrifice->IHC ELISA ELISA (Aβ levels) Sacrifice->ELISA WB Western Blot (Signaling Proteins) Sacrifice->WB

In Vivo Experimental Workflow

Quantitative Data Summary

The following tables summarize representative quantitative data for D-amino acid peptides in Alzheimer's disease research.

Table 1: In Vitro Inhibition of Protein Aggregation by D-Peptides

PeptideTargetAssayIC50 (µM)Reference
D-tlkivwTauThT52.2[1][8]
MINKTauThT22.6[8]
WINKTauThT28.9[8]
MMD3TauThT~5[1]
ISAD1TauThT~3[1]
OR2Aβ42ThTComplete Inhibition

Table 2: Binding Affinity of D-Peptides to Aβ

PeptideTargetMethodKdReference
D3Aβ42Mirror Image Phage DisplaynM range[3]
P84Aβ42Peptide AptamernM range[3]
P131Aβ42Peptide AptamernM range[3]
Pep1Aβ42Phage DisplayµM range[3]
Pep2Aβ42Phage DisplayµM range[3]

Signaling Pathways

D-Norleucine peptides are hypothesized to exert their neuroprotective effects by modulating key signaling pathways implicated in Alzheimer's disease.

PI3K/Akt/GSK3β Pathway

This pathway is crucial for neuronal survival and is often dysregulated in AD. Aβ oligomers can impair this pathway, leading to increased activity of GSK3β, which in turn hyperphosphorylates tau. D-peptides may restore the activity of this pathway, promoting cell survival and reducing tau pathology.

G Abeta Aβ Oligomers PI3K PI3K Abeta->PI3K DPep D-Norleucine Peptide DPep->PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Survival Neuronal Survival Akt->Survival Tau Tau GSK3b->Tau pTau Hyperphosphorylated Tau (NFTs) Tau->pTau

PI3K/Akt/GSK3β Signaling Pathway
Wnt/β-catenin Pathway

Wnt signaling is essential for synaptic plasticity and its dysregulation contributes to synaptic dysfunction in AD. Aβ can inhibit this pathway, leading to the degradation of β-catenin. By preventing Aβ aggregation, D-peptides may help maintain Wnt signaling, thereby protecting synapses.

G Abeta Aβ Oligomers Wnt Wnt Signaling Abeta->Wnt DPep D-Norleucine Peptide DPep->Abeta GSK3b GSK3β Wnt->GSK3b bCatenin β-catenin GSK3b->bCatenin prevents degradation Degradation β-catenin Degradation GSK3b->Degradation Transcription Gene Transcription (Synaptic Plasticity) bCatenin->Transcription Degradation->bCatenin

Wnt/β-catenin Signaling Pathway

Conclusion

The synthesis and evaluation of D-Norleucine-containing peptides represent a viable and promising approach for the development of novel therapeutics for Alzheimer's disease. The provided protocols offer a framework for the synthesis, in vitro characterization, and in vivo validation of these peptides. The ability of these peptides to inhibit protein aggregation and modulate key signaling pathways underscores their potential to mitigate the multifaceted pathology of Alzheimer's disease.

References

Application of D-Norleucine in Recombinant Protein Production: A Guide to Ensuring Product Quality

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the production of recombinant proteins for therapeutic and research applications, ensuring the fidelity and homogeneity of the final product is of paramount importance. The incorporation of non-canonical amino acids (ncAAs) can compromise the structure, function, and safety of a biopharmaceutical. One such ncAAs that requires careful monitoring and control is D-Norleucine. Contrary to the notion of using D-Norleucine to improve yield, its presence in cell culture media and subsequent misincorporation into recombinant proteins in place of methionine is a well-documented challenge that can negatively impact product quality. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on understanding and mitigating the risks associated with D-Norleucine incorporation.

Norleucine is a structural isomer of leucine (B10760876) and an analog of methionine.[1] During recombinant protein expression in host systems like Escherichia coli, endogenous biosynthesis of norleucine can occur, particularly under certain fermentation conditions.[1] If methionine becomes limited in the culture medium, the methionyl-tRNA synthetase can mistakenly charge tRNAMet with norleucine, leading to its incorporation into the nascent polypeptide chain.[2][3] This is an undesirable event that can lead to altered protein structure and function.

This guide will focus on the established strategies to prevent the incorporation of D-Norleucine, thereby ensuring the quality and consistency of the recombinant protein product.

Data on Norleucine Incorporation and Prevention

The primary strategy to prevent norleucine incorporation is to ensure a sufficient supply of methionine in the fermentation medium, which outcompetes norleucine for binding to methionyl-tRNA synthetase.[2][4] Another approach involves the use of engineered host strains that either cannot synthesize norleucine or overproduce methionine.

Table 1: Strategies to Prevent Norleucine Misincorporation in E. coli

StrategyMethodOutcomeReference
Nutrient Supplementation Continuous or bolus feeding of methionine during fermentation.Reduces the probability of methionyl-tRNA charging with norleucine.[2][3]
Strain Engineering Deletion of genes in the leucine biosynthetic pathway (e.g., leuA, leuB, leuC, leuD).Eliminates the endogenous synthesis of norleucine.[1]
Strain Engineering Introduction of mutations in genes involved in methionine biosynthesis and regulation (e.g., metA, metK, metJ).Results in methionine overproduction by the host cell.[2][3]
Process Control Implementation of a fed-batch process control strategy that avoids nutrient limitation.Minimizes the biosynthesis of non-standard amino acids.[4]

Experimental Protocols

Protocol 1: Methionine Supplementation in E. coli Fed-Batch Fermentation

This protocol describes a general procedure for supplementing methionine in a fed-batch culture to prevent norleucine incorporation.

1. Materials:

  • E. coli strain expressing the recombinant protein of interest.
  • Defined fermentation medium.
  • Sterile methionine stock solution (e.g., 200 g/L).
  • Bioreactor with fed-batch capabilities.
  • Standard analytical equipment for monitoring cell growth and protein expression.

2. Procedure:

  • Prepare the bioreactor with the initial batch fermentation medium.
  • Inoculate the bioreactor with a seed culture of the E. coli expression strain.
  • Monitor cell growth (OD600), pH, dissolved oxygen, and glucose concentration throughout the fermentation.
  • Initiate the nutrient feed (containing a carbon source and other essential nutrients) when the initial carbon source is depleted.
  • Concurrently with the nutrient feed, initiate a separate, continuous feed of the sterile methionine stock solution. The feeding rate should be calculated to maintain a target concentration of methionine in the culture broth that is sufficient to prevent norleucine incorporation. This rate may need to be optimized for the specific process.
  • Alternatively, implement a bolus feeding strategy where methionine is added to the bioreactor at predetermined intervals to maintain its concentration.
  • Induce recombinant protein expression at the appropriate cell density.
  • Continue the fermentation for the desired duration, maintaining the methionine feed.
  • Harvest the cells and purify the recombinant protein.
  • Analyze the purified protein for norleucine incorporation using mass spectrometry.

Protocol 2: Evaluation of Norleucine Incorporation by Mass Spectrometry

This protocol provides a general workflow for detecting and quantifying norleucine incorporation in a purified recombinant protein.

1. Materials:

  • Purified recombinant protein.
  • Denaturing buffer (e.g., 6M Guanidine-HCl).
  • Reducing agent (e.g., DTT).
  • Alkylation agent (e.g., iodoacetamide).
  • Proteolytic enzyme (e.g., trypsin).
  • LC-MS/MS system.
  • Protein analysis software.

2. Procedure:

  • Denature, reduce, and alkylate the purified protein sample.
  • Digest the protein into peptides using a suitable protease like trypsin.
  • Separate the peptides using liquid chromatography.
  • Analyze the peptides by tandem mass spectrometry (MS/MS).
  • Search the resulting MS/MS data against the known amino acid sequence of the recombinant protein, allowing for a variable modification of methionine residues corresponding to the mass difference of norleucine.
  • Manually inspect the spectra of peptides containing potential norleucine substitutions to confirm the identification.
  • Quantify the level of norleucine incorporation by comparing the peak areas of the norleucine-containing peptides to their methionine-containing counterparts.

Visualizing the Workflow and Underlying Mechanisms

The following diagrams illustrate the key concepts and workflows related to managing norleucine incorporation.

G Workflow for Preventing Norleucine Incorporation cluster_fermentation Fed-Batch Fermentation cluster_intervention Intervention Strategy cluster_analysis Quality Control Inoculation Inoculation Growth Phase Growth Phase Inoculation->Growth Phase Induction Induction Growth Phase->Induction Harvest Harvest Induction->Harvest Methionine Feed Methionine Feed Induction->Methionine Feed Continuous Supplementation Protein Purification Protein Purification Harvest->Protein Purification Mass Spectrometry Mass Spectrometry Protein Purification->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis

Caption: Experimental workflow for preventing and analyzing norleucine incorporation.

G Mechanism of Norleucine Misincorporation Methionine Methionine Met-tRNA Synthetase Met-tRNA Synthetase Methionine->Met-tRNA Synthetase Norleucine Norleucine Norleucine->Met-tRNA Synthetase Competition (Methionine Limitation) tRNA_Met tRNA_Met Met-tRNA Synthetase->tRNA_Met Charging Met-tRNA_Met Met-tRNA_Met tRNA_Met->Met-tRNA_Met Correct Nle-tRNA_Met Nle-tRNA_Met tRNA_Met->Nle-tRNA_Met Incorrect Ribosome Ribosome Met-tRNA_Met->Ribosome Nle-tRNA_Met->Ribosome Correct Protein Correct Protein Ribosome->Correct Protein Incorrect Protein Incorrect Protein Ribosome->Incorrect Protein

Caption: Competition between methionine and norleucine for tRNA charging.

The mTOR Signaling Pathway: A Note on Leucine

While D-Norleucine is not used to enhance protein yield, its isomer, L-Leucine, is a well-known activator of the mTOR (mammalian Target of Rapamycin) signaling pathway, which is a central regulator of protein synthesis.[5][6] The activation of mTOR by leucine promotes the phosphorylation of downstream targets that are critical for the initiation of translation, ultimately leading to increased protein synthesis.[5][7] This is a potential source of the hypothesis that a leucine isomer like norleucine could improve protein yield. However, in the context of recombinant protein production, the risk of misincorporation far outweighs any potential benefits from mTOR activation by norleucine.

G Leucine Activation of mTOR Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates eIF4E eIF4E 4E-BP1->eIF4E Releases Translation Initiation Translation Initiation S6K1->Translation Initiation eIF4E->Translation Initiation Protein Synthesis Protein Synthesis Translation Initiation->Protein Synthesis

Caption: Simplified diagram of the mTOR signaling pathway activated by leucine.

The application of D-Norleucine in recombinant protein production is centered on its prevention, not its use as a yield-enhancing supplement. The misincorporation of this non-canonical amino acid can have significant consequences for the quality and efficacy of the final protein product. By implementing robust fermentation strategies, such as methionine supplementation, and utilizing engineered host strains, researchers and manufacturers can effectively mitigate this risk. Rigorous analytical testing, particularly mass spectrometry, is essential for the detection and quantification of norleucine to ensure the production of high-quality, homogeneous recombinant proteins.

References

D-Norleucine as a chiral building block for drug design and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: D-Norleucine as a Chiral Building Block

Introduction

D-Norleucine (D-Nle) is a non-proteinogenic α-amino acid, an enantiomer of the naturally occurring L-Norleucine.[1] As an isomer of leucine (B10760876) and a structural analog of methionine, it serves as a critical chiral building block in modern drug design and peptide synthesis.[2][3][4][5] Its incorporation into peptide chains can confer significant advantages, including enhanced enzymatic stability, improved solubility, and modified biological activity, making it a valuable tool for developing novel therapeutics with improved pharmacokinetic profiles.[1][6][7]

Physicochemical Properties

D-Norleucine is a white to off-white crystalline powder.[6][8] Its fundamental properties are summarized in the table below, providing essential data for researchers in synthesis and formulation.

PropertyValueReferences
CAS Number 327-56-0[6][9][10]
Molecular Formula C₆H₁₃NO₂[6][9][10]
Molecular Weight 131.17 g/mol [2][11]
Appearance White to off-white powder or crystals[6]
Melting Point ≥300 °C[12]
Water Solubility 15.75 g/L (at 19 °C)[12]
Optical Rotation [α]²⁰/D = -23° ± 2° (c=5 in 5N HCl)[6]
pKa (Predicted) 2.55 (Acidic), 9.53 (Basic)[3][12]

Key Applications in Drug Design and Synthesis

D-Norleucine's unique structural characteristics make it a versatile component in pharmaceutical development.[6]

  • Enhanced Peptide Stability: The incorporation of D-amino acids like D-Norleucine into peptides significantly increases their resistance to enzymatic degradation by proteases in vivo.[1] This leads to a longer biological half-life, a crucial attribute for therapeutic peptides.

  • Modulation of Biological Activity: As a close structural analog of methionine, D-Norleucine can be used as a substitute to probe structure-function relationships without the presence of a readily oxidizable sulfur atom.[2][3] This substitution has been shown to negate the neurotoxic effects of Amyloid-β peptides in Alzheimer's disease research, highlighting its therapeutic potential.[5]

  • Improved Physicochemical Properties: D-Norleucine can improve the solubility and conformational stability of peptides, addressing common challenges in drug formulation such as aggregation.[1]

  • Chiral Scaffold: Its structure provides a versatile chiral scaffold that medicinal chemists can use to build complex small molecules and create compound libraries for high-throughput screening.[7]

Below is a diagram illustrating the logical workflow of utilizing D-Norleucine in a drug discovery program.

cluster_0 Design & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development Target Target Identification Design Peptide/Molecule Design (Incorporate D-Nle) Target->Design Define SAR Synthesis Chemical Synthesis (e.g., SPPS) Design->Synthesis Synthesize Candidate Screening In Vitro Screening (Binding, Activity) Synthesis->Screening Optimization Lead Optimization (Modify with D-Nle Analogs) Screening->Optimization Identify Hits Preclinical Preclinical Studies (ADME, Toxicology) Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical Safety & Efficacy Final Therapeutic Agent Clinical->Final

D-Norleucine in the drug discovery workflow.

Protocols: Incorporation of D-Norleucine via Solid-Phase Peptide Synthesis (SPPS)

The following protocols provide a detailed methodology for the incorporation of Fmoc-D-Norleucine into a peptide chain using manual Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Loading of the First Amino Acid (Fmoc-D-Norleucine) onto 2-Chlorotrityl Chloride Resin

This protocol is designed for a 0.1 mmol synthesis scale.

Materials:

  • 2-Chlorotrityl chloride resin (300 mg)

  • Fmoc-D-Norleucine

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Fritted syringe or manual SPPS reaction vessel

Methodology:

  • Resin Swelling: Place 300 mg of 2-chlorotrityl chloride resin into a fritted syringe. Swell the resin in 5 mL of DCM for at least 30 minutes with gentle agitation.[13][14] After swelling, drain the DCM.

  • Amino Acid Preparation: In a separate vial, dissolve 2 equivalents of Fmoc-D-Norleucine and 4 equivalents of DIPEA in 5 mL of DCM.[13]

  • Loading: Add the amino acid solution to the swollen resin. Agitate the mixture gently for 1-2 hours at room temperature.[13]

  • Capping: After the loading reaction, drain the solution. To cap any unreacted chloride sites, add 5 mL of a DCM/MeOH/DIPEA (17:2:1 v/v/v) mixture and agitate for 30-45 minutes.[15]

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 5 mL) and DMF (3 x 5 mL) to prepare for the next step.[13]

The overall workflow for SPPS is visualized below.

start Start: Resin swell 1. Resin Swelling (DCM) start->swell load 2. Load First AA (Fmoc-D-Nle) swell->load deprotect 3. Fmoc Deprotection (20% Piperidine (B6355638)/DMF) load->deprotect wash1 4. Wash (DMF, DCM) deprotect->wash1 couple 5. Couple Next AA (HBTU/HOBt/DIPEA) wash1->couple wash2 6. Wash (DMF, DCM) couple->wash2 check Last AA? wash2->check check->deprotect No end Peptide Chain Complete check->end Yes

Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Standard SPPS Cycle (Deprotection and Coupling)

Materials:

  • Fmoc-protected amino acids

  • Deprotection solution: 20% Piperidine in DMF

  • Activation reagents: HBTU, HOBt

  • DMF, DCM, DIPEA

Methodology:

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL portion for 15 minutes. This removes the Fmoc protecting group from the N-terminus.[16]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove residual piperidine.

  • Amino Acid Activation: In a separate vial, dissolve 3 equivalents of the next Fmoc-protected amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in 3 mL of DMF. Add 6 equivalents of DIPEA to the mixture and vortex for 1-2 minutes to activate the amino acid.[13]

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.[13]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).[13]

  • Monitoring: A Kaiser test can be performed on a small sample of beads to confirm the completion of the coupling reaction.[13]

  • Repeat: Repeat steps 1-6 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage of the Peptide from the Resin and Isolation

Materials:

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

Methodology:

  • Preparation: After the final deprotection and washing steps, dry the peptide-resin under vacuum.

  • Cleavage: Add 5 mL of the cleavage cocktail to the dry resin in a reaction vessel. Agitate gently for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes most side-chain protecting groups.[13]

  • Filtration: Filter the cleavage mixture into a new centrifuge tube, collecting the TFA solution that now contains the cleaved peptide.[13] Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.[13]

  • Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.[13]

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide.[13] Carefully decant the ether.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA. Dry the crude peptide pellet under vacuum.[13]

  • Purification: The crude peptide can now be purified, typically by reverse-phase HPLC.[13]

start Start: Dry Peptide-Resin cleave 1. Add Cleavage Cocktail (TFA/TIS/Water) start->cleave agitate 2. Agitate for 2-3 hours cleave->agitate filter 3. Filter to Collect Peptide Solution agitate->filter precipitate 4. Precipitate in Cold Diethyl Ether filter->precipitate centrifuge 5. Centrifuge to Pellet Peptide precipitate->centrifuge wash 6. Wash Pellet with Ether centrifuge->wash dry 7. Dry Crude Peptide wash->dry end Purify via HPLC dry->end

Workflow for Peptide Cleavage and Purification.

References

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of pharmaceutical development and biomedical research involves the separation and analysis of enantiomers, as they often exhibit different pharmacological and toxicological properties.[1] Norleucine (Nle), an isomer of leucine, is an α-amino acid that exists as D- and L-enantiomers.[2][3] The accurate determination of its enantiomeric composition is critical. This document provides detailed application notes and protocols for various chiral separation techniques applicable to DL-Norleucine, tailored for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioseparation of amino acids.[1] The primary strategies involve direct separation on Chiral Stationary Phases (CSPs), indirect separation after pre-column derivatization with a chiral agent, and Chiral Ligand-Exchange Chromatography (CLEC).[1]

Direct Separation using Chiral Stationary Phases (CSPs)

Direct separation is often preferred due to its simplicity, as it avoids the need for derivatization.[1] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or ristocetin (B1679390) A, are particularly effective for resolving underivatized amino acids because they are compatible with both organic and aqueous mobile phases.[4][5] The CHIROBIOTIC T column, which uses teicoplanin as the chiral selector, has demonstrated success in resolving enantiomers of underivatized amino acids.[5]

Experimental Protocol: Direct Enantioseparation on a CHIROBIOTIC T Column

Objective: To separate D-Norleucine and L-Norleucine using a teicoplanin-based chiral stationary phase.

Instrumentation and Materials:

  • HPLC system with UV or Evaporative Light Scattering Detector (ELSD)

  • Column: Chirobiotic T, 250 x 4.6 mm[6]

  • Mobile Phase: Acetonitrile / Water (80/20, v/v)[6]

  • Sample: DL-Norleucine dissolved in the mobile phase (e.g., 1.5 mg/L)[6]

  • Syringe filters, 0.45 µm

Procedure:

  • Sample Preparation: Dissolve the DL-Norleucine sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min[6]

    • Column Temperature: 25°C[6]

    • Injection Volume: 5 µL[6]

    • Detection: ELSD (Temperature: 25°C, Gas: Air, Gain: 11) or UV detector.[6]

  • Data Analysis: Identify the two peaks corresponding to the D- and L-enantiomers. The D-enantiomer is typically more strongly retained on macrocyclic glycopeptide CSPs.[5] Calculate the retention factors (k'), selectivity (α), and resolution (Rs).

Workflow for Direct Chiral HPLC Separation

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Dissolve DL-Norleucine in Mobile Phase B Filter Sample (0.45 µm) A->B C Inject Sample onto Chirobiotic T Column B->C D Isocratic Elution (ACN/Water) C->D E Detection (ELSD or UV) D->E F Generate Chromatogram E->F G Calculate k', α, Rs F->G

Caption: Workflow for direct chiral separation by HPLC.

Indirect Separation via Pre-column Derivatization

This indirect approach involves reacting the amino acid enantiomers with a Chiral Derivatizing Agent (CDA) to form diastereomers.[1] These diastereomers have different physical properties and can be separated on a conventional achiral HPLC column, such as a C18 reversed-phase column.[1][7] A widely used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[7][8] The resulting derivatives have a strong chromophore, allowing for sensitive UV detection at 340 nm.[7]

Experimental Protocol: Indirect Separation using Marfey's Reagent (FDAA)

Objective: To separate D- and L-Norleucine by forming diastereomeric derivatives with FDAA, followed by reversed-phase HPLC.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[1]

  • Reagents: Marfey's reagent (FDAA), acetone, 0.1 M Sodium Bicarbonate (NaHCO₃, pH 8.5), 2 M Hydrochloric Acid (HCl)

  • Sample: DL-Norleucine solution (e.g., 50 mM)

Procedure:

  • Derivatization:

    • To 50 µL of a 50 mM DL-Norleucine solution in 0.1 M NaHCO₃ (pH 8.5), add 100 µL of a 1% (w/v) solution of FDAA in acetone.[1]

    • Incubate the mixture at 40°C for 1 hour.[1]

    • After incubation, cool the reaction mixture to room temperature.

    • Neutralize the reaction by adding 50 µL of 2 M HCl.[1]

    • Dilute the sample with the initial mobile phase before injection.[1]

  • HPLC Conditions:

    • Mobile Phase A: 5% acetic acid, pH 2.6[8]

    • Mobile Phase B: Acetonitrile containing 10% methanol[8]

    • Gradient: Start with 5% B and increase linearly to 50% B over 50 minutes.[8]

    • Flow Rate: 0.25 mL/min[8]

    • Column Temperature: 50°C[8]

    • Detection: UV at 340 nm[7][8]

  • Data Analysis: Identify the peaks for the D- and L-Norleucine derivatives. Typically, the D-amino acid derivatives exhibit longer retention times than the L-amino acid derivatives when using FDAA.[7]

Workflow for Indirect Chiral HPLC Separation

cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing A Mix DL-Norleucine with FDAA Solution B Incubate at 40°C for 1 hour A->B C Neutralize with HCl B->C D Inject Diastereomers onto C18 Column C->D E Gradient Elution D->E F Detection (UV @ 340 nm) E->F G Generate Chromatogram F->G H Quantify Enantiomers G->H

Caption: Workflow for indirect chiral separation via derivatization.

Quantitative Data Summary for HPLC Methods

MethodColumnMobile PhaseFlow Rate (mL/min)Detectionk'1k'2αRsReference
Direct Chirobiotic T (250x4.6mm)Acetonitrile/Water (80/20)1.0ELSD0.983.073.103.00[6]
Indirect C18 (150x2.1mm)A: 5% Acetic Acid0.25UV (340 nm)----[8]
B: ACN + 10% MeOH
(Gradient: 5-50% B)

Gas Chromatography (GC) for Chiral Separation

Gas chromatography is another effective technique for chiral separations, offering high efficiency and sensitivity.[9] For amino acids, derivatization is required to increase their volatility.[10] This typically involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. The derivatized enantiomers are then separated on a chiral capillary column.

Experimental Protocol: Chiral GC-MS Analysis

Objective: To separate D- and L-Norleucine enantiomers using GC-MS after derivatization.

Instrumentation and Materials:

  • GC-MS system

  • Column: Chirasil-L-Val capillary column[10]

  • Reagents for derivatization (e.g., heptafluorobutyl chloroformate (HFBCF) followed by methylamine (B109427) solution)[10]

  • Solvents: Hexane (B92381)

Procedure:

  • Sample Preparation (Derivatization):

    • A simplified workflow involves in-situ derivatization with an agent like HFBCF in an aqueous sample extract.[10]

    • Perform a liquid-liquid microextraction of the nonpolar products into a hexane phase.[10]

    • This is followed by a second derivatization step, such as the formation of methylamides from the HFB esters.[10]

  • GC-MS Conditions:

    • Column: Chirasil-L-Val capillary column.[10]

    • Carrier Gas: Helium.

    • Temperature Program: Optimize the temperature ramp to achieve baseline separation (e.g., start at 60°C, hold for 2 min, ramp at 4°C/min to 180°C).

    • Injector Temperature: 250°C.

    • MS Detector: Operate in selected ion monitoring (SIM) mode for quantitative analysis.[10]

  • Data Analysis: Identify the enantiomer peaks based on their retention times and mass spectra. Quantify using an internal standard if necessary.

Capillary Electrophoresis (CE) for Chiral Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be adapted for chiral analysis by adding a chiral selector to the background electrolyte (BGE).[11] Cyclodextrins are commonly used chiral selectors for amino acid enantioseparation.[11] The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities.

Experimental Protocol: Chiral CE with a Cyclodextrin Selector

Objective: To resolve DL-Norleucine using capillary electrophoresis with a chiral BGE additive.

Instrumentation and Materials:

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary

  • Background Electrolyte (BGE): 50 mM Borax buffer (pH 10.5) containing 10 mM β-hydroxypropyl-cyclodextrin and 5% methanol.[11]

  • Sample: DL-Norleucine solution

Procedure:

  • Capillary Conditioning: Condition the new capillary by flushing with 1 M NaOH, followed by deionized water, and finally the BGE.

  • Sample Injection: Inject the sample using hydrodynamic or electrokinetic injection.

  • CE Conditions:

    • BGE: 50 mM Borax buffer (pH 10.5) with 10 mM β-hydroxypropyl-cyclodextrin and 5% methanol.[11]

    • Applied Voltage: 20 kV.[11]

    • Temperature: 20°C.[11]

    • Detection: UV detector (e.g., at 200 nm).

  • Data Analysis: The resulting electropherogram will show two peaks corresponding to the D- and L-enantiomers of Norleucine.

Workflow for Chiral Capillary Electrophoresis

cluster_prep System Preparation cluster_ce CE Analysis cluster_data Data Processing A Prepare Chiral BGE (Buffer + Cyclodextrin) B Condition Capillary A->B C Inject Sample B->C D Apply Voltage (e.g., 20 kV) C->D E Detection (UV) D->E F Generate Electropherogram E->F G Identify Enantiomers F->G

Caption: Workflow for chiral separation by Capillary Electrophoresis.

Enantioselective Crystallization

Enantioselective crystallization is a technique used for the separation of enantiomers on a preparative scale. It relies on the different physicochemical properties of diastereomeric salts formed between a racemic mixture and a chiral resolving agent. For amino acids, this can also be achieved through spontaneous asymmetric resolution, where one enantiomer preferentially crystallizes from a supersaturated solution of the racemate.[12]

DL-Norleucine is known to form a double-layer crystal structure.[13] While specific protocols for its enantioselective crystallization are less common in general literature compared to chromatographic methods, the principles of diastereomeric salt formation can be applied.[14] This involves selecting a suitable chiral resolving agent (e.g., tartaric acid derivatives) that will form salts with differing solubilities with the D- and L-enantiomers of Norleucine, allowing for their separation through fractional crystallization.[14]

Logical Overview of Chiral Separation Techniques

cluster_methods cluster_chrom cluster_hplc cluster_ce cluster_cryst A Chiral Separation of DL-Norleucine B Chromatographic Methods A->B C Electrophoretic Methods A->C D Crystallization Methods A->D B1 HPLC B->B1 B2 GC B->B2 C1 Capillary Electrophoresis (with Chiral Selector) C->C1 D1 Enantioselective Crystallization D->D1 B1a Direct (CSP) B1->B1a B1b Indirect (Derivatization) B1->B1b B1c Ligand Exchange B1->B1c

Caption: Key techniques for the chiral separation of DL-Norleucine.

References

Application Notes and Protocols for D-Norleucine Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental methods employed in the analysis of the crystal structure of D-Norleucine. While specific crystallographic data for pure D-Norleucine is not extensively available in the public domain, this guide draws upon published research on the closely related racemic DL-Norleucine and its co-crystals to present a comprehensive set of protocols and application notes. The methodologies described herein are standard for the crystallographic analysis of small organic molecules and can be readily adapted for D-Norleucine.

Introduction

D-Norleucine is a non-proteinogenic amino acid, an enantiomer of the more common L-Norleucine. Understanding its three-dimensional structure is crucial for applications in peptide synthesis, drug design, and as a research tool to probe protein structure and function. X-ray crystallography stands as the definitive method for elucidating the atomic-level arrangement of molecules in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

The crystallographic analysis of norleucine is often complicated by polymorphism—the ability to exist in multiple crystalline forms (α, β, γ)—and the tendency for stacking disorder within the crystal lattice. These phenomena are particularly well-documented for the racemic mixture, DL-Norleucine.[1][2]

Data Presentation: Crystallographic Data for Norleucine Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Reference
L-Isoleucine D-NorleucineMonoclinicP2₁[3]
DL-Norleucine MaleateMonoclinicP2₁28.7316.73411.7329099.42902239.23[4]
DL-Norleucine Magnesium SulfateMonoclinic9.854.6616.2890104.4690724[5]

Experimental Protocols

The determination of a crystal structure is a multi-step process, beginning with the growth of high-quality single crystals, followed by X-ray diffraction data collection and structure solution and refinement.

Single Crystal Growth of D-Norleucine

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The slow evaporation method is a common and effective technique for growing crystals of amino acids from solution.[3][6]

Protocol: Slow Evaporation Method

  • Solution Preparation: Prepare a saturated or near-saturated solution of D-Norleucine in a suitable solvent. Deionized water is a common solvent for amino acids.[5] Gentle heating and stirring can aid in dissolution.

  • Filtration: Filter the solution using a syringe filter (e.g., 0.22 µm pore size) to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystallization Vessel: Transfer the filtered solution to a clean crystallization vessel, such as a small beaker or vial. The vessel should be loosely covered to allow for slow evaporation of the solvent. This can be achieved by covering the opening with parafilm and piercing a few small holes in it.

  • Incubation: Place the vessel in a vibration-free and temperature-stable environment. Room temperature is often suitable.

  • Crystal Growth: As the solvent slowly evaporates, the concentration of the solute will increase, eventually reaching a state of supersaturation, which will induce the formation of crystals. This process can take several days to weeks.[3]

  • Harvesting: Once crystals of a suitable size (typically 0.1-0.5 mm in each dimension) have formed, they should be carefully harvested from the solution using a small loop or spatula.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the primary technique for determining the three-dimensional atomic structure of a crystalline solid.

Protocol: Data Collection and Structure Determination

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (to minimize radiation damage), the crystal is typically flash-cooled in a stream of cold nitrogen gas.

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for rotating the crystal, and a detector to record the diffraction pattern.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction pattern at each orientation.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods. This process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Visualizations

Experimental Workflow for D-Norleucine Crystal Structure Analysis

The following diagram illustrates the general workflow for determining the crystal structure of D-Norleucine, from sample preparation to final structure validation.

workflow cluster_prep Crystal Growth cluster_xrd X-ray Diffraction & Analysis prep_solution Prepare Saturated D-Norleucine Solution filtration Filter Solution prep_solution->filtration crystallization Slow Evaporation filtration->crystallization harvest Harvest Single Crystals crystallization->harvest mount Mount Crystal harvest->mount data_collection Collect Diffraction Data mount->data_collection data_processing Process Data (Integration & Scaling) data_collection->data_processing structure_solution Solve Structure (Phase Problem) data_processing->structure_solution refinement Refine Structural Model structure_solution->refinement validation Validate Final Structure refinement->validation

References

Probing Protein Structure-Function Relationships with D-Norleucine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Norleucine (D-Nle), a non-proteinogenic amino acid, serves as a powerful tool for investigating protein structure-function relationships. As an isomer of leucine (B10760876) and an isostere of methionine, its incorporation into peptides and proteins allows for the subtle modulation of steric and electronic properties, providing valuable insights into protein folding, stability, enzyme catalysis, and protein-protein interactions. This document provides detailed application notes and experimental protocols for utilizing D-norleucine as a probe in biochemical and biophysical studies.

Applications of D-Norleucine in Protein Science

The unique structural properties of D-norleucine make it a versatile tool for a range of applications in protein research and drug development:

  • Enhancing Peptide and Protein Stability: The incorporation of D-norleucine can increase the proteolytic resistance and conformational stability of peptides, a desirable characteristic for therapeutic peptides with improved pharmacokinetic profiles.[1]

  • Probing Hydrophobic Interactions: As a structural analog of leucine, D-norleucine can be used to probe the role of specific leucine residues in hydrophobic cores and at protein-protein interfaces.[1]

  • Mimicking Methionine without Oxidation: D-norleucine is isosteric to methionine but lacks the oxidizable sulfur atom.[2][3] This allows researchers to investigate the functional role of methionine residues in proteins without the complication of oxidation, which can be particularly useful in studying oxidative stress and in the development of oxidation-resistant protein therapeutics.

  • Modulating Enzyme Activity: Substitution of key amino acid residues with D-norleucine can alter the catalytic activity of enzymes, providing insights into the role of specific residues in substrate binding and catalysis.

  • Investigating Neurodegenerative Diseases: D-norleucine has been used to study the neurotoxic effects of amyloid-β peptides in Alzheimer's disease by replacing methionine residues.[4]

Quantitative Data Summary

The substitution of natural amino acids with D-norleucine can lead to measurable changes in protein biophysical and biochemical properties. The following table summarizes key quantitative data from studies utilizing norleucine as a probe.

Protein StudiedWild-Type Residue(s)Substituted Residue(s)Parameter MeasuredWild-Type ValueD-Norleucine Substituted ValueFold Change
CalmodulinMethionineNorleucineDissociation Constant (Kd) with CalcineurinNot SpecifiedNot Specified3.5-fold increase
Calmodulin (C-domain)MethionineNorleucineMelting Temperature (Tm)48°C67°C1.4-fold increase
Calmodulin (N-domain)MethionineNorleucineMelting Temperature (Tm)60°C72°C1.2-fold increase
Cytochrome P450 BM-3 Heme DomainMethionineNorleucinePeroxygenase ActivityNot SpecifiedNot Specified~2-fold increase
Cytochrome P450 BM-3 Heme DomainMethionineNorleucineThermostabilityNot SpecifiedSignificantly ReducedDecrease

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of D-Norleucine in E. coli

This protocol describes the global substitution of methionine residues with D-norleucine in proteins expressed in a methionine-auxotrophic E. coli strain.

Materials:

  • Methionine-auxotrophic E. coli strain (e.g., B834(DE3))

  • Expression vector containing the gene of interest

  • Minimal media (M9) supplemented with glucose, thiamine, and all amino acids except methionine

  • D-Norleucine

  • L-Methionine (for initial culture growth)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography resin (for His-tagged proteins)

Procedure:

  • Transformation: Transform the expression vector into the methionine-auxotrophic E. coli strain.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium and grow overnight at 37°C with shaking.

  • Main Culture (Methionine-Limited Growth): Inoculate 1 L of minimal medium containing a limiting amount of L-methionine (e.g., 25 mg/L) with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. The depletion of methionine will cause a growth arrest.

  • Induction with D-Norleucine: Add D-norleucine to the culture to a final concentration of 1 mM.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate the culture for 4-6 hours at 30°C with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Protein Purification: Clarify the lysate by centrifugation and purify the D-norleucine-containing protein using appropriate chromatography methods (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification of Incorporation: Confirm the incorporation of D-norleucine by mass spectrometry. A mass shift of -18 Da per methionine substitution is expected (Methionine MW = 149.21 g/mol , Norleucine MW = 131.17 g/mol ).

biosynthetic_incorporation cluster_growth Cell Growth cluster_induction Induction & Expression cluster_purification Purification & Analysis start Inoculate Met-auxotrophic E. coli growth1 Grow in Met-limited minimal media start->growth1 growth2 Monitor OD600 until growth arrest growth1->growth2 add_nle Add D-Norleucine growth2->add_nle add_iptg Induce with IPTG add_nle->add_iptg expression Protein Expression add_iptg->expression harvest Harvest Cells expression->harvest lysis Cell Lysis harvest->lysis purify Protein Purification lysis->purify ms_verify Mass Spectrometry Verification purify->ms_verify

Biosynthetic incorporation of D-Norleucine workflow.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with D-Norleucine

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing D-norleucine.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-D-Norleucine

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids and D-Norleucine):

    • Dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-D-Norleucine) and 3 equivalents of OxymaPure in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture to collect the peptide solution.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Pellet the peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

spss_workflow start Start: Swell Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling Amino Acid Coupling (including D-Norleucine) deprotection1->coupling wash1 Wash coupling->wash1 repeat_loop Repeat for each amino acid wash1->repeat_loop repeat_loop->deprotection1 Next cycle final_deprotection Final Fmoc Deprotection repeat_loop->final_deprotection Final cycle cleavage Cleavage from Resin final_deprotection->cleavage precipitation Peptide Precipitation cleavage->precipitation purification HPLC Purification precipitation->purification end End: Characterization purification->end

Solid-Phase Peptide Synthesis (SPPS) workflow.
Protocol 3: Thermal Shift Assay (TSA) for Protein Stability

This protocol describes a general method to assess the thermal stability of a protein with and without D-norleucine substitution by determining its melting temperature (Tm).

Materials:

  • Purified wild-type and D-norleucine substituted protein

  • SYPRO Orange dye (5000x stock)

  • 96-well qPCR plate

  • Real-time PCR instrument with a thermal melting curve function

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

  • Protein Preparation: Prepare stock solutions of the wild-type and D-norleucine substituted proteins at a concentration of 0.1-0.2 mg/mL in the assay buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a 20 µL reaction mixture containing:

    • 18 µL of protein solution

    • 2 µL of 20x SYPRO Orange dye (diluted from 5000x stock in assay buffer)

    • Final protein concentration: ~2-20 µM

    • Final SYPRO Orange concentration: 2x

  • Plate Sealing: Seal the plate with an optically clear adhesive film.

  • Centrifugation: Centrifuge the plate briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment with the following parameters:

      • Initial temperature: 25°C for 2 minutes

      • Temperature ramp: 25°C to 95°C with a ramp rate of 1°C/minute

      • Fluorescence acquisition: At each 1°C increment.

  • Data Analysis:

    • The instrument software will generate a melt curve (fluorescence vs. temperature).

    • The melting temperature (Tm) is the temperature at the midpoint of the sigmoidal transition, which corresponds to the peak of the first derivative of the melt curve.

    • Compare the Tm of the wild-type protein with the D-norleucine substituted protein to determine the change in thermal stability.

thermal_shift_assay cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis protein_prep Prepare Protein Solutions (WT and D-Nle) reaction_mix Prepare Reaction Mixture (Protein + SYPRO Orange) protein_prep->reaction_mix plate_setup Pipette into 96-well plate reaction_mix->plate_setup rtpcr Run Melt Curve in Real-Time PCR Instrument plate_setup->rtpcr data_acq Acquire Fluorescence Data rtpcr->data_acq melt_curve Generate Melt Curve data_acq->melt_curve tm_calc Calculate Tm (First Derivative Peak) melt_curve->tm_calc comparison Compare Tm of WT vs. D-Nle Protein tm_calc->comparison

Thermal Shift Assay (TSA) workflow.

Signaling Pathway Visualization

The substitution of methionine with D-norleucine in Amyloid-β (Aβ) peptides has been shown to negate their neurotoxic effects, a key pathological feature of Alzheimer's disease. While the precise signaling cascade is complex and not fully elucidated, a simplified representation of the proposed mechanism is depicted below.

amyloid_beta_pathway cluster_abeta Amyloid-β Aggregation and Toxicity abeta_met Aβ Peptide (with Methionine) aggregation Aggregation & Oligomerization abeta_met->aggregation abeta_nle Aβ Peptide (with D-Norleucine) abeta_nle->aggregation Inhibited ros Reactive Oxygen Species (ROS) Production aggregation->ros no_toxicity Reduced Neurotoxicity aggregation->no_toxicity neurotoxicity Neuronal Toxicity & Cell Death ros->neurotoxicity

Effect of D-Norleucine on Amyloid-β neurotoxicity.

Conclusion

D-Norleucine is a valuable non-canonical amino acid for probing protein structure and function. Its ability to mimic leucine and methionine provides a unique avenue for dissecting the roles of these residues in protein stability, enzymatic activity, and protein-protein interactions. The protocols and data presented here offer a foundation for researchers to incorporate D-norleucine into their studies to gain deeper insights into the intricate world of proteins.

References

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of D/L-Norleucine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the chiral separation of D/L-Norleucine using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common type of chiral stationary phase (CSP) for separating underivatized D/L-Norleucine?

A1: Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (e.g., Astec® CHIROBIOTIC® T), are highly effective for the direct separation of underivatized amino acids like Norleucine.[1] These columns can operate in reversed-phase or polar organic modes and possess ionic groups that facilitate interaction with the zwitterionic amino acid. Polysaccharide-based and crown-ether CSPs are also viable but may require different mobile phase strategies or derivatization.[2][3]

Q2: Why is an acidic or basic modifier, like TFA or DEA, often added to the mobile phase?

A2: Mobile phase additives are critical for improving peak shape and resolution.[4] For a basic compound or a molecule with an amine group like Norleucine, residual silanol (B1196071) groups on the silica (B1680970) support of the column can cause undesirable ionic interactions, leading to peak tailing. An acidic modifier (e.g., Trifluoroacetic Acid - TFA, Formic Acid) can suppress this interaction by protonating the silanols. Conversely, for acidic compounds, a basic modifier (e.g., Diethylamine - DEA) is used. These modifiers also ensure the analyte is in a consistent ionic state, leading to reproducible retention times.[5]

Q3: Can I switch a chiral column between normal phase (e.g., Hexane/IPA) and reversed-phase (e.g., Water/Acetonitrile) modes?

A3: It depends on the column. Coated polysaccharide columns (e.g., many standard Chiralpak® or Lux® columns) can be irreversibly damaged by certain organic solvents used in reversed-phase or polar organic modes. However, immobilized polysaccharide CSPs (often designated with an "i", e.g., Lux i-Cellulose-5) and macrocyclic glycopeptide CSPs (e.g., CHIROBIOTIC T) are robust and compatible with a wide range of solvents, allowing for seamless switching between normal phase, reversed-phase, and polar organic modes.[6][7] Always consult the column manufacturer's guidelines.

Q4: My resolution is decreasing over time. What are the likely causes?

A4: A gradual loss of resolution often points to column contamination or degradation.[5] Accumulation of sample matrix components on the column frit or stationary phase can block interaction sites. Another cause could be the degradation of the stationary phase itself, especially if operated outside the recommended pH or temperature range. Implementing a proper column washing procedure after each batch and using a guard column can significantly extend column lifetime.

Data Presentation: Mobile Phase Starting Conditions

The following tables summarize recommended starting conditions for separating D/L-Norleucine on different types of chiral stationary phases. Optimization is typically required.

Table 1: Reversed-Phase / Polar Organic Mode Conditions

Chiral Stationary Phase (CSP)Mobile Phase CompositionFlow Rate (mL/min)Temperature (°C)DetectionReference / Note
Astec® CHIROBIOTIC® T (Teicoplanin)80:20 (v/v) Water:Ethanol (B145695)1.025UV, 210 nmVerified Method
Lux® Cellulose-1 (Cellulose derivative)60:40 (v/v) Acetonitrile:Water + 0.1% TFA1.0AmbientUV, 220 nmGeneral starting point for underivatized amino acids
CROWNPAK® CR-I(+) (Crown Ether)95:5 (v/v) Water:Methanol + 0.1% TFA0.825UV, 210 nmGeneral starting point for primary amines[8]

Table 2: Normal Phase Conditions (for derivatized Norleucine, e.g., N-FMOC)

Chiral Stationary Phase (CSP)Mobile Phase CompositionFlow Rate (mL/min)Temperature (°C)DetectionReference / Note
Lux® Amylose-2 (Amylose derivative)90:10:0.1 (v/v/v) Hexane:Isopropanol (B130326):TFA1.0AmbientUV, 265 nmTypical for N-FMOC amino acids[2]
Chiralpak® IA (Amylose derivative)80:20:0.1 (v/v/v) Hexane:Ethanol:TFA1.0AmbientUV, 265 nmTypical for N-FMOC amino acids

Experimental Protocols

Protocol 1: Direct Separation of D/L-Norleucine on CHIROBIOTIC T

This protocol is based on a verified method for the direct enantiomeric separation of underivatized Norleucine.

1. Materials and Instrumentation:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm particle size.

  • Reagents: HPLC-grade water and ethanol. D/L-Norleucine standard.

  • Sample Preparation: Dissolve D/L-Norleucine standard in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Mobile Phase: 80:20 (v/v) Water:Ethanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared D/L-Norleucine standard.

  • Analyze the resulting chromatogram for retention time and resolution between the D and L enantiomers.

Troubleshooting Guides

Issue 1: Poor Resolution (Rs < 1.5) or No Separation

Poor resolution is the most common challenge in chiral separations. Follow this workflow to diagnose and solve the issue.

G cluster_0 Troubleshooting Workflow: Poor Resolution start Poor Resolution (Rs < 1.5) check_params Verify Method Parameters (Column, Mobile Phase, Temp, Flow Rate) start->check_params optimize_mp Optimize Mobile Phase check_params->optimize_mp Parameters Correct adjust_ratio Adjust Organic Ratio (e.g., Increase/Decrease alcohol %) optimize_mp->adjust_ratio Reversed/Normal Phase change_alcohol Change Alcohol Modifier (e.g., IPA to EtOH) adjust_additive Adjust Additive Conc. (e.g., 0.05% to 0.2% TFA) change_alcohol->adjust_additive adjust_ratio->change_alcohol optimize_conditions Optimize Other Conditions adjust_additive->optimize_conditions lower_flow Lower Flow Rate (e.g., 1.0 to 0.7 mL/min) optimize_conditions->lower_flow change_temp Change Temperature (Test both 15°C and 40°C) lower_flow->change_temp new_csp Screen a Different CSP (e.g., Polysaccharide or Crown Ether) change_temp->new_csp Still No Resolution

Caption: Troubleshooting workflow for poor chiral resolution.

Detailed Steps:

  • Verify Method: Double-check that the column, mobile phase composition, flow rate, and temperature match the intended method. An incorrectly prepared mobile phase is a frequent source of error.

  • Adjust Organic Modifier Ratio: The percentage of the organic solvent (e.g., ethanol, isopropanol) is a powerful tool for changing selectivity. Create a series of mobile phases by varying the alcohol content in 2-5% increments (e.g., 85:15, 80:20, 75:25 Water:Ethanol) and analyze the effect on resolution.

  • Change Alcohol Modifier: The type of alcohol can significantly impact chiral recognition. If using isopropanol (IPA), try substituting it with ethanol (EtOH), or vice-versa.

  • Lower the Flow Rate: Chiral separations often benefit from lower flow rates, which allow more time for interactions between the enantiomers and the CSP.[5] Try reducing the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min.

  • Vary Temperature: Temperature affects the thermodynamics of the chiral interaction. Test temperatures both above (e.g., 40°C) and below (e.g., 15°C) the initial setting, as the effect is not always predictable.[5]

  • Try a Different CSP: If optimization fails, the chosen stationary phase may not be suitable. Norleucine's neutral, hydrophobic side chain may show better selectivity on a different type of CSP, such as a polysaccharide-based column in normal phase mode.

Issue 2: Peak Tailing or Splitting

Peak asymmetry compromises quantification and integration accuracy. Tailing is common with amine-containing compounds like Norleucine, while splitting can indicate column or method issues.

G cluster_1 Troubleshooting Workflow: Peak Shape Issues start Poor Peak Shape (Tailing or Splitting) check_tailing Is it Peak Tailing? start->check_tailing check_splitting Is it Peak Splitting? start->check_splitting tailing_cause Likely Cause: Secondary Silanol Interactions check_tailing->tailing_cause Yes splitting_cause_column Possible Cause: Column Void / Contamination check_splitting->splitting_cause_column Yes tailing_solution Solution: Increase Acidic Modifier (e.g., 0.1% to 0.2% TFA) tailing_cause->tailing_solution splitting_solution_column Solution: Reverse-flush column or replace if old splitting_cause_column->splitting_solution_column splitting_cause_solvent Possible Cause: Sample Solvent Mismatch splitting_cause_column->splitting_cause_solvent If column is OK splitting_solution_solvent Solution: Dissolve sample in mobile phase splitting_cause_solvent->splitting_solution_solvent

Caption: Diagnostic workflow for peak tailing and splitting.

Detailed Steps for Peak Tailing:

  • Cause Identification: Peak tailing for Norleucine, especially on silica-based CSPs, is often caused by secondary ionic interactions between the analyte's primary amine group and acidic residual silanols on the silica surface.[5]

  • Solution: Increase the concentration or strength of the acidic modifier in the mobile phase. If using 0.1% TFA, try increasing it to 0.15% or 0.2%. This helps to fully protonate the silanol sites, minimizing unwanted interactions.

Detailed Steps for Peak Splitting:

  • Check for Column Contamination/Void: A blocked column frit or a void at the head of the column can cause the sample band to split, leading to distorted or split peaks.[9] Try reverse-flushing the column (disconnect from the detector first) according to the manufacturer's instructions. If the problem persists or the column is old, it may need replacement.

  • Verify Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. Always try to dissolve your sample in the mobile phase itself. If a different solvent must be used for solubility, ensure the injection volume is as small as possible.

  • Check for Co-elution: In rare cases, what appears to be a split peak may actually be two co-eluting components. If the sample is not a pure standard, this could be an impurity. Try adjusting the mobile phase composition slightly to see if the two peaks resolve.

References

Technical Support Center: D-Norleucine Internal Standard Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using D-Norleucine as an internal standard in chromatographic analyses, with a primary focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: Why is my D-Norleucine internal standard peak exhibiting significant tailing?

A1: Peak tailing for D-Norleucine, an amino acid, is frequently caused by secondary interactions between the analyte and the stationary phase.[1][2][3] Common causes include:

  • Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns (like C18) can interact with the amine group of D-Norleucine, leading to peak tailing.[1][2] This is particularly prevalent at mid-range pH values.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of D-Norleucine's amine or carboxylic acid groups, it can exist in both ionized and non-ionized forms, resulting in peak distortion.[2][4]

  • Column Overload: Injecting too high a concentration of D-Norleucine can saturate the stationary phase, causing tailing.[5]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[5]

Q2: What is the ideal mobile phase pH for analyzing D-Norleucine?

A2: The optimal mobile phase pH for D-Norleucine depends on the stationary phase and the other components in your sample. D-Norleucine has two pKa values: approximately 2.3 for the carboxylic acid group and 9.6 for the amino group. To ensure a single ionic form and minimize peak tailing, it is advisable to work at a pH that is at least 2 units away from these pKa values.[1] For reversed-phase chromatography, a mobile phase pH of around 2.5 to 3.0 is often effective at protonating residual silanol groups and ensuring D-Norleucine is in a cationic form, which can lead to improved peak shape.[4]

Q3: Can column temperature affect the peak shape of D-Norleucine?

A3: Yes, column temperature is a critical parameter. Increasing the column temperature generally decreases the viscosity of the mobile phase and improves mass transfer, which can lead to sharper peaks.[6] However, in some cases, particularly with HILIC columns, increasing the temperature can sometimes exacerbate peak tailing.[7] It is recommended to empirically test a range of temperatures (e.g., 30°C, 40°C, 50°C) to determine the optimal condition for your specific method.

Q4: My D-Norleucine peak is broad, not tailing. What could be the cause?

A4: Broad peaks can be caused by several factors, including:

  • Extra-column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening.[8]

  • Sub-optimal Flow Rate: A flow rate that is too high or too low can reduce column efficiency and lead to broader peaks.[5]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak broadening. It is best to dissolve the sample in the initial mobile phase.

  • Column Degradation: A loss of column efficiency over time will result in broader peaks for all analytes.[5]

Troubleshooting Guide for Poor D-Norleucine Peak Shape

This guide provides a systematic approach to diagnosing and resolving poor peak shape for your D-Norleucine internal standard.

Step 1: Initial Assessment and Diagnosis

Before making any changes to your method, carefully observe the characteristics of the poor peak shape. Is it tailing, fronting, or excessively broad? Is the issue affecting only the D-Norleucine peak or all peaks in the chromatogram? Answering these questions will help you to narrow down the potential causes.

Step 2: Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape. Start at the top and work your way through the potential solutions.

TroubleshootingWorkflow start Poor D-Norleucine Peak Shape check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System-wide issue likely (e.g., extra-column volume, detector issue) check_all_peaks->system_issue Yes is_specific Issue is specific to D-Norleucine or similar compounds check_all_peaks->is_specific No check_tubing Optimize tubing and connections system_issue->check_tubing Check for long/wide tubing check_detector Check detector settings system_issue->check_detector check_concentration check_concentration is_specific->check_concentration Is concentration too high? reduce_conc Reduce injection volume or sample concentration check_concentration->reduce_conc Yes continue_troubleshooting Continue Troubleshooting check_concentration->continue_troubleshooting No re_evaluate Peak Shape Improved? reduce_conc->re_evaluate Re-evaluate peak shape good_peak Problem Solved re_evaluate->good_peak Yes re_evaluate->continue_troubleshooting No check_ph check_ph continue_troubleshooting->check_ph Is mobile phase pH optimal? adjust_ph Adjust mobile phase pH (e.g., to ~2.5-3.0 for RP-HPLC) check_ph->adjust_ph No re_evaluate_ph Peak Shape Improved? adjust_ph->re_evaluate_ph Re-evaluate peak shape re_evaluate_ph->good_peak Yes check_column Is the column old or contaminated? re_evaluate_ph->check_column No replace_column Replace with a new column check_column->replace_column Yes re_evaluate_column Peak Shape Improved? replace_column->re_evaluate_column Re-evaluate peak shape re_evaluate_column->good_peak Yes contact_support Contact Technical Support re_evaluate_column->contact_support No

Figure 1. A step-by-step workflow for troubleshooting poor peak shape.
Potential Interactions Leading to Peak Tailing

The following diagram illustrates the chemical interactions at the stationary phase surface that can lead to peak tailing for amine-containing analytes like D-Norleucine.

PeakTailingMechanism cluster_column Silica-Based Stationary Phase cluster_mobile_phase Mobile Phase C18_Chains C18 Chains (Hydrophobic Interaction) Silanol_Group Residual Silanol Group (Si-OH) D_Norleucine D-Norleucine (Analyte) D_Norleucine->C18_Chains Primary Retention (Good Peak Shape) D_Norleucine->Silanol_Group Secondary Interaction (Peak Tailing)

Figure 2. Interactions between D-Norleucine and the stationary phase.

Quantitative Data Summary

The following table provides illustrative data on how changes in mobile phase pH and column temperature can affect the peak shape of a typical amino acid, as measured by the USP tailing factor. Lower tailing factors indicate better peak symmetry.

ParameterConditionUSP Tailing Factor (Illustrative)Peak Shape Observation
Mobile Phase pH 2.51.1Symmetrical
4.51.8Moderate Tailing
7.02.5Significant Tailing
Column Temperature 30°C1.6Noticeable Tailing
40°C1.2Improved Symmetry
50°C1.1Symmetrical

Experimental Protocols

Protocol 1: Systematic Evaluation of Mobile Phase pH

Objective: To determine the optimal mobile phase pH for improving the peak shape of D-Norleucine.

Methodology:

  • Prepare Mobile Phases: Prepare at least three different mobile phase buffers with varying pH values. For a typical reversed-phase C18 column, it is recommended to test pH values of 2.5, 4.5, and 7.0. Ensure the buffer has adequate buffering capacity (10-25 mM).

  • System Equilibration: For each mobile phase, thoroughly flush the HPLC system and equilibrate the column for at least 30 column volumes.

  • Sample Preparation: Prepare a standard solution of D-Norleucine at a concentration that is known to be within the linear range of the detector. Dissolve the standard in the initial mobile phase composition.

  • Injection and Data Acquisition: Inject the D-Norleucine standard and acquire the chromatogram. Repeat the injection at least three times for each pH condition to ensure reproducibility.

  • Data Analysis: Measure the USP tailing factor and peak width at half height for the D-Norleucine peak at each pH.

  • Evaluation: Compare the peak shape metrics across the different pH conditions to identify the optimal pH that provides the most symmetrical and sharpest peak.

Protocol 2: Optimization of Column Temperature

Objective: To assess the impact of column temperature on the peak shape of D-Norleucine.

Methodology:

  • Set Initial Conditions: Use the mobile phase composition that provided the best results from Protocol 1, or your standard operating procedure.

  • Temperature Evaluation: Set the column oven to the lowest temperature to be tested (e.g., 30°C). Allow the system to equilibrate until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the D-Norleucine standard and acquire the chromatogram. Perform replicate injections.

  • Incremental Temperature Increase: Increase the column temperature in increments (e.g., to 40°C and then 50°C). At each temperature, allow the system to fully equilibrate before injecting the sample.

  • Data Analysis: For each temperature, calculate the USP tailing factor and peak width for the D-Norleucine peak.

  • Evaluation: Determine the column temperature that yields the best peak symmetry and efficiency.

References

Technical Support Center: High-Yield Purification of Synthetic D-(-)-Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the high-yield purification of synthetic D-(-)-Norleucine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common purification techniques.

General Purification Workflow

The overall process for obtaining high-purity this compound from a synthetic racemic mixture typically involves a primary resolution step followed by purification and isolation.

Purification_Workflow Racemic_DL_Norleucine Racemic DL-Norleucine Mixture Resolution Chiral Resolution Step Racemic_DL_Norleucine->Resolution Diastereomeric_Crystallization Diastereomeric Salt Crystallization Resolution->Diastereomeric_Crystallization Method 1 Preparative_HPLC Preparative Chiral HPLC Resolution->Preparative_HPLC Method 2 Enzymatic_Resolution Enzymatic Kinetic Resolution Resolution->Enzymatic_Resolution Method 3 Isolation Isolation of This compound Diastereomeric_Crystallization->Isolation Preparative_HPLC->Isolation Enzymatic_Resolution->Isolation Pure_D_Norleucine High-Purity This compound Isolation->Pure_D_Norleucine

Caption: General workflow for the purification of this compound.

Method 1: Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

FAQs and Troubleshooting Guide

Q1: Why are no crystals forming after adding the resolving agent?

A: This is a common issue related to supersaturation and solubility.

  • High Solubility: The diastereomeric salts may be too soluble in the chosen solvent.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent. Alternatively, introduce an "anti-solvent" (a solvent in which the salts are less soluble) dropwise to induce precipitation.

  • Insufficient Supersaturation: The concentration of the salt mixture may be below its solubility limit.

    • Solution: Increase the concentration of your starting materials or reduce the volume of the solvent used.

Q2: An oil has formed instead of crystals. What should I do?

A: "Oiling out" occurs when the solute separates as a liquid.

  • High Supersaturation: The solution is too concentrated, or the cooling was too rapid.

    • Solution: Add a small amount of solvent to dissolve the oil, and allow the solution to cool more slowly with gentle stirring. Seeding with a small crystal of the desired diastereomeric salt can also promote crystallization over oiling.

  • Inappropriate Solvent: The solvent may not be suitable for crystallization.

    • Solution: Perform a solvent screen to find a more suitable system. Sometimes a mixture of solvents provides the best results.

Q3: The yield of the desired this compound salt is low. How can it be improved?

A: Low yield indicates that a significant amount of the target diastereomer remains in the mother liquor.

  • Suboptimal Solubility: The desired salt is still too soluble in the solvent.

    • Solution: Experiment with different solvents or solvent mixtures to find a system where the desired salt has lower solubility. Lowering the final crystallization temperature can also improve the yield.

  • Premature Isolation: The crystallization process was stopped too early.

    • Solution: Allow for a longer crystallization time, potentially at a lower temperature, to maximize the recovery of the solid.

Q4: The purity (enantiomeric excess) of the isolated this compound is low. How can I increase it?

A: Low enantiomeric excess (e.e.) suggests co-precipitation of the undesired diastereomer.

  • Similar Solubilities: The solubilities of the two diastereomeric salts are too close in the chosen solvent.

    • Solution: A thorough solvent screening is necessary to find a system that maximizes the solubility difference. Recrystallization of the obtained salt is a common method to improve purity.

  • Ineffective Washing: The mother liquor containing the soluble diastereomer was not completely removed.

    • Solution: Wash the filtered crystals with a small amount of cold, fresh solvent to remove residual mother liquor without dissolving a significant amount of the desired product.

Quantitative Data
ParameterDiastereomeric Salt Crystallization
Typical Resolving Agent (+)-Tartaric acid derivatives (e.g., Di-p-toluoyl-D-tartaric acid)
Typical Yield (per cycle) 30-45% (theoretical max is 50%)
Enantiomeric Excess (e.e.) >90% (can be improved with recrystallization)
Purity >98% (after liberation from the salt)
Experimental Protocol: Diastereomeric Salt Crystallization
  • Salt Formation:

    • Dissolve 10.0 g of racemic DL-Norleucine in 100 mL of a suitable solvent (e.g., a mixture of methanol (B129727) and water) with heating.

    • In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (+)-Di-p-toluoyl-D-tartaric acid) in the same solvent.

    • Add the resolving agent solution to the DL-Norleucine solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.

    • Once crystallization begins, cool the mixture in an ice bath for 2-4 hours to maximize precipitation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum. This is the diastereomeric salt of this compound.

  • Liberation of this compound:

    • Suspend the dried diastereomeric salt in water.

    • Adjust the pH to the isoelectric point of norleucine (around 6.0) with a suitable base (e.g., 1M NaOH) to precipitate the free amino acid.

    • Filter the precipitated this compound, wash with cold water, and dry under vacuum.

Crystallization_Troubleshooting Start Low Yield in Crystallization Check_Solubility Is the desired salt too soluble? Start->Check_Solubility Check_Time Was crystallization time sufficient? Check_Solubility->Check_Time No Optimize_Solvent Optimize solvent system (e.g., anti-solvent) Check_Solubility->Optimize_Solvent Yes Increase_Time Increase crystallization time Check_Time->Increase_Time No Recrystallize Recrystallize product to improve purity Check_Time->Recrystallize Yes Optimize_Solvent->Recrystallize Lower_Temp Lower final crystallization temperature Lower_Temp->Recrystallize Increase_Time->Lower_Temp

Caption: Troubleshooting low yield in diastereomeric salt crystallization.

Method 2: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers on a larger scale, offering high purity in a single step.

FAQs and Troubleshooting Guide

Q1: Why is the resolution between the D- and L-Norleucine peaks poor?

A: Poor resolution can be due to several factors related to the column and mobile phase.

  • Incorrect Column: The chiral stationary phase (CSP) may not be suitable for norleucine.

    • Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for amino acids.

  • Suboptimal Mobile Phase: The mobile phase composition is not providing good selectivity.

    • Solution: Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). Small amounts of an acidic or basic additive can also significantly impact resolution.

Q2: The peaks are broad, leading to poor separation and low purity of the collected fractions.

A: Peak broadening can be caused by column overload or issues with the HPLC system.

  • Mass Overload: Too much sample is being injected onto the column.

    • Solution: Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the maximum sample load that maintains good resolution.

  • High Flow Rate: The flow rate is too high for efficient separation.

    • Solution: Reduce the flow rate. While this will increase the run time, it often improves resolution.

Q3: The backpressure of the system is too high.

A: High backpressure can damage the column and pump.

  • Column Frit Blockage: Particulates from the sample or mobile phase have clogged the column inlet.

    • Solution: Filter all samples and mobile phases before use. If the blockage persists, the column frit may need to be replaced.

  • Precipitation: The sample may be precipitating in the mobile phase.

    • Solution: Ensure the sample is fully dissolved in the mobile phase before injection. Adjust the mobile phase composition if necessary to improve solubility.

Quantitative Data
ParameterPreparative Chiral HPLC
Typical Column Polysaccharide-based CSP (e.g., Chiralcel® OD, Chiralpak® AD)
Typical Mobile Phase Hexane/Isopropanol with an acidic modifier (e.g., trifluoroacetic acid)
Yield >95% recovery of the D-enantiomer from the injected amount
Enantiomeric Excess (e.e.) >99%
Purity >99%
Experimental Protocol: Preparative Chiral HPLC
  • Sample Preparation:

    • Dissolve the racemic DL-Norleucine in the mobile phase to a concentration suitable for preparative scale (e.g., 10-20 mg/mL).

    • Filter the sample solution through a 0.45 µm filter.

  • HPLC Conditions:

    • Column: A suitable polysaccharide-based chiral stationary phase column (e.g., 20 mm x 250 mm).

    • Mobile Phase: A pre-optimized mixture, for example, Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1).

    • Flow Rate: A flow rate appropriate for the column diameter (e.g., 10-15 mL/min).

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Purification:

    • Perform a small analytical injection to determine the retention times of the D- and L-enantiomers.

    • Inject the preparative sample onto the column.

    • Collect the fraction corresponding to the this compound peak.

  • Isolation:

    • Combine the collected fractions containing the pure D-enantiomer.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve & Filter) Injection Inject Racemic Mixture Sample_Prep->Injection HPLC_Setup HPLC System Setup (Column, Mobile Phase) HPLC_Setup->Injection Separation Chromatographic Separation Injection->Separation Fraction_Collection Collect D-Norleucine Fraction Separation->Fraction_Collection Solvent_Removal Solvent Removal (Evaporation) Fraction_Collection->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Workflow for preparative chiral HPLC purification.

Method 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of an enzyme to convert one enantiomer of the racemic mixture into a different compound, allowing for the separation of the unreacted enantiomer. For this compound, an L-amino acid oxidase can be used to selectively oxidize L-Norleucine.

FAQs and Troubleshooting Guide

Q1: The enzymatic reaction is very slow or incomplete.

A: Slow reaction rates can be due to suboptimal reaction conditions or enzyme inhibition.

  • Incorrect pH or Temperature: The enzyme is not operating at its optimal pH or temperature.

    • Solution: Consult the enzyme's technical datasheet for optimal conditions and adjust the reaction buffer and temperature accordingly.

  • Low Enzyme Activity: The enzyme may have lost activity due to improper storage or handling.

    • Solution: Use a fresh batch of the enzyme or an enzyme with higher specific activity. Ensure the enzyme is stored at the recommended temperature.

  • Product Inhibition: The product of the enzymatic reaction (in this case, the α-keto acid) may be inhibiting the enzyme.

    • Solution: Consider in-situ product removal if possible, or perform the reaction at a lower substrate concentration.

Q2: The enantiomeric excess of the recovered this compound is low.

A: This indicates that the enzyme is not perfectly selective or the reaction was allowed to proceed for too long.

  • Low Enantioselectivity of the Enzyme: The enzyme may have some activity towards the D-enantiomer.

    • Solution: Screen for a more selective enzyme. The choice of enzyme is critical for this method.

  • Over-reaction: If the reaction proceeds beyond 50% conversion, the concentration of the L-enantiomer becomes low, and the enzyme may start to act on the D-enantiomer.

    • Solution: Carefully monitor the reaction progress (e.g., by HPLC) and stop the reaction at or near 50% conversion.

Q3: How do I separate the final this compound from the reaction byproducts?

A: The final mixture will contain this compound, the α-keto acid product, and the enzyme.

  • Separation Strategy: A combination of techniques is usually required.

    • Solution: First, remove the enzyme, for example, by precipitation with an organic solvent or by using an immobilized enzyme that can be easily filtered off. Then, the this compound can be separated from the α-keto acid by techniques such as ion-exchange chromatography, as their charge properties will differ.

Quantitative Data
ParameterEnzymatic Kinetic Resolution
Typical Enzyme L-amino acid oxidase (from snake venom or microbial sources)
Theoretical Max. Yield 50%
Typical Achieved Yield 40-48%
Enantiomeric Excess (e.e.) >99%
Purity >98% (after downstream purification)
Experimental Protocol: Enzymatic Kinetic Resolution
  • Reaction Setup:

    • Prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 7.5) containing the racemic DL-Norleucine at a suitable concentration (e.g., 50-100 mM).

    • Add L-amino acid oxidase to the solution. The amount of enzyme will depend on its specific activity.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining norleucine.

    • Stop the reaction when the conversion reaches approximately 50%. This can be done by adding a denaturing agent (e.g., acid or organic solvent) or by heating.

  • Purification:

    • Remove the denatured enzyme by centrifugation or filtration. If an immobilized enzyme is used, simply filter it out.

    • The resulting solution contains this compound and the corresponding α-keto acid.

    • Separate this compound from the α-keto acid using ion-exchange chromatography.

  • Isolation:

    • Collect the fractions containing this compound.

    • Desalt the solution if necessary and remove the solvent to obtain the purified this compound.

Enzymatic_Resolution Racemic_Mix Racemic DL-Norleucine Enzyme_Addition Add L-amino acid oxidase Racemic_Mix->Enzyme_Addition Incubation Incubate at optimal pH and Temperature Enzyme_Addition->Incubation Reaction_Monitoring Monitor reaction (stop at ~50% conversion) Incubation->Reaction_Monitoring Separation_Step Separate D-Norleucine from byproducts (e.g., ion exchange) Reaction_Monitoring->Separation_Step Pure_D_Norleucine Pure this compound Separation_Step->Pure_D_Norleucine

Technical Support Center: Strategies to Prevent Aggregation of D-Norleucine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with D-Norleucine-containing peptides. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: Why is my D-Norleucine-containing peptide aggregating?

Peptide aggregation is a common issue where peptide molecules clump together, forming larger, often insoluble complexes that can range from small soluble oligomers to visible precipitates.[1] This can lead to a loss of the peptide's activity and other issues like toxicity or immunogenicity.[2] The primary drivers of aggregation for peptides, including those with D-Norleucine, are:

  • Hydrophobicity: D-Norleucine, an isomer of leucine, is a hydrophobic amino acid. Peptides with a high content of hydrophobic residues are prone to aggregate to minimize their exposure to water.[3][4][5] Stretches of three or more hydrophobic amino acids can significantly increase this risk.[6]

  • Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[2]

  • pH and Isoelectric Point (pI): Peptides are least soluble and most prone to aggregation at their isoelectric point (pI), where their net charge is zero.[4][7] At a pH far from the pI, electrostatic repulsion between charged peptide molecules can help prevent aggregation.[8]

  • Ionic Strength: The concentration of salts in the solution can influence aggregation. While salts can help shield charges and potentially increase solubility, high ionic strengths can sometimes promote aggregation, especially for hydrophobic peptides.[8][9]

  • Temperature: Higher temperatures can increase the rate of aggregation by promoting molecular motion and hydrophobic interactions.[10]

  • Presence of D-Amino Acids: The inclusion of D-amino acids, like D-Norleucine, can alter the peptide's secondary structure and its self-assembly behavior.[11][12] While in some cases D-amino acids can disrupt the formation of beta-sheets that lead to fibrils, in other contexts, they might induce different aggregation pathways.[12]

Q2: How can I prevent my D-Norleucine-containing peptide from aggregating during storage?

Proper storage is critical to maintaining the integrity of your peptide. Here are some best practices:

  • Lyophilized Peptides: For long-term storage, keep lyophilized (freeze-dried) peptides at -20°C or -80°C in a desiccator to protect them from moisture.[7] Avoid frequently opening the vial.

  • Peptide Solutions: Once dissolved, it is best to prepare single-use aliquots and store them at -20°C or -80°C. This minimizes damage from repeated freeze-thaw cycles.[7][13] Peptides containing residues like Cys, Met, or Trp are susceptible to oxidation, which can be accelerated by freeze-thaw cycles.[13]

Q3: What are the best practices for dissolving a hydrophobic peptide containing D-Norleucine?

Given the hydrophobicity of D-Norleucine, peptides containing this residue may be challenging to dissolve in aqueous solutions.[4][14] A systematic approach is recommended:

  • Start with a small test amount: Before dissolving your entire stock, test the solubility of a small aliquot.[15]

  • Use an organic solvent first: For highly hydrophobic peptides, it is often effective to first dissolve the peptide in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][7]

  • Gradual addition of aqueous buffer: While vortexing, slowly add your desired aqueous buffer to the peptide-organic solvent mixture drop by drop until you reach the final desired concentration.[7] Adding the aqueous phase too quickly can cause the peptide to precipitate.

  • Consider pH adjustment: If the peptide is still not soluble, adjusting the pH of the aqueous buffer can help. For peptides with a net positive charge (basic peptides), a slightly acidic buffer (e.g., using 10-30% acetic acid) can improve solubility. For peptides with a net negative charge (acidic peptides), a slightly basic buffer (e.g., using ammonium (B1175870) bicarbonate) may be effective.[7][14]

  • Sonication: If the peptide remains insoluble, gentle sonication in a water bath for 5-10 minutes can help to break up aggregates and promote dissolution.[7]

  • Final clarification: After the peptide appears to be dissolved, centrifuge the solution at high speed (>10,000 x g) to pellet any remaining micro-aggregates.[7]

Troubleshooting Guides

Issue 1: My peptide solution is cloudy or has a visible precipitate.

This is a clear indication of peptide aggregation.[7] The following troubleshooting workflow can help you address this issue.

G start Cloudy Peptide Solution/ Precipitate Observed check_conc Is the peptide concentration high? start->check_conc reduce_conc Action: Reduce peptide concentration. Re-dissolve. check_conc->reduce_conc Yes check_ph Is the solution pH near the peptide's pI? check_conc->check_ph No success Clear Solution (Aggregation Prevented) reduce_conc->success adjust_ph Action: Adjust pH to be at least 1-2 units away from the pI. check_ph->adjust_ph Yes add_excipients Consider adding anti-aggregation excipients. check_ph->add_excipients No adjust_ph->success excipient_options Sugars (Sucrose, Trehalose) Polyols (Glycerol, Mannitol) Amino Acids (Arginine, Glycine) Surfactants (Polysorbate 20/80) add_excipients->excipient_options re_dissolve Action: Re-prepare the solution with the chosen excipient. add_excipients->re_dissolve re_dissolve->success fail Aggregation Persists re_dissolve->fail If unsuccessful

Caption: A logical workflow for choosing the appropriate strategy to combat peptide aggregation.

References

Technical Support Center: D-Norleucine Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of D-Norleucine for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of D-norleucine and other amino acids for GC-MS analysis.

Question: I'm observing low peak intensity or no peak for my D-norleucine derivative. What are the possible causes and solutions?

Answer:

Low or absent peak intensity for your D-norleucine derivative can stem from several factors, primarily related to incomplete derivatization or sample loss.

  • Incomplete Derivatization: The derivatization reaction may not have gone to completion.

    • Moisture Contamination: Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are highly sensitive to moisture.[1] The presence of water will lead to poor reaction yield and instability of the derivatized analytes.[1]

      • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Lyophilize (freeze-dry) your sample to remove all traces of water before adding the derivatization reagent.

    • Suboptimal Reaction Conditions: The temperature and time for the derivatization reaction are critical.

      • Solution: Optimize the reaction conditions. For silylation with MTBSTFA, heating at 100°C for 4 hours has been shown to be effective. For other reagents, consult the manufacturer's protocol or relevant literature for optimal temperature and duration.[2] Increasing the reaction time can sometimes improve the yield of the fully derivatized product.[1]

    • Insufficient Reagent: An inadequate amount of derivatizing agent will result in an incomplete reaction.

      • Solution: Ensure a sufficient excess of the derivatization reagent is used.

  • Sample Degradation: D-norleucine, like other amino acids, can be thermally labile and may decompose in the GC injector port if not properly derivatized.[3]

    • Solution: Confirm that the derivatization has successfully converted the polar D-norleucine into a more volatile and thermally stable derivative.

  • Poor Sample Dissolution: The dried sample residue may not fully dissolve in the derivatization solution, preventing the reaction from occurring.

    • Solution: If the dried extract does not dissolve in the silylating reagent, consider adding a solvent like pyridine (B92270) to aid dissolution before adding the derivatization agent.[4]

Question: My chromatogram shows multiple peaks for D-norleucine. Why is this happening and how can I fix it?

Answer:

The presence of multiple peaks for a single analyte is often due to the formation of different derivative species or incomplete derivatization.

  • Partially Derivatized Products: D-norleucine has two functional groups that require derivatization: the carboxylic acid group and the amino group. If the reaction is incomplete, you may see peaks for the partially derivatized molecule in addition to the fully derivatized one.

    • Solution: As with low peak intensity, optimizing reaction conditions (temperature, time, and reagent concentration) is key to driving the reaction to completion and favoring the formation of a single, fully derivatized product.

  • Formation of Different Derivatives: Some derivatization reagents can react with the active hydrogens on the amino and carboxyl groups to form different types of derivatives, although this is less common with standard protocols.

    • Solution: Strictly follow a validated derivatization protocol. Using a two-step derivatization, such as esterification followed by acylation, can sometimes provide more specific and complete derivatization.[5][6]

Question: I'm experiencing poor peak shape (e.g., tailing or fronting) for my D-norleucine derivative. What should I investigate?

Answer:

Poor peak shape can be caused by issues with the derivatization, the GC-MS system, or both.

  • Active Sites in the GC System: Undeactivated sites in the injector liner, column, or detector can interact with the analyte, leading to peak tailing.

    • Solution: Ensure the use of a deactivated injector liner and a high-quality capillary column suitable for amino acid analysis. Regular maintenance and conditioning of the column are also important.

  • Co-elution with Interfering Compounds: A peak from another compound in the sample may be co-eluting with your D-norleucine derivative, distorting its shape.

    • Solution: Optimize the GC temperature program to improve the separation of analytes. A slower temperature ramp or a different column stationary phase might be necessary.

  • Incomplete Derivatization: The presence of underivatized or partially derivatized D-norleucine can lead to poor chromatography due to its polar nature.[3]

    • Solution: Re-optimize the derivatization protocol to ensure complete conversion to the nonpolar derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reagents for GC-MS analysis of D-norleucine?

A1: The most common derivatization approaches for amino acids, including D-norleucine, are silylation and acylation/alkylation.[2]

  • Silylation Reagents: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a widely used silylating agent.[1][2] It reacts with active hydrogens on the amino and carboxyl groups to form stable tert-butyldimethylsilyl (TBDMS) derivatives. MTBSTFA derivatives are generally more stable and less sensitive to moisture compared to those formed with other silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Acylation/Alkylation Reagents: Alkyl chloroformates, such as ethyl chloroformate (ECF) and isobutyl chloroformate (iBuCF), are used in a two-step process, often involving esterification followed by acylation.[2][7] This method is known for its robustness and can be performed in aqueous solutions.

Q2: How do I choose between silylation and acylation/alkylation for D-norleucine derivatization?

A2: The choice of derivatization method depends on several factors, including sample matrix, available instrumentation, and the desired analytical performance.

FeatureSilylation (e.g., MTBSTFA)Acylation/Alkylation (e.g., ECF)
Reaction Conditions Requires anhydrous conditions.[8]Can often be performed in aqueous solutions.
Derivative Stability TBDMS derivatives are relatively stable.Derivatives generally show good stability.[5]
By-products By-products are typically volatile.[3]By-products may need to be removed via extraction.
Sample Preparation Requires complete drying of the sample.Can sometimes be applied directly to aqueous extracts.[7]
Reproducibility Can have poorer reproducibility if moisture is not strictly controlled.[8][9]Generally offers good reproducibility.[8][9]

Q3: What are the optimal reaction conditions for D-norleucine derivatization?

A3: Optimal conditions can vary depending on the chosen reagent. The following table summarizes recommended starting points based on published methods for amino acids.

Derivatization MethodReagentTemperature (°C)TimeReference
Silylation MTBSTFA in Acetonitrile (B52724)1004 hours
Silylation MTBSTFA w/ 1% t-BDMCS902 hours[2]
Two-Step (Esterification/Acylation) 2M HCl in Methanol, then PFPA80°C (esterification), 65°C (acylation)60 min (esterification), 30 min (acylation)[6]

It is crucial to empirically optimize these conditions for your specific application and instrument to achieve the best results.

Experimental Protocols

Protocol 1: Silylation of D-Norleucine using MTBSTFA

This protocol is adapted from established methods for amino acid analysis.[1]

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample containing D-norleucine into a reaction vial.

    • If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen or by lyophilization. This step is critical to remove all moisture.

  • Derivatization:

    • Add 100 µL of acetonitrile to the dried sample.

    • Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

    • Cap the vial tightly and heat at 100°C for 4 hours in a heating block or oven.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 2: Two-Step Esterification and Acylation of D-Norleucine

This protocol is based on a two-step derivatization procedure that offers high stability of the final derivatives.[5][6]

  • Esterification:

    • Dry the sample containing D-norleucine completely in a reaction vial.

    • Add 200 µL of 2 M HCl in methanol.

    • Cap the vial and heat at 80°C for 60 minutes.

    • Evaporate the reagent under a stream of nitrogen.

  • Acylation:

    • To the dried methyl ester, add 100 µL of ethyl acetate (B1210297) and 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA).

    • Cap the vial and heat at 65°C for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Extraction and Analysis:

    • Reconstitute the residue in a suitable solvent, such as toluene.

    • The sample is now ready for GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_silylation Silylation Protocol cluster_acylation Two-Step Acylation Protocol start Start with D-Norleucine Sample dry Evaporate to Dryness (Nitrogen Stream or Lyophilization) start->dry add_solvent_s Add Acetonitrile dry->add_solvent_s esterification Esterification: Add 2M HCl in Methanol, Heat at 80°C for 60 min dry->esterification add_mtbstfa Add MTBSTFA Reagent add_solvent_s->add_mtbstfa heat_s Heat at 100°C for 4 hours add_mtbstfa->heat_s cool_s Cool to Room Temperature heat_s->cool_s gcms_s Analyze by GC-MS cool_s->gcms_s dry_ester Evaporate Reagent esterification->dry_ester acylation Acylation: Add Ethyl Acetate & PFPA, Heat at 65°C for 30 min dry_ester->acylation dry_acyl Evaporate Reagent acylation->dry_acyl reconstitute Reconstitute in Toluene dry_acyl->reconstitute gcms_a Analyze by GC-MS reconstitute->gcms_a

Caption: Experimental workflow for D-Norleucine derivatization.

silylation_reaction cluster_reactants Reactants cluster_products Products norleucine D-Norleucine (R-COOH, R-NH2) tbdms_norleucine Di-TBDMS-Norleucine (Volatile Derivative) norleucine->tbdms_norleucine Reaction mtbstfa MTBSTFA (Silylating Agent) mtbstfa->tbdms_norleucine byproducts By-products

Caption: Silylation reaction of D-Norleucine with MTBSTFA.

acylation_reaction cluster_step1 Step 1: Esterification cluster_step2 Step 2: Acylation norleucine D-Norleucine (R-COOH, R-NH2) norleucine_ester Norleucine Methyl Ester (R-COOCH3, R-NH2) norleucine->norleucine_ester methanol Methanol (in HCl) methanol->norleucine_ester final_derivative N-PFP-Norleucine Methyl Ester (Volatile Derivative) norleucine_ester->final_derivative pfpa PFPA (Acylating Agent) pfpa->final_derivative

Caption: Two-step esterification and acylation of D-Norleucine.

References

Resolving D-Norleucine from isobaric compounds in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of D-Norleucine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on resolving D-Norleucine from its isobaric and isomeric compounds using mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is it challenging to resolve D-Norleucine using mass spectrometry alone?

A1: D-Norleucine is part of a group of isomeric amino acids with the molecular formula C₆H₁₃NO₂ and a monoisotopic mass of approximately 131.084 Da. This group includes L-Norleucine, as well as D/L-Leucine and D/L-Isoleucine. Since mass spectrometry separates ions based on their mass-to-charge ratio (m/z), these isomers are indistinguishable in a standard MS1 analysis. Furthermore, some isomers, like Leucine (B10760876) and Norleucine, exhibit very similar fragmentation patterns in conventional collision-induced dissociation (CID), making them difficult to differentiate even with tandem mass spectrometry (MS/MS).

Q2: What is the general strategy for unambiguously identifying D-Norleucine?

A2: A multi-step, hierarchical approach is required:

  • Chiral Separation (LC): The first step is to separate the enantiomers. Using a chiral liquid chromatography column will separate D-amino acids from L-amino acids. This effectively isolates D-Norleucine from its more common L-isomers (L-Leucine, L-Isoleucine, L-Norleucine).

  • Advanced Tandem MS (MS/MS): After chromatographic separation, advanced fragmentation techniques like Electron Activated Dissociation (EAD) or Electron Transfer Dissociation (ETD) are used. These methods can differentiate isomers based on their unique side-chain fragmentation patterns, clearly distinguishing isoleucine from leucine and norleucine.[1][2]

  • High-Resolution Separation: To resolve the final ambiguity between D-Norleucine and D-Leucine, which may have similar fragmentation, baseline chromatographic separation or the use of ion mobility spectrometry (IMS) is often necessary.[3]

Q3: I'm not seeing the characteristic fragment ions for Leucine or Isoleucine in my EAD/ETD spectra. What could be the problem?

A3: Several factors can affect the generation of diagnostic fragment ions (w-ions):

  • Insufficient Fragmentation Energy: The kinetic energy of the electrons in EAD or the reaction time in ETD might be suboptimal. For EAD, an electron kinetic energy of ~7 eV is often effective for differentiating leucine and isoleucine.[1]

  • Instrument Tuning: Ensure your mass spectrometer is properly tuned and calibrated. Poor tuning can lead to low signal intensity and inefficient fragmentation.

  • Precursor Ion Charge State: EAD and ETD are most effective on multiply charged precursor ions. If your peptides are predominantly in a +1 charge state, the fragmentation efficiency for generating the necessary c- and z-ions may be low.

  • Peptide Sequence: The local sequence context around the isomeric residue can sometimes influence fragmentation efficiency.

Q4: My chiral column isn't separating D-Norleucine from other amino acids. What should I do?

A4: Achieving good chiral separation can be complex. Here are some troubleshooting steps:

  • Column Choice: Ensure you are using an appropriate chiral stationary phase (CSP). Crown ether-based columns (e.g., CROWNPAK CR-I) or zwitterionic ion-exchange columns (e.g., ChiralPak ZWIX) are commonly used for amino acid enantiomers.[4][5]

  • Mobile Phase Composition: The mobile phase is critical. Small changes in the organic modifier (e.g., acetonitrile, methanol), acid additive (e.g., formic acid, trifluoroacetic acid), or its concentration can significantly impact resolution.[6]

  • Temperature: Column temperature affects separation kinetics. Try adjusting the column oven temperature within the column's recommended range.

  • Flow Rate: Optimizing the flow rate can improve peak shape and resolution.

  • Co-elution of Isobars: If you have co-elution of isobars (e.g., D-Norleucine and D-Leucine), you may need to adjust the gradient or mobile phase to improve chemo-selectivity or use a different type of chiral column.

Q5: How can I distinguish Norleucine from Leucine in an MS/MS experiment?

A5: This is one of the most significant challenges as both are linear-chain isomers (relative to the amine group) and can produce a characteristic neutral loss of 43 Da (C₃H₇) in EAD or ETD experiments.[1]

  • Chromatography: The most reliable method is to achieve baseline chromatographic separation. Norleucine, being a straight-chain amino acid, may have slightly different retention characteristics than the branched-chain leucine on certain reversed-phase columns.

  • Ion Mobility Spectrometry (IMS): IMS separates ions based on their size and shape (collision cross-section, CCS). The subtle structural difference between norleucine and leucine can be sufficient for separation in a high-resolution IMS system.[3]

  • Specialized Fragmentation: While not common, specific adducts (e.g., with Ni⁺) can induce unique fragmentation pathways for each isomer that may allow for their differentiation.

Quantitative Data: Diagnostic Ions for Isobar Resolution

The primary method for differentiating Leucine, Isoleucine, and Norleucine via tandem MS involves electron-based fragmentation (EAD, ETD) of the peptide's z-ions, which leads to the formation of diagnostic w-ions from side-chain losses.

Amino AcidSide Chain StructureDiagnostic Fragmentation EventResulting IonMass Loss (Da)
Isoleucine Branched at β-carbonLoss of ethyl group (•C₂H₅)w-ion29.04
Leucine Branched at γ-carbonLoss of isopropyl group (•C₃H₇)w-ion43.05
Norleucine Straight alkyl chainLoss of propyl group (•C₃H₇)w-ion43.05

Note: Leucine and Norleucine produce an isobaric w-ion, making them indistinguishable by this fragmentation event alone. Their resolution requires chromatographic or ion mobility separation.

Experimental Protocols

Protocol 1: Chiral LC-MS/MS for D/L Amino Acid Separation

This protocol outlines a general method for separating D- and L-amino acid enantiomers without derivatization.

  • System Preparation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

    • Column: A crown ether-based chiral column (e.g., CROWNPAK CR-I(+) or CR-I(-), 150 x 3 mm).[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 5% to 60% B over 15 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 2 µL.

    • Note: Gradient, temperature, and mobile phase modifiers must be optimized for the specific mixture of amino acids.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for identification.

    • MRM Transitions: Set specific precursor-to-product ion transitions for each amino acid (e.g., for Norleucine/Leucine/Isoleucine: m/z 132 -> 86).

    • Source Parameters: Optimize gas flows, temperatures, and voltages according to manufacturer recommendations.

  • Data Analysis:

    • Identify D- and L-enantiomers based on their retention times. On a CR-I(+) column, the D-form typically elutes before the L-form.[1]

    • Quantify peaks by integrating the area under the curve for each MRM transition.

Protocol 2: Isobaric Differentiation using EAD

This protocol describes the use of Electron Activated Dissociation (EAD) for differentiating isomers within a peptide following LC separation.

  • System: A mass spectrometer equipped with an EAD cell (e.g., SCIEX ZenoTOF 7600).[1]

  • Acquisition Method Setup:

    • Perform an initial MS1 survey scan to identify the precursor ions of interest.

    • Set up a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation.

    • Select EAD as the fragmentation method for the targeted precursor ions.

  • EAD Parameters:

    • Electron Beam Energy: 7-10 eV (Optimization is crucial; 7 eV is a good starting point for Leu/Ile).[1]

    • Reagent Gas: Not applicable for EAD.

    • Activation Time: 10-25 ms.

  • Data Analysis:

    • Analyze the EAD fragmentation spectrum for each peptide.

    • Identify the c- and z-ion series to confirm the peptide backbone sequence.

    • Inspect the z-ions for characteristic neutral losses from the side chains to identify the specific isomer (see table above). For example, a z-ion showing a subsequent loss of 29 Da indicates Isoleucine, while a loss of 43 Da indicates Leucine or Norleucine.[1]

Visualizations

Experimental_Workflow cluster_LC Step 1: Liquid Chromatography cluster_MS Step 2: Mass Spectrometry cluster_Analysis Step 3: Data Analysis & Resolution cluster_Results Resolution Logic Sample Amino Acid Mixture (D/L-Nle, D/L-Leu, D/L-Ile) Chiral_Column Chiral HPLC Column (e.g., CROWNPAK CR-I) Sample->Chiral_Column Injection Separation Chiral_Column->Separation ESI Electrospray Ionization (ESI) Separation->ESI MS1 MS1 Analysis (Select Precursor m/z 132) ESI->MS1 EAD_Cell EAD Fragmentation MS1->EAD_Cell Precursor Isolation MS2 MS2 Analysis (Detect Fragments) EAD_Cell->MS2 Analysis Analyze Spectra & Chromatograms MS2->Analysis Res_Chiral Different Retention Time? Analysis->Res_Chiral L_Isomers L-Isomers (Nle, Leu, Ile) Res_Chiral->L_Isomers Yes (Early Peaks) D_Isomers D-Isomers Res_Chiral->D_Isomers Yes (Later Peaks) Res_Frag Fragment Loss of 29 Da? D_Ile Identified: D-Isoleucine Res_Frag->D_Ile Yes D_Nle_Leu Ambiguity: D-Nle or D-Leu Res_Frag->D_Nle_Leu No (Loss of 43 Da) Res_Final Baseline LC Sep. or IMS? Resolved Identified: D-Norleucine Res_Final->Resolved Yes D_Isomers->Res_Frag D_Nle_Leu->Res_Final

Caption: Workflow for resolving D-Norleucine from isobaric and isomeric amino acids.

Fragmentation_Pathway cluster_EAD EAD/ETD Process cluster_SideChain Side Chain Fragmentation cluster_ID Identification Peptide Peptide Precursor Ion [M+nH]ⁿ⁺ c_z_ions Generate c- and z-ions Peptide->c_z_ions z_ion_iso Isolate z-ion containing (Leu/Ile/Nle) residue c_z_ions->z_ion_iso w_ion_Ile w-ion (z - 29 Da) z_ion_iso->w_ion_Ile Isoleucine Side Chain Loses •C₂H₅ w_ion_LeuNle w-ion (z - 43 Da) z_ion_iso->w_ion_LeuNle Leucine/Norleucine Side Chain Loses •C₃H₇ ID_Ile Confirmed Isoleucine w_ion_Ile->ID_Ile ID_LeuNle Leucine or Norleucine (Requires LC or IMS data) w_ion_LeuNle->ID_LeuNle

Caption: Tandem MS fragmentation pathway for differentiating amino acid isomers.

References

Technical Support Center: Optimizing D-Norleucine Coupling in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the coupling efficiency of D-Norleucine in your automated peptide synthesis workflows. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the incorporation of this sterically hindered, non-proteinogenic amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is D-Norleucine considered a "difficult" amino acid to couple in automated peptide synthesis?

A1: D-Norleucine presents challenges in automated peptide synthesis primarily due to the steric hindrance afforded by its linear four-carbon side chain in the D-configuration. This bulkiness can physically impede the approach of the activated carboxyl group of the incoming D-Norleucine to the free N-terminal amine of the growing peptide chain on the solid support. This can lead to slower reaction kinetics and incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide product.

Q2: What are the primary consequences of inefficient D-Norleleine coupling?

A2: Inefficient coupling of D-Norleucine can lead to several undesirable outcomes, including:

  • Deletion Sequences: Failure to couple D-Norleucine results in peptides missing this residue, which can be difficult to separate from the target peptide.

  • Lower Crude Purity: The presence of deletion sequences and other impurities necessitates more extensive and time-consuming purification steps.

  • Reduced Overall Yield: Incomplete reactions at any step of the synthesis will lower the final yield of the desired peptide.

  • Time-Consuming Troubleshooting: Diagnosing and resolving coupling issues can delay research and development timelines.

Q3: Can the D-configuration of Norleucine influence peptide aggregation?

A3: Yes, the presence of a D-amino acid like D-Norleucine can alter the peptide's backbone conformation compared to its all-L-amino acid counterpart.[1] While this can sometimes disrupt the formation of secondary structures that lead to aggregation, in other instances, it can promote unique packing arrangements that favor self-assembly and aggregation, further hindering subsequent coupling steps.[1]

Troubleshooting Guides

Issue 1: Incomplete Coupling of D-Norleucine

This is the most common issue encountered when incorporating D-Norleucine. The primary indicator of incomplete coupling is the detection of deletion sequences (target peptide mass minus the mass of D-Norleucine) by mass spectrometry.

Initial Checks:

  • Reagent Quality: Ensure that the Fmoc-D-Norleucine, coupling reagents, and solvents are of high purity and have not degraded.

  • Synthesizer Calibration: Verify that the automated synthesizer is delivering the correct volumes of all reagents.

Troubleshooting Workflow:

G start Incomplete D-Norleucine Coupling Detected reagent_check Verify Reagent Quality and Synthesizer Calibration start->reagent_check coupling_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU) reagent_check->coupling_reagent If issue persists double_coupling Implement a Double Coupling Protocol coupling_reagent->double_coupling If still incomplete increase_time Increase Coupling Time double_coupling->increase_time For further optimization end Coupling Efficiency Improved double_coupling->end If successful increase_temp Increase Coupling Temperature increase_time->increase_temp If necessary increase_time->end If successful aggregation_check Assess for On-Resin Aggregation increase_temp->aggregation_check If problem remains increase_temp->end If successful solvent_change Change to a More Disruptive Solvent (e.g., NMP) aggregation_check->solvent_change If aggregation is suspected solvent_change->end

Troubleshooting Workflow for Incomplete Coupling

Issue 2: Racemization of D-Norleucine during Coupling

While less common than with some other amino acids, racemization of D-Norleucine to L-Norleucine can occur, especially under harsh coupling conditions. This leads to diastereomeric impurities that are often difficult to separate.

Troubleshooting Workflow:

G start Racemization of D-Norleucine Detected reagent_choice Evaluate Coupling Reagent and Base start->reagent_choice additives Ensure Use of Racemization-Suppressing Additives (e.g., Oxyma, HOBt) reagent_choice->additives If using carbodiimides base_selection Switch to a Weaker, Sterically Hindered Base (e.g., Collidine) reagent_choice->base_selection If using strong bases end Racemization Minimized additives->end If successful temp_control Perform Coupling at Room Temperature or 0°C base_selection->temp_control If issue persists preactivation_time Minimize Pre-activation Time temp_control->preactivation_time preactivation_time->end

Troubleshooting Workflow for D-Norleucine Racemization

Quantitative Data Summary

The following tables provide a summary of recommended starting conditions and expected outcomes for the coupling of D-Norleucine. Please note that optimal conditions may vary depending on the specific peptide sequence and the automated synthesizer used.

Table 1: Comparison of Common Coupling Reagents for D-Norleucine

Coupling ReagentRecommended Equivalents (AA:Reagent:Base)Typical Coupling Time (minutes)Relative Efficiency for Hindered Couplings
DIC/HOBt3 : 3 : 660 - 120Moderate
HBTU/HOBt3 : 2.9 : 645 - 90Good
HATU 3 : 2.9 : 6 30 - 60 Excellent
HCTU3 : 2.9 : 630 - 60Excellent
PyBOP3 : 3 : 645 - 90Good

Data is extrapolated from studies on other sterically hindered amino acids. HATU and HCTU are generally recommended for difficult couplings.[2][3]

Table 2: Effect of Temperature on D-Norleucine Coupling (Using HATU)

Temperature (°C)Recommended Coupling Time (minutes)Expected Purity ImprovementRisk of Racemization
25 (Room Temp)45 - 60BaselineLow
5020 - 30SignificantModerate
7510 - 20HighIncreased

Increasing the temperature can significantly improve coupling efficiency for difficult sequences.[4] However, for racemization-prone amino acids, it is advisable to keep the temperature at or below 50°C.[5]

Experimental Protocols

Protocol 1: Standard Coupling of D-Norleucine using HATU

This protocol is a robust starting point for achieving high coupling efficiency with D-Norleucine in an automated peptide synthesizer.

Materials:

  • Fmoc-D-Norleucine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

Workflow:

G start Start: Resin with free N-terminal amine wash1 Wash resin with DMF (3x) start->wash1 activation Prepare Activation Solution: - Fmoc-D-Norleucine (3 eq) - HATU (2.9 eq) - DIPEA (6 eq) in DMF wash1->activation preactivate Pre-activate for 1-2 minutes activation->preactivate add_to_resin Add activation solution to resin preactivate->add_to_resin couple Couple for 30-60 minutes at room temperature add_to_resin->couple wash2 Wash resin with DMF (3x) couple->wash2 kaiser_test Perform Kaiser test (optional) wash2->kaiser_test end Proceed to next cycle kaiser_test->end

Standard D-Norleucine Coupling Workflow

Procedure:

  • Following the deprotection of the N-terminal Fmoc group of the resin-bound peptide, wash the resin thoroughly with DMF (3 cycles).

  • In a separate reaction vessel, prepare the activation solution by dissolving Fmoc-D-Norleucine (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Allow the solution to pre-activate for 1-2 minutes.

  • Add the activated D-Norleucine solution to the resin.

  • Allow the coupling reaction to proceed for 30-60 minutes at room temperature with agitation.

  • After the coupling is complete, wash the resin thoroughly with DMF (3 cycles).

  • (Optional) Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines, indicating a complete reaction.

Protocol 2: Double Coupling of D-Norleucine

This protocol is recommended for sequences where a single coupling of D-Norleucine is found to be incomplete.

Procedure:

  • Perform the "Standard Coupling of D-Norleucine using HATU" as described in Protocol 1.

  • After the final wash step of the first coupling, do not proceed to the next deprotection cycle.

  • Repeat steps 2-6 of Protocol 1 with a fresh solution of activated Fmoc-D-Norleucine.

  • After the second coupling is complete, wash the resin thoroughly with DMF and proceed to the next deprotection and coupling cycle in your sequence.

By implementing these optimized protocols and troubleshooting strategies, researchers can significantly improve the coupling efficiency of D-Norleucine, leading to higher purity and yield of their target peptides.

References

Troubleshooting purification of D-Norleucine peptides by reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides, with a special focus on those containing D-Norleucine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Method Development & General Questions

Q1: What are the key starting parameters for purifying a new D-Norleucine peptide?

A1: Developing a robust purification method starts with understanding the peptide's properties. The standard method for peptide purification is RP-HPLC, typically using a C18-modified silica (B1680970) stationary phase.[1]

  • Column Selection : A wide-pore (e.g., 300 Å) C18 or C8 column is recommended for peptides to ensure the molecule can access the hydrophobic stationary phase within the pores.[2][3] For molecules larger than 4,000 MW, larger pore sizes can significantly improve performance.[4]

  • Mobile Phase : The most common mobile phase consists of:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% Acetonitrile (B52724) (ACN) with 0.1% TFA.

  • Initial Gradient : A good starting point is a linear gradient from 5% to 65% Solvent B over 30-60 minutes. Peptides are almost always eluted using a solvent gradient.[3]

  • Detection : Peptides are typically monitored at 210-220 nm, where the peptide bond absorbs UV light.[1][5]

Q2: My D-Norleucine peptide is co-eluting with its L-isomer (diastereomer). How can I separate them?

A2: Separating diastereomers is a common challenge because they often have very similar hydrophobicity.[6] However, conventional RP-HPLC on achiral stationary phases can often resolve these isomers by exploiting subtle differences in their secondary structure and interaction with the stationary phase.[7]

  • Shallow Gradient : Decrease the gradient slope (e.g., 0.5% or even 0.1% B per minute) in the region where the peptides elute. A slower gradient increases the interaction time with the stationary phase, which can enhance resolution.[3][7][8]

  • Temperature Optimization : Vary the column temperature. Increasing temperature can change separation selectivity and lead to sharper peaks.[9] Screen a range from 30°C to 65°C to find the optimal condition for your specific isomers.[7][8]

  • Mobile Phase Modifier : While TFA is standard, changing the ion-pairing agent (e.g., to formic acid for LC-MS compatibility) or its concentration can alter selectivity.[9]

  • Organic Solvent : Try a different organic modifier. Replacing acetonitrile (ACN) with methanol (B129727) or isopropanol (B130326) can change elution patterns and improve the separation of closely related peptides.[9]

Section 2: Troubleshooting Poor Peak Shape

Q3: Why are my peptide peaks tailing?

A3: Peak tailing, where a peak has an asymmetrical "tail," is a common issue that can compromise purity assessment and fraction collection.

  • Cause: Secondary Interactions : Basic amino acid residues (like Lys, Arg, His) can interact with acidic residual silanol (B1196071) groups on the silica-based column packing, causing tailing.[10]

  • Solution : TFA is an ion-pairing agent that masks these silanol groups and improves peak shape.[8] Ensure your mobile phase contains at least 0.1% TFA. Using columns packed with high-purity silica can also minimize these interactions.[3]

  • Cause: Column Overload : Injecting too much sample can saturate the column, leading to broad, tailing peaks with decreasing retention times.[3][11]

  • Solution : Reduce the amount of sample injected or dilute your sample.[10]

  • Cause: Column Contamination/Degradation : A partially blocked column inlet frit can distort the sample flow, causing all peaks to tail.[11]

  • Solution : First, try back-flushing the column. If that fails, replace the column. Using a guard column and filtering all samples and mobile phases can prevent this.[10][11]

Q4: My peaks are unusually broad. What is the cause?

A4: Broad peaks reduce resolution and sensitivity.

  • Cause: High Molecular Weight/Slow Diffusion : Large molecules like peptides naturally diffuse more slowly, which can lead to broader peaks. This effect is exaggerated if the column pore size is too small for the analyte.[4]

  • Solution : Use a column with a larger pore size (300 Å is typical for peptides).[3] Increasing the temperature can also reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.[8][9]

  • Cause: Mobile Phase Issues : Improperly prepared or degassed mobile phases can cause issues.[12] If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., high organic content), the peak may broaden.[13]

  • Solution : Ensure the sample is dissolved in a solvent that is as weak as or weaker than the starting mobile phase conditions. Always use high-purity, HPLC-grade solvents and degas the mobile phase.[10][14]

  • Cause: Column Deterioration : Over time, voids can form in the column packing, leading to band broadening.[10]

  • Solution : Use a guard column to extend the life of your analytical column. If the column is old or has been subjected to harsh conditions, it may need to be replaced.[10]

Q5: What causes split or fronting peaks?

A5: Split or distorted peaks can have several causes.

  • Cause: Sample Solvent Mismatch : Dissolving the sample in a solvent significantly stronger than the mobile phase is a common cause of peak splitting and fronting.[15] The sample doesn't focus properly at the head of the column.

  • Solution : If possible, dissolve the crude peptide in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) or a weaker solvent like water with a small amount of acid.[16]

  • Cause: Column Void or Blockage : A void at the top of the column or a partially blocked frit can split the sample band as it enters the column.[10][11]

  • Solution : Check for blockages and consider replacing the column if a void has formed.

  • Cause: Co-elution : The "split" peak may actually be two very closely eluting species, such as diastereomers.[15]

  • Solution : Refer to the strategies in Q2 for improving the resolution of closely related peptides.

Section 3: Troubleshooting Resolution, Yield, and Extraneous Peaks

Q6: I have poor resolution between my target peptide and impurities. How can I improve it?

A6: Improving resolution requires optimizing selectivity, efficiency, or retention.

ParameterRecommended ActionExpected Outcome
Gradient Slope Decrease the slope (%B/min). For a 30-minute run, try extending it to 60 minutes.Increases the separation window between peaks. The slower the gradient, the better the resolution.[3]
Temperature Optimize column temperature (e.g., test at 30°C, 45°C, and 60°C).Can change elution order (selectivity) and sharpen peaks (efficiency).[9]
Mobile Phase pH Change the ion-pairing agent (e.g., from 0.1% TFA to 0.1% formic acid).Alters the charge state of the peptide and impurities, which can significantly change retention and selectivity.[17]
Organic Solvent Substitute acetonitrile with methanol or an acetonitrile/isopropanol mixture.Changes mobile phase polarity and can alter selectivity between closely eluting compounds.[9]

Q7: My peptide yield is very low. What are the potential causes?

A7: Low recovery can be due to poor solubility or irreversible adsorption.

  • Poor Solubility : Some peptides, particularly hydrophobic ones, may precipitate upon injection into the highly aqueous initial mobile phase.[16] This is a common problem that leads to sample loss and increased backpressure.[12]

  • Solution : Try dissolving the sample in a minimal amount of a stronger solvent (like DMSO or DMF) and then diluting it with the initial mobile phase. Alternatively, use an on-column loading method where the sample is loaded in a stronger solvent before the gradient begins.

  • Irreversible Adsorption : The peptide may be sticking irreversibly to the column. This can happen with very hydrophobic peptides or if the column is contaminated.

  • Solution : After the run, perform a column wash with a very strong solvent like 95-100% acetonitrile or isopropanol to elute strongly bound material.

Q8: I see "ghost" peaks in my chromatogram, even in blank runs. Where are they from?

A8: Ghost peaks are unexpected peaks that can appear in your chromatograms, often during a gradient run.

  • Cause: Mobile Phase Contamination : Trace impurities in your solvents (especially water) or buffers can concentrate on the column during equilibration and then elute as peaks during the gradient.[10][12]

  • Solution : Always use fresh, HPLC-grade solvents and high-purity buffer reagents.[10]

  • Cause: Sample Carryover : Material from a previous injection can be retained on the column or in the injector and elute in a subsequent run.[10][15]

  • Solution : Run a blank gradient (injecting mobile phase) between samples. If ghost peaks appear, implement a robust column wash with a strong solvent at the end of each run and clean the injector needle and loop.

Experimental Protocols & Methodologies
Standard Protocol: RP-HPLC Purification of a D-Norleucine Peptide

This protocol provides a general starting point for purification. Optimization will be required for each specific peptide.

  • Mobile Phase Preparation :

    • Solvent A : Mix 1 mL of trifluoroacetic acid (TFA) into 1 L of HPLC-grade water. Filter through a 0.22 µm filter and degas thoroughly.

    • Solvent B : Mix 1 mL of TFA into 1 L of HPLC-grade acetonitrile (ACN). Filter and degas.

  • Sample Preparation :

    • Weigh approximately 5-10 mg of crude peptide.

    • Dissolve in a minimal volume of a suitable solvent. Start with Solvent A. If solubility is poor, try adding a small amount of ACN or DMSO, then dilute with Solvent A.

    • Centrifuge the sample at high speed for 5 minutes to pellet any insoluble material.

    • Transfer the supernatant to an HPLC vial.

  • Chromatography Method :

    • Column : C18 wide-pore (300 Å), 5 µm particle size, 4.6 x 250 mm.

    • Flow Rate : 1.0 mL/min.

    • Detection : 220 nm.

    • Column Temperature : 30°C.

    • Injection Volume : 50-200 µL (adjust based on concentration and column size).

    • Gradient Program :

Time (min)% Solvent A% Solvent B
0.095.05.0
5.095.05.0
35.035.065.0
40.05.095.0
45.05.095.0
46.095.05.0
55.095.05.0
  • Post-Run Procedure :

    • Collect fractions corresponding to the target peptide peak.

    • Analyze the purity of each fraction using analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product.

    • After the final run, wash the column with 100% Solvent B for at least 30 minutes to remove any strongly retained impurities.

Visualizations: Workflows and Diagrams

Troubleshooting_Workflow Start Problem Identified in Chromatogram PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? Start->Resolution Yield Low Yield? Start->Yield GhostPeaks Ghost Peaks? Start->GhostPeaks ShapeType Tailing, Broad, or Split? PeakShape->ShapeType ResoSol Optimize Method: - Decrease Gradient Slope - Change Temperature - Try Different Solvent/Modifier Resolution->ResoSol YieldSol Investigate: - Sample Solubility Issues - Irreversible Adsorption - Check for Precipitation on Column Yield->YieldSol GhostSol Identify Source: - Check Mobile Phase Purity - Run Blank Gradients (Carryover) - Clean Injector & System GhostPeaks->GhostSol Tailing Tailing ShapeType->Tailing Tailing Broad Broad ShapeType->Broad Broad Split Split/Fronting ShapeType->Split Split TailingSol Check for: - Column Overload - Secondary Interactions (Silanols) - Column Frit Blockage Tailing->TailingSol BroadSol Check for: - Slow Mass Transfer (High MW) - Extra-column band broadening - Column Deterioration Broad->BroadSol SplitSol Check for: - Sample Solvent Mismatch - Column Void/Blockage - Co-elution of Isomers Split->SplitSol Method_Development_Workflow Start Start: New D-Norleucine Peptide Purification Step1 1. Peptide Characterization (MW, pI, Hydrophobicity) Start->Step1 Step2 2. Initial Column & Mobile Phase Selection (C18, 300Å, ACN/H2O/TFA) Step1->Step2 Step3 3. Run Initial Scouting Gradient (e.g., 5-65% B in 30 min) Step2->Step3 Decision1 Acceptable Resolution & Peak Shape? Step3->Decision1 Step4 4. Optimize Gradient (Shallow gradient around elution %B) Decision1->Step4 No Step6 6. Scale-Up for Preparative Run (Increase sample load, check for overload) Decision1->Step6 Yes Decision2 Resolution of Diastereomers Sufficient? Step4->Decision2 Step5 5. Optimize Temperature & Mobile Phase (Test 30-65°C, Try MeOH/IPA) Decision2->Step5 No Decision2->Step6 Yes Step5->Step4 End End: Purified Peptide Step6->End Ion_Pairing_Mechanism Role of TFA as an Ion-Pairing Agent cluster_0 Without TFA cluster_1 With 0.1% TFA (CF₃COO⁻) Silanol -Si-O⁻ Negatively Charged Silanol Group Peptide1 Peptide (+ve charge from Arg/Lys) Peptide1:f0->Silanol Interaction1 Ionic Interaction (Causes Tailing) TFA TFA⁻ MaskedSilanol -Si-O⁻···H⁺ Masked (Neutralized) Silanol Group TFA->MaskedSilanol Masks Charge IonPair Peptide⁺···TFA⁻ Neutral Ion Pair Interaction2 Hydrophobic Interaction (Good Peak Shape) C18 C18 Stationary Phase IonPair:f0->C18 Retained by Hydrophobicity

References

Minimizing matrix effects for D-Norleucine analysis in plasma or serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of D-Norleucine in plasma and serum samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a primary focus on minimizing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for D-Norleucine analysis in plasma/serum?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds in the sample matrix. In plasma or serum, these interfering substances can include salts, lipids, proteins, and other endogenous molecules. This interference can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable quantification of D-Norleucine. Given the complex nature of plasma and serum, matrix effects are a significant challenge that must be addressed to ensure data quality in regulated bioanalysis.

Q2: What is the most effective sample preparation technique to minimize matrix effects for D-Norleucine analysis?

A2: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. While protein precipitation (PPT) is a simple and fast method, it may not be sufficient to remove all interfering components. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing matrix components and providing a cleaner sample extract, thereby reducing matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) is also highly recommended to compensate for any remaining matrix effects.

Q3: Why is derivatization often necessary for D-Norleucine analysis by LC-MS?

A3: D-Norleucine is a small, polar amino acid, which can result in poor retention on traditional reversed-phase liquid chromatography (RPLC) columns. Derivatization is a chemical modification process that improves the chromatographic properties of D-Norleucine by increasing its hydrophobicity and improving its ionization efficiency for mass spectrometry detection. A common derivatization agent is Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA), which allows for the chiral separation of D- and L-amino acids.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the analysis of D-Norleucine in plasma or serum.

Issue 1: Poor peak shape or peak splitting.

  • Potential Cause A: Suboptimal chromatographic conditions. The mobile phase composition, pH, or gradient profile may not be suitable for the analyte.

    • Solution: Optimize the mobile phase by adjusting the organic solvent content, buffer concentration, and pH. Experiment with different gradient slopes to improve peak shape.

  • Potential Cause B: Column degradation. The stationary phase of the analytical column may be deteriorating, leading to poor performance.

    • Solution: Replace the analytical column with a new one of the same type. Ensure proper column storage and handling to prolong its lifespan.

  • Potential Cause C: Injector issues. Problems with the autosampler or injector can lead to improper sample introduction and distorted peak shapes.

    • Solution: Perform routine maintenance on the injector, including cleaning the injection port and replacing the syringe if necessary.

Issue 2: High signal variability or poor reproducibility.

  • Potential Cause A: Inconsistent sample preparation. Variability in sample extraction or derivatization can lead to inconsistent results.

    • Solution: Ensure that all sample preparation steps are performed consistently and accurately. Use calibrated pipettes and vortex mixers to ensure homogeneity. A detailed experimental protocol should be strictly followed.

  • Potential Cause B: Matrix effects. As discussed, ion suppression or enhancement can cause significant variability in the signal.

    • Solution: Employ more rigorous sample cleanup methods like SPE or LLE. The use of a stable isotope-labeled internal standard is crucial to correct for this variability.

  • Potential Cause C: Instrument instability. Fluctuations in the mass spectrometer's performance can lead to inconsistent signal intensity.

    • Solution: Perform regular instrument calibration and tuning to ensure stable operation. Monitor system suitability tests throughout the analytical run.

Issue 3: Low signal intensity or poor sensitivity.

  • Potential Cause A: Inefficient ionization. The settings of the mass spectrometer's ion source may not be optimal for D-Norleucine.

    • Solution: Optimize the ion source parameters, such as gas flows, temperature, and voltages, to maximize the signal for D-Norleucine.

  • Potential Cause B: Incomplete derivatization. If the derivatization reaction is not complete, the signal for the derivatized analyte will be low.

    • Solution: Optimize the derivatization reaction conditions, including reagent concentration, temperature, and reaction time, to ensure complete derivatization.

  • Potential Cause C: Sample loss during preparation. The analyte may be lost during sample extraction or cleanup steps.

    • Solution: Evaluate the recovery of the analyte at each step of the sample preparation process. Modify the protocol to minimize sample loss.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load 100 µL of the pre-treated plasma/serum sample (diluted with a weak acid) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak acid solution followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the D-Norleucine and internal standard with 1 mL of a 5% ammonia (B1221849) solution in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

Data on Method Effectiveness

Sample Preparation MethodMatrix Effect (%)Recovery (%)Reference
Protein Precipitation (PPT)15-30% (Ion Suppression)85-95%
Liquid-Liquid Extraction (LLE)5-15% (Ion Suppression)70-85%
Solid-Phase Extraction (SPE)< 5%90-105%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma/Serum Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Simple spe Solid-Phase Extraction add_is->spe Effective lle Liquid-Liquid Extraction add_is->lle Alternative derivatization Derivatization (e.g., with FDVA) ppt->derivatization spe->derivatization lle->derivatization reconstitution Reconstitution derivatization->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification result result quantification->result Final Concentration

Caption: Workflow for D-Norleucine analysis in plasma/serum.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Start: Analytical Issue (e.g., Poor Peak Shape) cause_chromo Chromatography Issue? start->cause_chromo cause_sample_prep Sample Prep Issue? start->cause_sample_prep cause_ms Mass Spec Issue? start->cause_ms solution_chromo Optimize Mobile Phase / Change Column cause_chromo->solution_chromo Yes solution_sample_prep Improve Cleanup (SPE) / Use SIL-IS cause_sample_prep->solution_sample_prep Yes solution_ms Tune Ion Source / Calibrate MS cause_ms->solution_ms Yes end_solved Issue Resolved solution_chromo->end_solved Resolved solution_sample_prep->end_solved Resolved solution_ms->end_solved Resolved

Caption: Troubleshooting logic for D-Norleucine analysis.

Validation & Comparative

D-Norleucine vs. L-Leucine: A Comparative Guide to Peptide and Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide and protein engineering, particularly in therapeutic drug development, enhancing stability is a paramount objective. The substitution of natural L-amino acids with their non-natural D-enantiomers is a well-established strategy to improve pharmacokinetic profiles. This guide provides a detailed comparison of the effects of incorporating D-norleucine versus the natural L-leucine on the stability of peptides and proteins, supported by established principles and experimental methodologies.

While direct head-to-head quantitative data for D-norleucine versus L-leucine in identical peptide frameworks is not extensively available in public literature, this guide infers the comparative effects based on the general principles of D-amino acid substitution and the unique structural properties of norleucine.[1]

Structural and Chemical Properties at a Glance

L-leucine is a proteinogenic branched-chain amino acid, fundamental to the structure and function of countless natural proteins. D-norleucine is a non-proteinogenic amino acid and an isomer of leucine, featuring a linear side chain. This subtle difference in side-chain architecture—a straight n-butyl group in norleucine versus a branched isobutyl group in leucine—can influence steric interactions and enzymatic recognition.

PropertyD-NorleucineL-Leucine
Chemical Name (2R)-2-Aminohexanoic acid(2S)-2-Amino-4-methylpentanoic acid
Molecular Formula C₆H₁₃NO₂C₆H₁₃NO₂
Molar Mass 131.17 g/mol 131.17 g/mol
Side Chain n-butyl (linear)Isobutyl (branched)
Chirality D-enantiomerL-enantiomer
Natural Abundance Non-proteinogenicProteinogenic

Impact on Peptide and Protein Stability

The substitution of L-leucine with D-norleucine can significantly impact both the proteolytic and conformational stability of peptides and proteins.

Proteolytic Stability

The primary advantage of incorporating D-amino acids into a peptide sequence is the enhanced resistance to enzymatic degradation.[2] Proteases, the enzymes responsible for cleaving peptide bonds, are highly stereospecific and primarily recognize L-amino acids.

The introduction of a D-amino acid, such as D-norleucine, at or near a cleavage site disrupts this recognition, rendering the peptide bond resistant to hydrolysis. This leads to a longer circulation half-life in biological systems. It is a well-documented strategy that the substitution of L-amino acids with their D-counterparts can significantly increase the in vivo half-life of therapeutic peptides.[3]

Table 1: Illustrative Comparison of Proteolytic Stability

The following data is hypothetical and illustrative of typical results observed when substituting an L-amino acid with a D-amino acid.

Peptide VariantIncubation MatrixHalf-life (t½)Reference
Peptide-L-LeuHuman Plasma~ 30 minutesHypothetical
Peptide-D-NleHuman Plasma> 240 minutesHypothetical
Conformational Stability

The effect of a D-amino acid substitution on the conformational stability of a peptide or protein is more complex and context-dependent. The chirality of the alpha-carbon is a critical determinant of secondary structure.

  • α-Helices: Introducing a D-amino acid into an α-helix, which is a right-handed helical structure composed of L-amino acids, is generally destabilizing.

  • β-Sheets: The impact on β-sheet structures can vary. While some substitutions may be tolerated, they can also lead to significant disruption and even complete unfolding of the protein at room temperature.

D-norleucine, with its linear and unbranched side chain, may offer some advantages in specific contexts by improving solubility and potentially mitigating aggregation, which are common challenges in peptide and protein formulations.

Table 2: Illustrative Comparison of Conformational Stability

The following data is hypothetical and for illustrative purposes.

Protein VariantSecondary StructureMelting Temperature (Tm)Reference
Protein-L-Leuα-helical65°CHypothetical
Protein-D-NleDisrupted α-helix45°CHypothetical

Experimental Methodologies

To empirically determine the effects of substituting L-leucine with D-norleucine, a series of well-defined experiments are necessary.

Plasma Stability Assay

Objective: To evaluate the proteolytic stability of a peptide in a biological matrix.

Protocol:

  • Peptide Preparation: Synthesize the parent peptide containing L-leucine and the analogue with D-norleucine.

  • Incubation: Incubate each peptide at a known concentration (e.g., 10 µM) in fresh human or animal plasma at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching: Immediately stop enzymatic activity in the aliquots by adding a quenching agent like trifluoroacetic acid (TFA) or acetonitrile.

  • Analysis: Quantify the concentration of the remaining intact peptide at each time point using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Half-Life Calculation: Determine the degradation half-life (t½) by plotting the percentage of remaining peptide against time.[1]

Circular Dichroism (CD) Spectroscopy

Objective: To assess the impact of the amino acid substitution on the secondary structure and conformational stability of the peptide or protein.

Protocol:

  • Sample Preparation: Dissolve the purified L-leucine and D-norleucine containing peptides/proteins in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The concentration should be accurately determined and typically ranges from 0.1 to 1.0 mg/mL.

  • Instrument Setup: Calibrate the CD spectrometer. Set acquisition parameters for far-UV analysis (typically 190-260 nm) to monitor secondary structure.

  • Data Acquisition: Record the CD spectra for both peptide variants at a constant temperature (e.g., 25°C).

  • Thermal Denaturation (Melting Temperature): To determine the melting temperature (Tm), record the CD signal at a specific wavelength (e.g., 222 nm for α-helical peptides) while gradually increasing the temperature. The Tm is the temperature at which 50% of the peptide is unfolded.

  • Data Analysis: Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil structures. Compare the Tm values to assess the change in thermal stability.

Visualizing the Impact and Workflow

The following diagrams illustrate the logical relationships and a typical experimental workflow for comparing D-norleucine and L-leucine substituted peptides.

G center Substitution L-Leucine -> D-Norleucine effect1 Increased Proteolytic Stability center->effect1 effect2 Altered Conformational Stability center->effect2 effect3 Modified Biological Activity center->effect3 sub_effect1 Longer Plasma Half-Life effect1->sub_effect1 sub_effect2 Changes in Tm / Secondary Structure effect2->sub_effect2 sub_effect3 Potential for Altered Receptor Binding effect3->sub_effect3

Caption: Logical flow of consequences from L-Leucine to D-Norleucine substitution.

G cluster_assays Stability Assessment sub Peptide Synthesis (L-Leu and D-Nle variants) pur Purification & Characterization (HPLC, Mass Spec) sub->pur proteolytic Proteolytic Assay (Incubation in Plasma/Serum) pur->proteolytic conformational Conformational Analysis (Circular Dichroism) pur->conformational analysis Comparative Data Analysis (Half-life, Tm, % Helicity) proteolytic->analysis conformational->analysis

Caption: Experimental workflow for comparing peptide stability.

Conclusion

The substitution of L-leucine with D-norleucine is a potent strategy for enhancing the proteolytic stability and extending the in-vivo half-life of therapeutic peptides. This modification is primarily due to the inability of endogenous proteases to recognize and cleave peptide bonds adjacent to D-amino acids. However, researchers must be cognizant of the potential for conformational destabilization, particularly in highly ordered structures like α-helices. The unbranched nature of the D-norleucine side chain may offer benefits in terms of solubility and aggregation resistance. Ultimately, the decision to employ this substitution should be guided by empirical testing using the methodologies outlined in this guide to achieve the desired balance of stability and biological activity for a given peptide or protein therapeutic.

References

A Comparative Analysis of D-Norleucine and D-Methionine Incorporation in Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based drug discovery and development, the incorporation of non-canonical amino acids is a key strategy to enhance peptide stability, modulate biological activity, and improve pharmacokinetic profiles. Among the various non-canonical amino acids, D-isomers are frequently employed to confer resistance to enzymatic degradation. This guide provides a comparative analysis of the incorporation of two D-amino acids, D-Norleucine (D-Nle) and D-Methionine (D-Met), into synthetic peptides. D-Norleucine is often utilized as a non-oxidizable isostere of D-Methionine, offering a strategic alternative for peptide design.

Physicochemical and Synthetic Properties

D-Norleucine and D-Methionine share structural similarities, with D-Norleucine's linear hydrocarbon side chain mimicking the size and hydrophobicity of D-Methionine's thioether-containing side chain. However, the presence of the sulfur atom in D-Methionine presents both opportunities for specific interactions and challenges during chemical synthesis.

PropertyD-Norleucine (D-Nle)D-Methionine (D-Met)References
Structure 2-aminohexanoic acid2-amino-4-(methylthio)butanoic acid[1]
Side Chain n-butylS-methyl thioether[1]
Key Feature Non-oxidizable, isosteric to MetSusceptible to oxidation to sulfoxide (B87167) and sulfone[2][3]
Coupling Efficiency (SPPS) Generally high and straightforwardHigh, but can be compromised by on-resin oxidation[][5]
Side Reactions in Synthesis MinimalOxidation to Met(O) and S-alkylation during cleavage[3]
Impact on Peptide Stability Increases resistance to proteolysisIncreases resistance to proteolysis; oxidation can alter conformation and function[1][6]
Biological Activity Often retains or enhances the activity of Met-containing parent peptidesCan be critical for receptor binding and function; oxidation may alter activity[7]

Experimental Protocols

A comparative study of D-Norleucine and D-Methionine incorporation can be effectively carried out using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification and analysis.

Protocol 1: Comparative Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines the manual synthesis of a model hexapeptide, Ac-Tyr-D-Xaa-Gly-Phe-Leu-Ser-NH₂, where Xaa is either D-Norleucine or D-Methionine, using a standard Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Nle-OH, Fmoc-D-Met-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Acetic anhydride (B1165640) for N-terminal acetylation

  • Cold diethyl ether for precipitation

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (Fmoc-Ser(tBu)-OH):

    • Pre-activate a solution of Fmoc-Ser(tBu)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor coupling completion using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid (Leu, Phe, Gly, D-Nle/D-Met, Tyr).

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap the N-terminus.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[2]

    • Dissolve the crude peptide in a suitable solvent and purify by reverse-phase HPLC.[8]

Protocol 2: Comparative Analysis of Crude Peptides by HPLC

Objective: To compare the purity and impurity profiles of the crude D-Nle and D-Met containing peptides.

Procedure:

  • Dissolve a small, known amount of each crude peptide in the initial mobile phase.

  • Inject the samples onto a C18 reverse-phase HPLC column.

  • Elute the peptides using a linear gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.

  • Monitor the elution profile at 220 nm.

  • Analyze the chromatograms to determine the percentage purity of the main peak and identify any major impurity peaks. For the D-Met peptide, look for peaks corresponding to the oxidized (sulfoxide) form.[9][10]

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Peptide Synthesis (SPPS) cluster_downstream Downstream Processing & Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-Ser(tBu)-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Leu-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Phe-OH Deprotection3->Coupling3 Deprotection4 Fmoc Deprotection Coupling3->Deprotection4 Coupling4 Couple Fmoc-Gly-OH Deprotection4->Coupling4 Deprotection5 Fmoc Deprotection Coupling4->Deprotection5 Coupling5_Nle Couple Fmoc-D-Nle-OH Deprotection5->Coupling5_Nle Coupling5_Met Couple Fmoc-D-Met-OH Deprotection5->Coupling5_Met Deprotection6 Fmoc Deprotection Coupling5_Nle->Deprotection6 Coupling5_Met->Deprotection6 Coupling6 Couple Fmoc-Tyr(tBu)-OH Deprotection6->Coupling6 Acetylation N-terminal Acetylation Coupling6->Acetylation Cleavage Cleavage from Resin Acetylation->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS & Purity Analysis Purification->Analysis

Caption: Workflow for comparative peptide synthesis and analysis.

Signaling Pathway: Melanocortin 1 Receptor (MC1R)

The substitution of key amino acids in melanocortin peptides, which are agonists for the MC1R, can significantly impact receptor binding and downstream signaling. Replacing a residue with D-Norleucine can enhance stability and selectivity. The following diagram illustrates the Gs-coupled protein signaling cascade initiated by MC1R activation.

G cluster_membrane Cell Membrane MC1R MC1R (GPCR) G_protein Gs Protein (αβγ) MC1R->G_protein Recruitment AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP ATP to cAMP Ligand α-MSH Analogue (with D-Nle or D-Met) Ligand->MC1R Binding & Activation PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation MITF MITF (Transcription Factor) CREB->MITF Upregulation Melanogenesis Melanogenesis Genes (e.g., Tyrosinase) MITF->Melanogenesis Gene Expression

Caption: Simplified MC1R signaling pathway.

Conclusion

The choice between incorporating D-Norleucine or D-Methionine into a peptide sequence is a critical design consideration. While D-Methionine may be essential for the biological activity of some native peptides, its susceptibility to oxidation is a significant drawback during synthesis and for the final product's shelf-life. D-Norleucine presents a robust, non-oxidizable alternative that often maintains or even enhances biological function while simplifying the manufacturing process and improving peptide stability. Researchers should carefully consider the specific requirements of their peptide candidate to make an informed decision between these two valuable D-amino acids.

References

The Critical Role of Internal Standards in Amino Acid Analysis: A Comparative Guide to Norleucine and Other Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in precise and accurate quantification of amino acids, the choice of a suitable internal standard is paramount. This guide provides an objective comparison of norleucine, a commonly employed internal standard, with other non-proteinogenic amino acids, supported by available experimental data. The aim is to equip researchers with the necessary information to make informed decisions for their specific analytical needs.

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] In amino acid analysis, particularly when using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), an ideal internal standard should be a compound that is not naturally present in the biological sample, is structurally similar to the analytes of interest, and behaves similarly during derivatization and chromatographic separation.[2] Non-proteinogenic amino acids, which are not incorporated into proteins during translation, are excellent candidates for this role.

This guide focuses on the validation of norleucine against other non-proteinogenic amino acids such as norvaline, sarcosine (B1681465), and α-aminobutyric acid. We will delve into their performance based on key validation parameters including linearity, precision, and accuracy, presenting the available data in structured tables for easy comparison.

Performance Comparison of Non-Proteinogenic Amino Acids as Internal Standards

The selection of an appropriate internal standard is critical for the reliability of quantitative amino acid analysis. Norleucine has traditionally been a popular choice due to its structural similarity to leucine (B10760876) and isoleucine and its clear separation from proteinogenic amino acids in chromatographic runs.[3] However, other non-proteinogenic amino acids also offer viable alternatives. The following tables summarize the performance characteristics of norleucine and its counterparts based on data from various studies. It is important to note that a direct head-to-head comparison under identical experimental conditions is not always available in the literature, and thus, the presented data is a compilation from different validated methods.

Table 1: Linearity Data for Amino Acid Analysis Using Different Internal Standards

Internal StandardAnalyte(s)Linear RangeCorrelation Coefficient (r²)Reference
NorleucineVarious Amino Acids20–200% of test concentration> 0.985[4]
NorvalineStandard Amino Acids20 to 500 pmol/μL> 0.985[5]
SarcosineSarcosine0.01-50 µg•mL⁻¹0.9954[6]

Table 2: Precision Data for Amino Acid Analysis Using Norvaline as an Internal Standard

AnalyteWithin-run Precision (CV%)Between-run Precision (CV%)Reference
Most Amino Acids< 4%< 4%[7]
1-methylhistidine-13.5%[7]
Citrulline-4.4%[7]
3-methylhistidine-27%[7]
Taurine-4.4%[7]
β-aminoisobutyric acid-60%[7]
α-aminobutyric acid-5.6%[7]
Methionine-4.6%[7]

CV: Coefficient of Variation

The available data indicates that both norleucine and norvaline can achieve excellent linearity over a relevant concentration range for amino acid analysis.[4][5] The precision data for norvaline demonstrates good reproducibility for most amino acids, although some with lower physiological concentrations show higher variability.[7] While a direct comparative study is lacking, these findings suggest that the choice between these internal standards may depend on the specific amino acids being quantified and the required level of precision. Sarcosine and α-aminobutyric acid are also mentioned as suitable internal standards, but comprehensive validation data in the context of broad amino acid profiling is less readily available in the reviewed literature.[8][9]

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of reliable amino acid analysis. Below is a detailed methodology for a typical HPLC-based amino acid analysis using pre-column derivatization, a widely adopted technique for enhancing the detection of amino acids.

Protocol: HPLC Analysis of Amino Acids with Pre-column OPA/FMOC Derivatization

1. Sample Preparation:

  • Protein Hydrolysis (for protein-bound amino acids):

    • Accurately weigh the protein sample into a hydrolysis tube.

    • Add 6 M HCl containing a known concentration of the chosen internal standard (e.g., norleucine or norvaline).

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen.

    • Reconstitute the dried hydrolysate in a suitable buffer (e.g., 0.1 M HCl).

  • For Free Amino Acids:

    • Deproteinize the sample (e.g., plasma, cell lysate) by adding a precipitating agent like sulfosalicylic acid.[4]

    • Centrifuge to pellet the precipitated proteins.

    • Add a known amount of the internal standard to the supernatant.

2. Automated Pre-column Derivatization:

  • This procedure is typically performed by an autosampler immediately before injection.

  • Reagents:

    • Borate (B1201080) Buffer: 0.4 M, pH 10.2.

    • OPA Reagent: o-phthaldialdehyde in borate buffer with a thiol (e.g., 3-mercaptopropionic acid).

    • FMOC Reagent: 9-fluorenylmethyl chloroformate in acetonitrile.

  • Derivatization Steps:

    • Transfer a small aliquot of the sample or standard to a vial.

    • Add borate buffer.

    • Add OPA reagent and allow to react for a defined time (e.g., 1 minute) to derivatize primary amino acids.

    • Add FMOC reagent to derivatize secondary amino acids (e.g., proline).

    • Mix thoroughly.

3. HPLC Separation:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase A: Aqueous buffer (e.g., sodium phosphate (B84403) or acetate).

  • Mobile Phase B: Organic solvent (e.g., acetonitrile/methanol/water mixture).

  • Gradient Elution: A gradient program is employed to separate the derivatized amino acids based on their hydrophobicity.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.

4. Detection:

  • Fluorescence Detector: OPA and FMOC derivatives are highly fluorescent, providing sensitive detection.

    • Excitation/Emission wavelengths for OPA derivatives (e.g., 340 nm/450 nm).

    • Excitation/Emission wavelengths for FMOC derivatives (e.g., 266 nm/305 nm).

  • The detector wavelengths are switched during the run to optimally detect both types of derivatives.

5. Quantification:

  • The peak areas of the amino acid derivatives are integrated.

  • The concentration of each amino acid is calculated by comparing its peak area to the peak area of the internal standard, using a calibration curve generated from standard solutions.

Mandatory Visualizations

To further elucidate the context and methodology of amino acid analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (e.g., Norleucine) Sample->Add_IS Hydrolysis Protein Hydrolysis (if applicable) Add_IS->Hydrolysis Deproteinization Deproteinization Hydrolysis->Deproteinization Derivatization Pre-column Derivatization (OPA/FMOC) Deproteinization->Derivatization HPLC HPLC Separation (Reversed-Phase C18) Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Results Results (Amino Acid Concentrations) Quantification->Results

Caption: Experimental workflow for amino acid analysis.

Amino acid analysis is crucial in various research areas, including the study of cellular signaling pathways. The mTOR (mechanistic target of rapamycin) pathway is a key signaling cascade that senses amino acid availability to regulate cell growth, proliferation, and metabolism.

mTOR_pathway cluster_input Inputs cluster_sensing Amino Acid Sensing cluster_mTORC1 mTORC1 Activation cluster_output Downstream Effects AminoAcids Amino Acids (e.g., Leucine, Arginine) GATOR2 GATOR2 AminoAcids->GATOR2 activates Ragulator Ragulator Complex Rag_GTPases Rag GTPases Ragulator->Rag_GTPases localizes to lysosome mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome GATOR1 GATOR1 GATOR1->Rag_GTPases inactivates (GAP activity) GATOR2->GATOR1 inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Autophagy Autophagy mTORC1->Autophagy inhibits Rheb Rheb-GTP Rheb->mTORC1 activates

References

D-Norleucine Substitution in Peptides: A Double-Edged Sword for Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

The strategic substitution of natural L-amino acids with their D-isomers is a well-established method in peptide drug design to enhance stability against enzymatic degradation. However, the impact of such modifications on peptide-receptor binding affinity is a critical consideration that can dictate the therapeutic efficacy of the resulting analog. This guide provides a comparative analysis of how substituting L-norleucine with D-norleucine can alter peptide-receptor interactions, supported by experimental data and detailed methodologies.

Norleucine (Nle), an isomer of leucine, is often incorporated into peptide sequences to probe the role of hydrophobicity and steric bulk in receptor binding. The use of its D-enantiomer, D-norleucine (D-Nle), introduces a change in the stereochemistry of the peptide backbone, which can have profound effects on the peptide's conformation and its ability to fit into the receptor's binding pocket.

Impact of D-Norleucine Substitution on Binding Affinity: A Quantitative Look

While comprehensive studies directly comparing L-Nle and D-Nle substitutions across a wide range of peptides and receptors are limited, existing research on D-amino acid substitutions provides valuable insights. The effect on binding affinity is highly dependent on the position of the substitution within the peptide sequence.

Peptide ModificationReceptor/AntibodyKey Finding on Binding AffinityReference
D-amino acid substitution at N- and C-termini of a MUC2 epitope peptidemAb 996 (antibody)Minimal to no significant effect on antibody binding.[1]
D-amino acid substitution within the core epitope of a MUC2 peptidemAb 996 (antibody)Significant decrease in antibody binding affinity.[1]
L- to D-amino acid isomerization in Aplysia allatotropin-related peptide (ATRP)ATRP Receptor 1 (ATRPR1)All-L-ATRP is a more potent agonist than D2-ATRP.[2]
L- to D-amino acid isomerization in Aplysia allatotropin-related peptide (ATRP)ATRP Receptor 2 (ATRPR2)D2-ATRP is a significantly more potent agonist than all-L-ATRP.[2]

These findings underscore a general principle: substitutions within a critical binding motif are more likely to be detrimental to affinity, whereas modifications at the termini, which may be more solvent-exposed and less involved in direct receptor contacts, are often better tolerated. The case of the ATRP receptors demonstrates that a D-amino acid substitution can even lead to enhanced potency and altered receptor selectivity.[2]

Experimental Assessment of Peptide-Receptor Binding Affinity

To quantitatively assess the impact of D-norleucine substitution, several biophysical techniques can be employed. The choice of method depends on the specific characteristics of the peptide and receptor, as well as the desired information (e.g., equilibrium binding constant, kinetics).

Experimental Protocols

1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte (peptide) to a ligand (receptor) immobilized on a sensor surface. It provides both kinetic (association and dissociation rates) and equilibrium (binding affinity, KD) data.

Experimental Workflow for SPR

cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis ReceptorImmobilization Immobilize Receptor on Sensor Chip Injection Inject Peptide Solutions over Sensor Surface ReceptorImmobilization->Injection PeptidePrep Prepare Peptide Solutions (L-Nle and D-Nle variants) PeptidePrep->Injection Association Measure Association Injection->Association Dissociation Measure Dissociation Association->Dissociation Sensorgram Generate Sensorgrams Dissociation->Sensorgram Fitting Fit Data to Binding Model Sensorgram->Fitting Kinetics Determine ka, kd, and KD Fitting->Kinetics

Caption: Workflow for SPR analysis of peptide-receptor binding.

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard for thermodynamic characterization of binding interactions, providing information on binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Workflow for ITC

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis ReceptorSolution Prepare Receptor Solution in Sample Cell Injection Inject Peptide into Receptor Solution ReceptorSolution->Injection PeptideSolution Prepare Peptide Solution (L-Nle or D-Nle) in Syringe PeptideSolution->Injection HeatMeasurement Measure Heat Change Injection->HeatMeasurement BindingIsotherm Generate Binding Isotherm HeatMeasurement->BindingIsotherm ModelFitting Fit Isotherm to Binding Model BindingIsotherm->ModelFitting ThermoParameters Determine KD, n, ΔH, ΔS ModelFitting->ThermoParameters

Caption: Workflow for ITC analysis of peptide-receptor binding.

Signaling Pathways: The Downstream Consequences of Altered Binding

A change in binding affinity due to D-norleucine substitution can have significant implications for the downstream signaling cascade initiated by the receptor. Many peptide hormones and neurotransmitters act on G protein-coupled receptors (GPCRs), which represent a major class of drug targets.

Generalized GPCR Signaling Pathway

cluster_receptor Cell Membrane cluster_effector Intracellular Ligand Peptide Ligand (with L-Nle or D-Nle) GPCR GPCR Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Activation

Caption: Simplified overview of a GPCR signaling cascade.

The binding of a peptide ligand to a GPCR induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein.[3][4] The activated G protein then modulates the activity of downstream effector enzymes, such as adenylyl cyclase or phospholipase C, which in turn generate second messengers like cAMP, IP3, and DAG.[3] These second messengers propagate the signal within the cell, culminating in a specific cellular response. A decrease in binding affinity due to D-norleucine substitution would necessitate a higher concentration of the peptide to elicit the same level of receptor activation and downstream signaling. Conversely, an increase in affinity could lead to a more potent response at lower concentrations.

Conclusion

The substitution of L-norleucine with D-norleucine is a valuable tool in peptide engineering, primarily aimed at enhancing metabolic stability. However, this modification can have unpredictable effects on receptor binding affinity. A thorough quantitative assessment using techniques such as SPR and ITC is crucial to understand the structure-activity relationship of the modified peptide. The impact on binding affinity directly translates to the peptide's biological activity, influencing the potency and efficacy of the downstream cellular response. Therefore, a careful and systematic evaluation of D-norleucine substitution is essential for the rational design of peptide-based therapeutics.

References

A Comparative Crystallographic Analysis of D-Norleucine and DL-Norleucine: Unveiling Stereochemical Influence on Crystal Packing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the crystallographic structures of D-Norleucine and the racemic mixture DL-Norleucine. Supported by experimental data, this analysis delves into the subtle yet significant impact of stereochemistry on the solid-state architecture of this non-proteinogenic amino acid.

Norleucine, a linear-chain amino acid isomer of leucine, serves as a valuable tool in peptide synthesis and protein structure studies. Understanding its solid-state conformation, both as a pure enantiomer and as a racemic mixture, is crucial for its application in rational drug design and materials science. This guide summarizes the key crystallographic parameters of D-Norleucine and DL-Norleucine, outlines the experimental protocols for their determination, and visually represents the analytical workflow and structural distinctions.

Quantitative Crystallographic Data

The crystallographic parameters for D-Norleucine and various polymorphs of DL-Norleucine are presented below. The data for D-Norleucine is inferred from the crystallographic information for L-Norleucine, as enantiomers crystallize in the same system with identical unit cell dimensions but in an enantiomorphic space group. DL-Norleucine is known to exhibit polymorphism, with the α and β forms being well-characterized.

ParameterD-Norleucine (inferred)DL-Norleucine (α-form)DL-Norleucine (β-form)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group C2P2₁/aC2/c
a (Å) 9.53279.8431.067
b (Å) 5.25454.744.717
c (Å) 14.95916.569.851
α (°) 909090
β (°) 97.628104.591.37
γ (°) 909090
Volume (ų) 742.66757.51443.9
Temperature (K) 210Room Temperature120
Reference [1][2][2]

Experimental Protocols

The determination of the crystallographic data presented above follows a standardized workflow, from crystal growth to data analysis.

Crystal Growth

Single crystals of both D-Norleucine and DL-Norleucine suitable for X-ray diffraction can be grown from aqueous solutions using the slow evaporation method.

  • Solution Preparation: A supersaturated solution of the respective amino acid is prepared in deionized water. Gentle heating and stirring can be applied to facilitate dissolution.

  • Crystallization: The solution is filtered to remove any impurities and left undisturbed in a loosely covered container at a constant temperature. Slow evaporation of the solvent over several days to weeks leads to the formation of single crystals. For DL-Norleucine, the specific polymorph (α or β) obtained can be influenced by the crystallization temperature.

Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a controlled temperature (e.g., 100 K or 298 K) using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural details.

Visualizing the Analysis

To better illustrate the processes and concepts involved in this comparative analysis, the following diagrams have been generated.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis D_Norleucine D-Norleucine Crystal_Growth Slow Evaporation D_Norleucine->Crystal_Growth DL_Norleucine DL-Norleucine DL_Norleucine->Crystal_Growth Data_Collection Single-Crystal XRD Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Comparative_Analysis Comparative Analysis Structure_Solution->Comparative_Analysis

Caption: Experimental workflow for comparative crystallographic analysis.

structural_comparison Norleucine_Stereoisomers Norleucine Stereoisomers D_Norleucine D-Norleucine (Chiral Crystal) Norleucine_Stereoisomers->D_Norleucine DL_Norleucine DL-Norleucine (Centrosymmetric or Racemic Compound) Norleucine_Stereoisomers->DL_Norleucine Packing_Difference Different Crystal Packing & Symmetry

Caption: Logical relationship in the structural comparison of norleucine stereoisomers.

Discussion

The comparison of the crystallographic data reveals key differences in the solid-state packing of D-Norleucine and DL-Norleucine. The pure enantiomer, D-Norleucine, crystallizes in a chiral space group (C2), as expected for a molecule with a single stereocenter. In contrast, the racemic mixture, DL-Norleucine, crystallizes in centrosymmetric space groups (P2₁/a and C2/c). This indicates that in the crystal lattice of DL-Norleucine, both D- and L-enantiomers are present and are related by a center of inversion.

The presence of both enantiomers in the DL-Norleucine crystals leads to different intermolecular interactions and packing motifs compared to the pure enantiomer. This is reflected in the different unit cell parameters and volumes. The polymorphism observed in DL-Norleucine further highlights the complexity of its crystallization behavior, where different packing arrangements can be adopted under varying thermodynamic conditions.

These structural differences at the crystalline level can have implications for the physicochemical properties of the solid material, such as solubility, dissolution rate, and bioavailability, which are critical parameters in drug development. This comparative analysis underscores the importance of stereochemistry in determining the three-dimensional architecture of molecular crystals.

References

Differential Impact of D-Norleucine and L-Leucine on the mTOR Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of D-Norleucine and the proteinogenic amino acid L-Leucine on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, making it a critical target in various physiological and pathological processes. Understanding how different stereoisomers of amino acids interact with this pathway is crucial for drug development and nutritional science.

Executive Summary

L-Leucine is a well-established, potent activator of the mTOR complex 1 (mTORC1), a key branch of the mTOR signaling pathway. This activation is crucial for processes such as muscle protein synthesis.[1][2] The cellular machinery responsible for sensing amino acids and activating mTORC1 is highly specific to L-isomers of amino acids. Consequently, D-amino acids, such as D-Norleucine, are not recognized by this system and are therefore not expected to stimulate the mTOR pathway. This guide will present the extensive evidence for L-Leucine's role in mTORC1 activation and contrast it with the inferred lack of activity for D-Norleucine, based on the stereospecificity of the upstream sensing mechanisms.

L-Leucine: A Potent Activator of mTORC1 Signaling

L-Leucine acts as a critical signaling molecule, indicating amino acid sufficiency to the cell and thereby promoting anabolic processes. The binding of L-Leucine to its intracellular sensor, Sestrin2, initiates a cascade that leads to the activation of mTORC1.[3] This activation results in the phosphorylation of downstream targets, including p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn enhance protein synthesis.[4][5]

Quantitative Impact of L-Leucine on mTORC1 Pathway Phosphorylation

The following table summarizes quantitative data from studies investigating the effect of L-Leucine on the phosphorylation of key mTORC1 pathway proteins. The data, derived from Western blot analyses, demonstrates a significant increase in the phosphorylation of mTOR, S6K1, and 4E-BP1 upon L-Leucine stimulation.

Cell Line/ModelTreatmentPhospho-mTOR (Ser2448) Fold ChangePhospho-p70S6K (Thr389) Fold ChangePhospho-4E-BP1 (Thr37/46) Fold ChangeReference
Human Myotubes5 mM L-Leucine (30 min)~1.3~2.0Not Reported[4]
L6 MyoblastsL-Leucine re-additionNot significantly increasedSignificantly increased (qualitative)~2.8[6]
Human Skeletal MuscleLeucine-enriched EAA + CHO ingestionIncreased (qualitative)Increased (qualitative)Increased (qualitative)[5]
MAC-T CellsL-Leucine supplementationIncreased (qualitative)Not ReportedNot Reported[7]

D-Norleucine: A Presumed Inactive Stereoisomer in mTOR Signaling

D-Norleucine is a non-proteinogenic stereoisomer of norleucine.[8] The cellular machinery for amino acid sensing and subsequent mTORC1 activation exhibits a high degree of stereospecificity, primarily recognizing L-amino acids. The upstream sensors of the mTORC1 pathway, such as Sestrin2 for L-Leucine, have specific binding pockets that are configured to accommodate the L-conformation of amino acids.

Currently, there is a lack of published scientific literature demonstrating any direct effect of D-Norleucine on the mTOR signaling pathway. Based on the established stereospecificity of the amino acid sensing mechanisms, it is scientifically sound to hypothesize that D-Norleucine does not bind to the L-Leucine sensors and therefore does not activate the mTORC1 signaling cascade.

Signaling Pathways and Experimental Workflow

mTOR Signaling Pathway

The following diagram illustrates the canonical mTOR signaling pathway, highlighting the activation by L-Leucine and the presumed point of non-interaction for D-Norleucine.

mTOR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular L_Leucine L-Leucine LAT1 LAT1 Transporter L_Leucine->LAT1 D_Norleucine D-Norleucine D_Norleucine->LAT1 No Transport/ No Binding L_Leucine_in L_Leucine_in Sestrin2 Sestrin2 GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits Inhibition GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP GAP for RagA/B Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP GEF Activity mTORC1_inactive Inactive mTORC1 Rag_GTP->mTORC1_inactive Recruits to Lysosome mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Activated by Rheb p70S6K p70S6K mTORC1_active->p70S6K Phosphorylates _4E_BP1 4E-BP1 mTORC1_active->_4E_BP1 Phosphorylates Rheb Rheb p_p70S6K p-p70S6K Protein_Synthesis Protein Synthesis p_p70S6K->Protein_Synthesis Promotes p_4E_BP1 p-4E-BP1 p_4E_BP1->Protein_Synthesis Promotes L_Leucine_in->Sestrin2 Binds

Caption: mTOR signaling pathway activation by L-Leucine.

Experimental Workflow for mTOR Pathway Analysis

The diagram below outlines a typical experimental workflow to assess the impact of a compound on the mTOR signaling pathway using Western blotting.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., C2C12 myotubes) Treatment 2. Treatment (Control, L-Leucine, D-Norleucine) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Western Blot Transfer SDS_PAGE->Transfer Blocking 7. Membrane Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-p-mTOR, anti-mTOR) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry & Data Analysis Detection->Analysis

Caption: Western blot workflow for mTOR pathway analysis.

Detailed Experimental Protocol: Western Blotting for mTOR Pathway Proteins

This protocol provides a detailed methodology for analyzing the phosphorylation status of key mTOR pathway proteins in response to amino acid stimulation.

1. Cell Culture and Treatment:

  • Culture cells (e.g., C2C12 myotubes, HEK293T cells) to 80-90% confluency in standard growth medium.

  • Prior to treatment, starve cells of amino acids by incubating in amino acid-free medium (e.g., Earle's Balanced Salt Solution) for 1-2 hours.

  • Treat cells with the desired concentration of L-Leucine (e.g., 5 mM) or D-Norleucine for a specified time (e.g., 30 minutes). Include a vehicle control group.

2. Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the total protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.

4. SDS-PAGE and Western Blotting:

  • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phosphorylated protein to the total protein for each sample.

Conclusion

The available evidence strongly supports the role of L-Leucine as a key activator of the mTORC1 signaling pathway, a fundamental process in cellular growth and protein synthesis. In stark contrast, there is no scientific evidence to suggest that D-Norleucine has a similar effect. The stereospecificity of the cellular amino acid sensing machinery provides a robust scientific rationale for the inertness of D-Norleucine in this pathway. For researchers and professionals in drug development, this distinction is critical, as it underscores the importance of stereochemistry in the biological activity of amino acid-based compounds and their potential to modulate the mTOR pathway. Future studies could directly test the effect of D-Norleucine on mTORC1 signaling to definitively confirm its lack of activity.

References

Safety Operating Guide

Proper Disposal of D-(-)-Norleucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like D-(-)-Norleucine are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a clear, step-by-step procedure for the proper disposal of this compound, aligning with standard laboratory safety practices.

Disposal Procedures for this compound

This compound is not generally classified as a hazardous substance; however, it is crucial to follow established protocols to minimize environmental impact and maintain a safe workspace.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE). This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A laboratory coat

Step 2: Managing Spills

In the event of a spill, prompt action is necessary to contain and clean the affected area.

  • Avoid dust formation.

  • Sweep up the spilled solid material carefully.

  • Collect the swept material and place it into a suitable, closed container that is clearly labeled for disposal.[1][2]

Step 3: Disposal of Unused Product

For surplus or expired this compound, the primary recommended method of disposal is to engage a licensed professional waste disposal company.[2]

  • Do not dispose of this compound by flushing it down the drain or into sewer systems.[3]

  • Ensure the chemical is in a suitable, closed, and properly labeled container before handing it over for disposal.[2][3]

Step 4: Container Disposal

Properly cleaned containers that once held this compound can often be recycled.

  • Triple-rinse the container (or the equivalent) with a suitable solvent.

  • The rinsate should be collected and treated as chemical waste.

  • Once cleaned, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill or offered for recycling, depending on local regulations.[3]

Quantitative Data for Disposal

The following table summarizes the available data regarding the disposal of this compound. It is important to note that specific quantitative limits are often not provided in safety data sheets, and disposal practices should always be in accordance with local, state, and federal regulations.

ParameterValue / Guideline
Regulatory Status Not generally classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[2]
Recommended Disposal Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Controlled incineration with flue gas scrubbing is also an option.[3]
Sewer/Drain Disposal Not recommended. Do not let the product enter drains.[2][3]
Spill Containment Sweep up and shovel into suitable, closed containers for disposal.[1][2]
Container Recycling Containers can be triple-rinsed and offered for recycling or reconditioning.[3]

Experimental Protocols

No standard experimental protocols for the analysis of this compound in waste streams are provided in the safety data sheets. For laboratories that require such analysis for regulatory or safety purposes, it is recommended to develop and validate a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), in consultation with an analytical chemist.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Procedure: 1. Wear PPE. 2. Avoid dust formation. 3. Sweep up material. 4. Place in a labeled, closed container. is_spill->spill_procedure Yes is_surplus Is it surplus/expired product? is_spill->is_surplus No licensed_disposal Transfer to a Licensed Waste Disposal Company spill_procedure->licensed_disposal surplus_procedure Prepare for Licensed Disposal: 1. Ensure it is in a suitable, closed container. 2. Label container clearly. is_surplus->surplus_procedure Yes is_container Is it an empty container? is_surplus->is_container No surplus_procedure->licensed_disposal container_procedure Follow Container Disposal Procedure: 1. Triple-rinse the container. 2. Collect rinsate as chemical waste. 3. Puncture container to prevent reuse. is_container->container_procedure Yes end End of Disposal Process is_container->end No recycle_landfill Recycle or Dispose in Sanitary Landfill container_procedure->recycle_landfill licensed_disposal->end recycle_landfill->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling D-(-)-Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling D-(-)-Norleucine. The following procedures for personal protective equipment (PPE), operational handling, and disposal should be strictly followed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is recommended. A risk assessment should be conducted for specific laboratory procedures to determine if additional protection is required.

PPE CategoryItemSpecification
Eye Protection Safety glasses with side shields or gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable.[3] Gloves must be inspected prior to use and disposed of after use in accordance with applicable laws.[2][4]
Body Protection Laboratory coatTo protect skin and street clothing.[1][3]
Respiratory Protection NIOSH-approved respirator with a dust cartridgeRecommended when handling the powder form to avoid inhalation of dust particles.[3][5][6]

Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical for safety and maintaining the integrity of the compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled as this compound.

  • Ensure the Safety Data Sheet (SDS) is accessible. Although an SDS for this compound was not specifically found, information for DL-Norleucine and L-(+)-Norleucine can provide guidance.

2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

  • Keep away from incompatible materials, such as strong oxidizing agents.[1]

  • The general storage area should be a locked storeroom.[5]

3. Handling and Use:

  • Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when working with the powder form, to keep airborne concentrations low.[1][4][5]

  • Avoid generating dust.[4][6]

  • Avoid contact with eyes, skin, and clothing.[1][5]

  • Do not breathe in dust or vapor.[5]

  • Wash hands thoroughly after handling the material and before eating or drinking.[5]

  • When not in use, keep containers securely sealed.[6]

4. Spill Management:

  • Minor Spills:

    • Isolate the hazard area and deny entry to unnecessary personnel.[5]

    • Wear appropriate PPE as outlined above.[6]

    • Sweep up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal.[5][6]

    • Clean the spill area with water and appropriate cleaning agents.[5][6]

  • Major Spills:

    • Evacuate the area and move upwind.[6]

    • Alert the appropriate emergency response team.[6]

    • Prevent the spillage from entering drains or waterways.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.

  • Chemical Waste:

    • Dispose of unused this compound and any surplus solutions by offering them to a licensed disposal company.[2]

    • Collect waste in suitable, closed, and clearly labeled containers.[2]

  • Contaminated Materials:

    • Dispose of contaminated gloves, lab coats, and other disposable PPE as chemical waste in accordance with local, state, and federal regulations.[2][3]

    • Contaminated packaging should be disposed of as unused product.[2]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prepare Workspace Prepare Well-Ventilated Workspace Don PPE->Prepare Workspace Retrieve Retrieve this compound from Storage Prepare Workspace->Retrieve Weigh Transfer Weigh and Transfer Retrieve->Weigh Transfer Use in Experiment Use in Experiment Weigh Transfer->Use in Experiment Clean Workspace Clean Workspace Use in Experiment->Clean Workspace Dispose Waste Dispose of Chemical Waste and Contaminated PPE Clean Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-(-)-Norleucine
Reactant of Route 2
D-(-)-Norleucine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.